molecular formula C7H14N2 B171479 (R)-quinuclidin-3-amine CAS No. 123536-15-2

(R)-quinuclidin-3-amine

Cat. No.: B171479
CAS No.: 123536-15-2
M. Wt: 126.2 g/mol
InChI Key: REUAXQZIRFXQML-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-quinuclidin-3-amine is a chiral quinuclidine-based scaffold of significant interest in medicinal chemistry and antimicrobial research. This compound serves as a critical precursor in the synthesis of a new series of quaternary ammonium compounds (QACs) that exhibit potent, broad-spectrum antibacterial activity against clinically relevant strains . These novel 3-substituted quinuclidine QACs demonstrate minimal inhibitory concentrations (MICs) in the low single-digit micromolar range and show a minimized potential for inducing bacterial resistance compared to traditional QACs . The mechanism of action for these derivatives is primarily membranolytic, involving the disruption of bacterial membrane integrity through electrostatic interactions, which leads to increased permeability, leakage of intracellular components, and ultimately, bacterial cell death . Furthermore, select derivatives have demonstrated an enhanced ability to inhibit and eradicate bacterial biofilms, outperforming some commercial standards, and can induce bacterial killing within a short timeframe . The quinuclidine structure is a recognized pharmacophore in drug discovery, notably forming the core of other therapeutic agents . As a building block, this compound provides researchers with a versatile chiral template for developing a new generation of membrane-targeting antimicrobials with improved efficacy and safety profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUAXQZIRFXQML-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123536-15-2
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to (R)-quinuclidin-3-amine: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-quinuclidin-3-amine is a chiral bicyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid structure and stereospecificity make it a valuable scaffold in medicinal chemistry, particularly for targeting muscarinic and serotonergic receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its salts, detailed experimental protocols for the determination of its key characteristics, and an exploration of its role in the modulation of significant biological signaling pathways.

Physicochemical Properties

The physical and chemical characteristics of this compound and its common salt forms are summarized below. These properties are fundamental for its handling, storage, and application in synthetic and medicinal chemistry.

Identification
IdentifierThis compound (Free Base)This compound hydrochlorideThis compound dihydrochloride
IUPAC Name (3R)-1-azabicyclo[2.2.2]octan-3-amine(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride[1][2](3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
CAS Number 123536-15-2[3]137661-31-5[1]123536-14-1
Molecular Formula C₇H₁₄N₂[3][4]C₇H₁₅ClN₂[1]C₇H₁₆Cl₂N₂
Molecular Weight 126.20 g/mol [3][4]162.66 g/mol [1][2]199.12 g/mol [5]
Canonical SMILES C1CN2CCC1--INVALID-LINK--NC1CN2CCC1--INVALID-LINK--N.Cl[1]C1CN2CCC1C(C2)N.Cl.Cl[5]
InChI Key REUAXQZIRFXQML-BYPYZUCNSA-NKHAKFKRESWHJHB-FJXQXJEOSA-N[1]STZHBULOYDCZET-KLXURFKVSA-N[5]
Physical Properties
PropertyValueForm
Appearance White to off-white solidDihydrochloride[6]
Melting Point 321-323 °C (decomposes)Racemic Dihydrochloride[7]
Boiling Point 165.9 ± 8.0 °C at 760 mmHgRacemic Free Base[8]
Density 1.1 ± 0.1 g/cm³Racemic Free Base[8]
Solubility Soluble in water and methanol.Dihydrochloride[7]
Optical Rotation [α]D²⁵ +23.5° to +26.5° (c=1 in water)(R)-enantiomer (inferred from (S)-enantiomer)[6]
pKa (conjugate acid) ~11.0 (estimated from quinuclidine)Free Base

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a primary chiral amine and a bicyclic tertiary amine, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of enantiomerically pure this compound is a critical process for its use in pharmaceuticals. Common strategies include:

  • Resolution of Racemic Mixtures: This classical approach involves the formation of diastereomeric salts using a chiral acid, followed by separation and liberation of the desired enantiomer.

  • Asymmetric Synthesis: Modern methods focus on the stereoselective reduction of 3-quinuclidinone. A key reaction is the reduction of an imine formed from 3-quinuclidinone and a chiral amine, such as (R)-1-phenethylamine, using a reducing agent like sodium borohydride.[9]

Chemical Reactivity

The primary amine group of this compound is the main site of its reactivity, undergoing typical amine reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for creating derivatives with modified biological activity.

  • Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

  • Formation of Thioureas: Reaction with isothiocyanates to yield chiral thiourea derivatives, which can be employed as organocatalysts in asymmetric synthesis.

The bridgehead nitrogen of the quinuclidine core is a tertiary amine and is also nucleophilic, capable of undergoing quaternization.

Stability

This compound and its salts are generally stable under standard laboratory conditions. However, they are incompatible with strong oxidizing agents. The dihydrochloride salt offers enhanced stability and solubility, making it suitable for pharmaceutical formulations.[6]

Biological Activity and Signaling Pathways

This compound is a key structural motif in compounds targeting cholinergic and serotonergic systems, which are implicated in a wide range of physiological and pathological processes.

Cholinergic System Modulation

Derivatives of this compound are potent modulators of muscarinic acetylcholine receptors (mAChRs). Specifically, they have been investigated as M3 muscarinic receptor antagonists.[10] Antagonism of the M3 receptor is a therapeutic strategy for chronic obstructive pulmonary disease (COPD). The rigid quinuclidine scaffold provides a well-defined orientation for substituents to interact with the receptor binding site.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse exocytosis Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->ACh_vesicle triggers release AChE AChE ACh_synapse->AChE degrades M3R M3 Muscarinic Receptor (GPCR) ACh_synapse->M3R binds Gq_protein Gq Protein M3R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response R_Quinuclidin_Derivative This compound Derivative R_Quinuclidin_Derivative->M3R antagonizes

Figure 1: Simplified Cholinergic Signaling Pathway at the M3 Muscarinic Receptor and the antagonistic action of this compound derivatives.
Serotonergic System Modulation

This compound is an important building block for the synthesis of ligands for serotonin (5-HT) receptors.[9] Specifically, derivatives have been developed as potent 5-HT3 and 5-HT4 receptor antagonists and agonists. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are used as antiemetics. The 5-HT4 receptor is a G-protein coupled receptor involved in gastrointestinal motility and cognitive function. The stereochemistry at the 3-position of the quinuclidine ring is crucial for the selectivity and activity at these receptors.

Serotonergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) in Vesicles Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse exocytosis SERT SERT (Reuptake Transporter) Serotonin_synapse->SERT reuptake HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_synapse->HT3R binds Ion_flow Na⁺/K⁺/Ca²⁺ Influx HT3R->Ion_flow opens Depolarization Neuronal Depolarization Ion_flow->Depolarization R_Quinuclidin_Derivative This compound Derivative R_Quinuclidin_Derivative->HT3R modulates (antagonist/agonist)

Figure 2: Simplified Serotonergic Signaling at the 5-HT3 Receptor, a target for this compound derivatives.

Experimental Protocols

Detailed and accurate determination of the physicochemical properties of this compound is crucial for its application. The following are methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant of the conjugate acid of the amine.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Acidification: Add a stoichiometric excess of the standardized HCl solution to ensure that all amine molecules are protonated.

  • Titration: Titrate the acidified amine solution with the standardized NaOH solution. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

pKa_Determination_Workflow start Start prep_sample Prepare aqueous solution of this compound start->prep_sample acidify Acidify with excess standardized HCl prep_sample->acidify titrate Titrate with standardized NaOH solution acidify->titrate record_pH Record pH after each NaOH addition titrate->record_pH record_pH->titrate add next increment plot_curve Plot pH vs. Volume of NaOH added record_pH->plot_curve titration complete determine_pKa Determine pKa at half-equivalence point plot_curve->determine_pKa end End determine_pKa->end

Figure 3: Experimental workflow for the determination of pKa by potentiometric titration.
Determination of Optical Rotation

This experiment measures the extent to which the chiral molecule rotates plane-polarized light.

Materials:

  • This compound salt (e.g., dihydrochloride)

  • High-purity solvent (e.g., water)

  • Polarimeter

  • Volumetric flask

  • Analytical balance

Procedure:

  • Solution Preparation: Accurately weigh a sample of this compound dihydrochloride and dissolve it in the chosen solvent in a volumetric flask to a precise concentration (e.g., 1 g/100 mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement: Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present. Measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

The temperature and the wavelength of the light used (typically the sodium D-line, 589 nm) should be reported with the specific rotation value.

Conclusion

This compound is a cornerstone chiral building block in modern drug discovery and development. Its well-defined stereochemistry and rigid bicyclic structure provide a unique platform for the design of highly selective and potent ligands for important neurological targets. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in the synthesis of novel therapeutic agents. Further research into its derivatives is likely to continue yielding promising candidates for the treatment of a variety of diseases.

References

(R)-quinuclidin-3-amine hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (R)-quinuclidin-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride, also known by its IUPAC name (3R)-1-azabicyclo[2.2.2]octan-3-amine hydrochloride, is a chiral bicyclic amine that serves as a critical building block and precursor in medicinal chemistry.[1] Its rigid quinuclidine scaffold is a significant feature in the design and synthesis of various pharmacologically active molecules.[1] This compound is particularly valuable in the development of agents targeting the central nervous system and as a component in the creation of receptor ligands.[2] A thorough understanding of its solubility and stability is paramount for its effective use in chemical synthesis, formulation development, and for ensuring the quality and efficacy of the resulting active pharmaceutical ingredients (APIs).

The compound's structure features a tertiary amine at one bridgehead and a primary amine at the C3 position in the R-configuration. The hydrochloride salt form generally enhances its stability and aqueous solubility.[1][2]

Chemical Identifiers:

  • CAS Number: 137661-31-5[1]

  • Molecular Formula: C₇H₁₅ClN₂[1]

  • Molecular Weight: 162.66 g/mol [1][3]

  • Canonical SMILES: Cl.N[C@H]1CN2CCC1CC2[1]

Solubility Profile

The solubility of this compound hydrochloride is a critical parameter for its application in both synthetic reactions and pharmaceutical formulations. As an amine hydrochloride, it is expected to exhibit good solubility in aqueous and polar solvents.

Quantitative Solubility Data

Specific quantitative solubility data for this compound hydrochloride is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate its solubility characteristics. The dihydrochloride form of the related (S)-enantiomer is also noted for its enhanced water solubility.[4]

SolventSolubility DescriptionReference(s)
WaterSoluble[1][2]
Polar SolventsSoluble[2]
DMSOSoluble (for the related (S)-dihydrochloride)[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6] This protocol outlines the steps to measure the solubility of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound hydrochloride to a vial containing a known volume (e.g., 5 mL) of the desired solvent. The presence of undissolved solid should be visually confirmed.[6][7]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7]

  • Sampling: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles.[7]

  • Dilution: Accurately dilute the filtered solution with a suitable mobile phase to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[6]

G cluster_workflow Equilibrium Solubility Workflow start Start add_excess Add excess compound to known solvent volume start->add_excess equilibrate Agitate at constant temp (e.g., 24-72h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant (0.45 µm filter) settle->filter dilute Dilute filtrate to known concentration filter->dilute analyze Quantify concentration via validated HPLC method dilute->analyze end End analyze->end

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Understanding the chemical stability of this compound hydrochloride is essential for defining its shelf-life, storage conditions, and for developing stable formulations. Forced degradation studies are critical for identifying potential degradation pathways and products.[8][9]

General Stability

This compound hydrochloride is generally stable under standard laboratory and ambient storage conditions.[1][10] However, as an amine, it is susceptible to degradation under harsh conditions.

ConditionStabilityPotential Degradation PathwaysReference(s)
Standard Conditions Generally stable-[1]
Strong Acids/Bases SensitiveHydrolysis, salt disproportionation[1]
Oxidizing Agents SusceptibleOxidation of the amine groups (e.g., to N-oxides)[7]
Light (Photostability) Requires evaluationPhotolytic cleavage or rearrangement[8]
Heat (Thermal) Requires evaluationThermal decomposition[8]
Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify degradation products and pathways.[8] A target degradation of 5-20% is typically desired to ensure that the primary degradation products are formed without completely consuming the parent compound.[11]

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl, e.g., 0.1 M)

  • Sodium hydroxide (NaOH, e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • Water, Acetonitrile, or other suitable solvents

  • Calibrated oven and photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method (e.g., HPLC-UV/DAD)

  • LC-MS system for identification of degradation products

Procedure: A solution of the compound is prepared and subjected to the following stress conditions in parallel with a control solution stored under normal conditions.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60-80 °C). Withdraw and analyze samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before HPLC analysis.[7]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room or elevated temperature. Withdraw and analyze samples at time intervals, neutralizing them with acid before analysis.[7]

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature. Monitor the reaction over time (e.g., up to 24 hours) and analyze the samples.[7]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven. Separately, expose a solution of the compound to the same temperature. Analyze samples at various time points.[7][9]

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

Sample Analysis: All samples, including controls, are analyzed using a validated stability-indicating HPLC method. The method must be capable of separating the intact parent compound from all process-related impurities and degradation products. Peak purity analysis (e.g., using a DAD detector) should be performed to confirm specificity.

G cluster_workflow Forced Degradation Study Workflow prep Prepare solutions of This compound HCl stress Expose to Stress Conditions prep->stress acid Acidic (e.g., 0.1M HCl, 60°C) stress->acid base Basic (e.g., 0.1M NaOH, RT) stress->base oxidative Oxidative (e.g., 3% H₂O₂, RT) stress->oxidative thermal Thermal (e.g., 80°C, solid/solution) stress->thermal photo Photolytic (ICH Q1B light exposure) stress->photo sample Sample at time intervals (e.g., 0, 2, 8, 24h) acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze via Stability-Indicating HPLC-DAD Method sample->analyze identify Identify degradants (e.g., LC-MS) analyze->identify pathway Establish Degradation Pathways identify->pathway

Caption: General Workflow for a Forced Degradation Study.

Role in Drug Development

As a chiral building block, this compound hydrochloride is a starting point for the synthesis of more complex molecules. Its physicochemical properties directly influence the reaction conditions, purification strategies, and ultimately the properties of the final API.

G cluster_dd Role in Drug Development start This compound HCl (Chiral Building Block) synthesis Multi-step Chemical Synthesis start->synthesis Input api Active Pharmaceutical Ingredient (API) synthesis->api Yields formulation Formulation Development api->formulation Incorporated into product Final Drug Product formulation->product

Caption: Logical Flow from Building Block to Drug Product.

Conclusion

While specific quantitative data on the solubility and stability of this compound hydrochloride is limited in the public domain, this guide provides a framework based on its chemical nature and established pharmaceutical testing principles. It is soluble in water and polar solvents, a property enhanced by its hydrochloride salt form.[1][2] The compound is generally stable but is susceptible to degradation under harsh hydrolytic, oxidative, thermal, and photolytic conditions. The detailed experimental protocols provided herein offer a robust starting point for researchers to quantitatively determine these critical parameters, ensuring the compound's effective and reliable use in research and drug development.

References

An In-depth Technical Guide to the Structure and Stereochemistry of (R)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and stereochemical aspects of (R)-quinuclidin-3-amine, a vital chiral building block in modern drug discovery and development. The unique three-dimensional arrangement of this bicyclic amine imparts specific pharmacological properties to a range of therapeutic agents, making a thorough understanding of its characteristics essential for researchers in medicinal chemistry and related fields.

Core Structural and Physicochemical Properties

This compound, systematically named (3R)-1-azabicyclo[2.2.2]octan-3-amine, is a chiral bicyclic amine.[1][2] Its rigid framework is a key feature, influencing its interaction with biological targets. The molecule consists of a quinuclidine core, which is a 1-azabicyclo[2.2.2]octane system, with an amine group substituted at the chiral C3 position.[3][4] This compound is typically available as its hydrochloride or dihydrochloride salt to improve its stability and handling properties.[1][2][5][6][7]

PropertyValueReferences
IUPAC Name (3R)-1-azabicyclo[2.2.2]octan-3-amine[1][2]
Chemical Formula C₇H₁₄N₂[8][9][10]
Molecular Weight 126.20 g/mol [9]
CAS Number 123536-15-2[8][9]
Appearance White to off-white solid (dihydrochloride salt)[5]
Melting Point >300 °C (dihydrochloride salt)
Specific Optical Rotation [α]D²⁰ = +24° (c = 1 in H₂O) (dihydrochloride salt)
[α]D²⁵ = +22.5° to +26.0° (c = 1 in water) (dihydrochloride salt)[5]

Stereochemistry

The stereochemistry of quinuclidin-3-amine is defined by the configuration at the C3 carbon atom. The (R)-enantiomer has the amine group in a specific spatial orientation that is crucial for its intended biological activity in various pharmaceutical applications. The rigid bicyclic structure locks the molecule in a specific conformation, which is a key aspect of its utility as a chiral scaffold.[3][4]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process. A common strategy involves the asymmetric synthesis of its precursor, (R)-(-)-3-quinuclidinol, from the achiral ketone, 3-quinuclidinone. Subsequently, the hydroxyl group of the (R)-alcohol is converted to the amine.

Asymmetric Synthesis of (R)-(-)-3-Quinuclidinol

Two primary routes for the asymmetric synthesis of (R)-(-)-3-quinuclidinol have been established: biocatalytic reduction and asymmetric chemical hydrogenation.

  • Biocatalytic Reduction: This method employs enzymes, often from microorganisms such as Rhodotorula rubra, to reduce 3-quinuclidinone with high enantioselectivity. This approach can yield (R)-3-quinuclidinol with an enantiomeric excess (e.e.) of over 99%.

  • Asymmetric Chemical Hydrogenation: Chiral ruthenium-based catalysts are utilized to hydrogenate 3-quinuclidinone, producing (R)-3-quinuclidinol in high yield and with excellent enantioselectivity.

A general workflow for the synthesis of (R)-(-)-3-quinuclidinol is depicted below:

G cluster_synthesis Synthesis of (R)-(-)-3-Quinuclidinol cluster_asymmetric Asymmetric Synthesis Ketone 3-Quinuclidinone Racemic_Alcohol Racemic (±)-3-Quinuclidinol Ketone->Racemic_Alcohol Reduction (e.g., NaBH4) R_Alcohol (R)-(-)-3-Quinuclidinol Racemic_Alcohol->R_Alcohol Chiral Resolution (e.g., Enzymatic or with Chiral Acid) Asymmetric_Reduction Asymmetric Reduction (Biocatalytic or Chemical) R_Alcohol_Async (R)-(-)-3-Quinuclidinol (High e.e.) Asymmetric_Reduction->R_Alcohol_Async Ketone_Async 3-Quinuclidinone Ketone_Async->Asymmetric_Reduction

Synthesis pathways for (R)-(-)-3-quinuclidinol.
Conversion of (R)-(-)-3-Quinuclidinol to this compound

While detailed protocols for the direct conversion of (R)-(-)-3-quinuclidinol to this compound are not extensively published in readily available literature, standard organic chemistry transformations can be employed. These methods typically involve the activation of the hydroxyl group (e.g., conversion to a sulfonate ester like tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent).

Experimental Protocols

Synthesis of Racemic 3-Quinuclidinol

A common laboratory-scale synthesis of racemic 3-quinuclidinol involves the reduction of 3-quinuclidinone.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-quinuclidinone hydrochloride in water.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise while maintaining the temperature.

  • Stir the reaction mixture for several hours at room temperature.

  • Extract the aqueous solution with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude racemic 3-quinuclidinol.

Chiral HPLC Analysis of (R)-(-)-3-Quinuclidinol

Due to the lack of a strong chromophore in 3-quinuclidinol, a pre-column derivatization step is necessary for UV detection in HPLC. A validated method involves derivatization with benzoyl chloride.[11][12][13]

Derivatization Procedure:

  • Dissolve the 3-quinuclidinol sample in dichloromethane.

  • Add triethylamine and benzoyl chloride.

  • After the reaction is complete, the mixture can be analyzed by HPLC.

HPLC Conditions:

ParameterConditionReferences
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[11][12][13][14]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[11][12][13][14]
Flow Rate 0.8 mL/min[14]
Detection UV at 230 nm[11][12][13]
Column Temperature 15 °C[14]

This method achieves excellent separation of the benzoylated enantiomers, allowing for the accurate determination of the enantiomeric excess of the (R)-(-)-3-quinuclidinol precursor.[11][12][13]

G cluster_workflow Chiral HPLC Analysis Workflow Sample Sample containing (R)- and (S)-3-Quinuclidinol Derivatization Pre-column Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC Detection UV Detection HPLC->Detection Quantification Quantification of Enantiomers (Determination of e.e.) Detection->Quantification

Workflow for chiral HPLC analysis.

Spectroscopic Data

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra of 3-quinuclidinol have been reported and can be used as a reference for characterizing related structures.[15] The rigid bicyclic system results in a complex splitting pattern in the ¹H NMR spectrum.

  • X-ray Crystallography: To date, a publicly available crystal structure of this compound has not been identified. Such data would provide definitive information on bond lengths, bond angles, and the solid-state conformation of the molecule.

Conclusion

This compound is a cornerstone chiral building block in the synthesis of numerous pharmaceuticals. Its rigid, stereodefined structure is paramount to its function. While detailed analytical and structural data for the amine itself are somewhat limited in publicly accessible literature, a comprehensive understanding of the synthesis and analysis of its immediate precursor, (R)-(-)-3-quinuclidinol, provides a strong foundation for researchers working with this important molecule. Further studies to fully characterize the amine, particularly through X-ray crystallography and detailed NMR analysis, would be of significant value to the scientific community.

References

An In-depth Technical Guide to (R)-quinuclidin-3-amine (CAS Number 123536-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-quinuclidin-3-amine, primarily available as its dihydrochloride salt (CAS No. 123536-14-1), a pivotal chiral building block in modern pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role in the modulation of key signaling pathways.

Core Chemical and Physical Properties

This compound, systematically named (3R)-1-azabicyclo[2.2.2]octan-3-amine, is a bicyclic amine featuring a rigid quinuclidine scaffold. This structural rigidity and the presence of a chiral center at the C3 position make it a valuable synthon for creating enantiomerically pure pharmaceuticals.[1] The compound is typically supplied as a white to off-white crystalline solid in its more stable dihydrochloride salt form.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its dihydrochloride salt.

PropertyValueFormReference
CAS Number 123536-14-1Dihydrochloride[2][3]
137661-31-5Hydrochloride[4][5]
123536-15-2Free Base
Molecular Formula C₇H₁₆Cl₂N₂Dihydrochloride[3]
C₇H₁₅ClN₂Hydrochloride[1][4]
C₇H₁₄N₂Free Base
Molecular Weight 199.12 g/mol Dihydrochloride[2][3]
162.66 g/mol Hydrochloride[1][4]
Melting Point >300 °C (decomposes)Dihydrochloride[6]
Boiling Point ~165.9 °C at 760 mmHgDihydrochloride
Optical Activity [α]²⁰/D +24° (c=1 in H₂O)Dihydrochloride
Appearance White to off-white crystalline powderDihydrochloride[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound dihydrochloride. While high-resolution spectra are often proprietary, the expected spectral features are well-documented.

SpectrumKey Features
¹H NMR The proton NMR spectrum is complex due to the bicyclic structure. Key signals include broad multiplets for the methylene protons of the quinuclidine core and a signal for the methine proton at the chiral center. The presence of the hydrochloride salts will shift the signals of adjacent protons downfield. A representative spectrum for the racemic dihydrochloride shows signals around 3.4-3.9 ppm and 2.0-2.5 ppm.[7]
¹³C NMR The carbon NMR spectrum for the racemic dihydrochloride salt typically shows distinct signals for the different carbon atoms in the quinuclidine ring, with chemical shifts influenced by the nitrogen atoms and the stereochemistry.[6]
IR Spectroscopy The infrared spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine (as the ammonium salt) in the region of 3200-3500 cm⁻¹. C-H stretching and bending vibrations from the aliphatic bicyclic system will also be prominent.
Mass Spectrometry The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the quinuclidine ring system.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process in the production of pharmaceuticals. The primary methods involve the resolution of a racemic mixture of 3-aminoquinuclidine or an asymmetric synthesis approach.

Experimental Protocol: Resolution of Racemic 3-Aminoquinuclidine

This protocol is based on the general principle of diastereomeric salt formation using a chiral resolving agent.

Materials:

  • Racemic 3-aminoquinuclidine dihydrochloride

  • A suitable chiral acid (e.g., D-tartaric acid)

  • A suitable solvent (e.g., methanol, ethanol, or a mixture with water)

  • Base (e.g., sodium hydroxide) to liberate the free amine

  • Hydrochloric acid for final salt formation

  • Standard laboratory glassware and purification equipment

Procedure:

  • Liberation of the Free Amine: Dissolve racemic 3-aminoquinuclidine dihydrochloride in water and cool in an ice bath. Add a stoichiometric amount of a strong base, such as sodium hydroxide, to neutralize the hydrochloride and liberate the free racemic 3-aminoquinuclidine.

  • Diastereomeric Salt Formation: In a separate flask, dissolve the chiral resolving agent (e.g., D-tartaric acid) in a suitable solvent. Add the liberated free amine to this solution. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution upon cooling or concentration.

  • Isolation and Purification: Collect the crystalline diastereomeric salt by filtration. The salt can be recrystallized from a suitable solvent to improve its chiral purity.

  • Liberation of the Enantiomerically Pure Amine: Dissolve the purified diastereomeric salt in water and add a base to liberate the enantiomerically pure this compound.

  • Formation of the Dihydrochloride Salt: Extract the free amine into an organic solvent, dry the solution, and then bubble hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent, to precipitate the this compound dihydrochloride.

  • Final Purification: The final product can be recrystallized to achieve high purity.

Role in Signaling Pathways and Drug Development

The rigid quinuclidine scaffold of this compound serves as a valuable framework in the design of ligands for various receptors, particularly in the central and peripheral nervous systems. Derivatives of this compound have been successfully developed into drugs that modulate key signaling pathways, most notably the cholinergic system.

Modulation of Muscarinic Acetylcholine Receptors: The Case of Solifenacin

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype, which is primarily responsible for bladder contraction.[8][9][10][11] By blocking these receptors in the bladder, solifenacin reduces the contractility of the detrusor muscle, thereby alleviating the symptoms of overactive bladder.[8][11]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Bladder Smooth Muscle) Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Muscle Contraction Ca2_release->Contraction Leads to Solifenacin Solifenacin ((R)-quinuclidin-3-yl derivative) Solifenacin->M3_Receptor Antagonizes

Solifenacin's antagonistic action on the M3 muscarinic receptor pathway.

Modulation of Nicotinic Acetylcholine Receptors: The Case of Varenicline

Varenicline, another drug containing a bicyclic amine core structurally related to quinuclidine, is a partial agonist of the α4β2 nicotinic acetylcholine receptors.[12][13][14] This dual action is key to its efficacy in smoking cessation.[15] As a partial agonist, it provides a moderate and sustained level of dopamine release, which helps to reduce nicotine withdrawal symptoms.[12][14] Simultaneously, by occupying the receptor, it acts as an antagonist in the presence of nicotine, blocking its ability to bind and produce a rewarding effect.[12][15]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in Ventral Tegmental Area) Nicotine Nicotine nAChR α4β2 Nicotinic Acetylcholine Receptor Nicotine->nAChR Binds and strongly activates Dopamine_Release Dopamine Release nAChR->Dopamine_Release Stimulates Reward_Pathway Reward & Reinforcement Dopamine_Release->Reward_Pathway Activates Varenicline Varenicline (structurally related to quinuclidine) Varenicline->nAChR Binds as a partial agonist Varenicline->nAChR Blocks nicotine binding (reduces reward) Varenicline->Dopamine_Release Causes moderate release (reduces withdrawal)

Varenicline's dual partial agonist and antagonist action on nicotinic receptors.

Applications in Research and Drug Discovery

This compound and its derivatives are of significant interest in several areas of pharmaceutical research:

  • Neurological Disorders: The quinuclidine scaffold is a key component in the development of treatments for a range of neurological and psychiatric conditions.

  • Chiral Ligand Synthesis: Its chirality makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis.

  • Structure-Activity Relationship (SAR) Studies: It is used to synthesize series of compounds to probe the structural requirements for binding to specific biological targets.

Safety and Handling

This compound dihydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification
Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

This guide serves as a foundational resource for understanding the significance and utility of this compound in scientific research and drug development. Its unique structural and chemical properties ensure its continued importance as a key building block for innovative therapeutics.

References

The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinuclidine scaffold, a rigid, bicyclic amine known chemically as 1-azabicyclo[2.2.2]octane, has solidified its status as a "privileged structure" in the field of medicinal chemistry.[1] Its distinctive three-dimensional structure, coupled with unique physicochemical properties, renders it an exceptional building block for crafting potent and selective ligands against a multitude of biological targets.[1][2] This guide offers a comprehensive exploration of the quinuclidine scaffold's role in drug discovery, covering its fundamental properties, synthesis, and its application in clinically successful therapeutics. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows, serving as a critical resource for professionals in drug development.

Introduction to the Quinuclidine Scaffold

The journey of the quinuclidine scaffold is a compelling narrative that stretches from its natural origins in the bark of the Cinchona tree to its current central role in synthetic drug development.[3] This bicyclic amine's first appearance in chemistry was through the study of quinine, the pioneering effective treatment for malaria, which prominently features the quinuclidine core.[3] The unique combination of a rigid framework, inherent basicity, and synthetic accessibility has propelled the quinuclidine scaffold to the forefront of medicinal chemistry, enabling the development of a diverse range of therapeutic agents.[1][4]

Physicochemical Properties and Synthetic Strategies

The utility of the quinuclidine core in drug design is fundamentally linked to its distinct physicochemical characteristics. Its notable basicity (pKa of the conjugate acid is approximately 11.0) facilitates strong ionic interactions with biological targets.[1] The caged structure imparts a conformational rigidity that can minimize the entropic penalty of receptor binding and enables the precise spatial arrangement of substituents.[1][2]

PropertyValue
Molecular Formula C₇H₁₃N
Molar Mass 111.18 g/mol
pKa (conjugate acid) ~11.0
Melting Point 156-159 °C
LogP 1.44
Solubility Soluble in water and organic solvents

Table 1: Physicochemical Properties of Quinuclidine.[1][5]

The synthesis of quinuclidine derivatives is a well-trodden path, often commencing from commercially available precursors such as 3-quinuclidinone or 3-quinuclidinol.[1] These foundational molecules provide a versatile platform for a wide array of chemical modifications.

Case Studies of Quinuclidine-Containing Drugs

The structural attributes of the quinuclidine scaffold have been successfully leveraged in several marketed drugs, each targeting different biological systems.

Varenicline (Chantix/Champix)

Varenicline is a first-line treatment for smoking cessation, acting as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[6][7] Its mechanism is twofold: it provides mild stimulation to reduce withdrawal symptoms while simultaneously blocking nicotine from binding, thus diminishing the rewarding effects of smoking.[7][8]

DrugTargetKᵢ (nM)Efficacy (% Nicotine Response)
Varenicline α4β2 nAChR0.15 - 0.3545 - 60%
α3β4 nAChR>500-
α7 nAChR>3500-
5-HT₃ Receptor350-

Table 2: Receptor Binding Profile of Varenicline.[9]

Solifenacin (Vesicare)

Solifenacin is a competitive antagonist of muscarinic receptors, with a preference for the M₃ subtype, used to treat overactive bladder.[10] By blocking these receptors in the bladder's smooth muscle, it reduces involuntary contractions.[11]

DrugTargetKᵢ (nM)
Solifenacin M₃ Receptor2.6
M₁ Receptor12
M₂ Receptor36
M₄ Receptor20
M₅ Receptor13

Table 3: Muscarinic Receptor Binding Profile of Solifenacin.[12]

Cevimeline (Evoxac)

Cevimeline is a muscarinic agonist, primarily targeting M₁ and M₃ receptors, and is used to treat dry mouth associated with Sjögren's syndrome.[13][14] It stimulates the salivary glands to increase saliva production.[15]

DrugTargetEC₅₀ (μM)
Cevimeline M₁ Receptor0.023
M₃ Receptor0.048
M₅ Receptor0.063
M₂ Receptor1.04
M₄ Receptor1.31

Table 4: Agonist Potency of Cevimeline at Muscarinic Receptors.[15]

Palonosetron (Aloxi)

Palonosetron is a second-generation 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[16][17] It exhibits a high binding affinity and a long duration of action compared to older drugs in its class.[16][18]

DrugTargetpKᵢHalf-life (hours)
Palonosetron 5-HT₃ Receptor~9.5~40

Table 5: Pharmacological Properties of Palonosetron.[18][19]

Key Signaling Pathways Modulated by Quinuclidine Derivatives

A deep understanding of the signaling pathways modulated by quinuclidine-based drugs is essential for rational drug design.

Varenicline and the Nicotinic Acetylcholine Receptor Pathway

Varenicline's partial agonism at α4β2 nAChRs in the ventral tegmental area (VTA) leads to a moderate and sustained release of dopamine in the nucleus accumbens (NAc). This action alleviates withdrawal symptoms. Simultaneously, its antagonistic properties block nicotine from inducing a larger, more rewarding dopamine surge.[7][8][9]

G Varenicline's Dual-Action Signaling Pathway cluster_0 VTA Neuron cluster_1 Nucleus Accumbens Varenicline Varenicline Nicotine Nicotine Varenicline->Nicotine Blocks Binding nAChR α4β2 nAChR Varenicline->nAChR Partial Agonist (High Affinity) Nicotine->nAChR Full Agonist Dopamine_Release Dopamine Release nAChR->Dopamine_Release Moderate Stimulation Dopamine_Signal Dopamine Signaling Dopamine_Release->Dopamine_Signal Reward Reduced Reward & Craving Dopamine_Signal->Reward

Varenicline's dual-action mechanism at the α4β2 nAChR.
Solifenacin and Muscarinic M₃ Receptor Antagonism

In the bladder, acetylcholine (ACh) release from parasympathetic nerves activates M₃ muscarinic receptors on the detrusor smooth muscle, causing contraction. Solifenacin competitively blocks this interaction, leading to muscle relaxation and increased bladder capacity.[10][11]

G Solifenacin's Antagonistic Action on M3 Receptors ACh Acetylcholine (ACh) M3R M3 Receptor (on Detrusor Muscle) ACh->M3R Binds & Activates Solifenacin Solifenacin Solifenacin->M3R Competitively Blocks Relaxation Muscle Relaxation Solifenacin->Relaxation Gq Gq Protein Activation M3R->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Contraction Muscle Contraction Ca->Contraction

Solifenacin blocks the M3 receptor signaling cascade.

Experimental Protocols

The development of quinuclidine-based therapeutics relies on robust synthetic and analytical methodologies.

General Synthesis of a 3-Substituted Quinuclidine Derivative

A representative synthesis involves the functionalization of 3-quinuclidinone.

Protocol: Synthesis of 3-hydroxy-3-phenylquinuclidine

  • Reaction Setup: To a solution of 3-quinuclidinone hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Drug Discovery Workflow for Quinuclidine Analogs Start Scaffold Selection (Quinuclidine Core) Synthesis Library Synthesis (Parallel Chemistry) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Screening (e.g., Binding Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Secondary Secondary Assays (Functional Assays, Selectivity) Hit_ID->Secondary Active Compounds SAR SAR Studies & Lead Optimization Secondary->SAR SAR->Synthesis Iterative Design Lead_Select Lead Selection SAR->Lead_Select Preclinical Preclinical Development (ADME/Tox, In Vivo Efficacy) Lead_Select->Preclinical Clinical Clinical Trials Preclinical->Clinical

A typical workflow for quinuclidine-based drug discovery.
Receptor Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity of a test compound to a target receptor.

Protocol: Radioligand Competition Binding Assay

  • Materials: Cell membranes expressing the target receptor, radioligand (e.g., [³H]-ligand), test compounds, scintillation fluid, filter plates, and a scintillation counter.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Add scintillation fluid to each well of the dried filter plate and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Future Perspectives and Conclusion

The quinuclidine scaffold remains a cornerstone of medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics.[1] Its unique blend of rigidity, basicity, and synthetic accessibility has culminated in the development of important drugs for a range of diseases. Future research will likely focus on leveraging the quinuclidine core to design agents with improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic profiles. The exploration of new synthetic methodologies to functionalize the quinuclidine ring in previously inaccessible ways will undoubtedly unlock new therapeutic possibilities, ensuring its "privileged" status for years to come.[20]

References

(R)-Quinuclidin-3-amine: A Key Chiral Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-quinuclidin-3-amine and its derivatives are pivotal chiral building blocks in the landscape of modern pharmaceutical development. The rigid, bicyclic structure of the quinuclidine core, combined with the defined stereochemistry at the 3-position, makes it an invaluable synthon for introducing specific three-dimensional features into active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with this compound, with a focus on its role in the development of therapeutic agents.

The Role of this compound: Chiral Building Block vs. Chiral Auxiliary

It is crucial to distinguish the function of this compound as a chiral building block from that of a chiral auxiliary. A chiral auxiliary is a transient stereogenic group that is covalently attached to a substrate to direct a diastereoselective reaction, and is subsequently removed. In contrast, a chiral building block, such as this compound, is an enantiomerically pure compound that is permanently incorporated into the final target molecule, with its inherent chirality being fundamental to the biological activity of the drug substance.

G cluster_0 Chiral Auxiliary Workflow cluster_1 Chiral Building Block Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate + Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Product Chiral Product Diastereomeric_Intermediate->Chiral_Product Diastereoselective Reaction Recovered_Auxiliary Recovered Auxiliary Chiral_Product->Recovered_Auxiliary Cleavage Chiral_Building_Block This compound (Chiral Building Block) Target_Molecule Final Target Molecule (e.g., API) Chiral_Building_Block->Target_Molecule Reagent Reagent Reagent->Target_Molecule Incorporation

Distinction between Chiral Auxiliary and Chiral Building Block workflows.

Synthesis of the Chiral Precursor: (R)-3-Quinuclidinol

The primary and most efficient route to enantiomerically pure this compound is through the asymmetric reduction of the prochiral ketone, 3-quinuclidinone, to (R)-3-quinuclidinol, which can then be converted to the amine. Biocatalytic methods employing ketoreductases (KREDs) are favored for their high enantioselectivity and environmentally benign reaction conditions.[1]

A variety of reductase enzymes have been successfully employed for this transformation, often expressed in E. coli and used as whole-cell biocatalysts to simplify the process by eliminating the need for enzyme purification.[2] A crucial aspect of these biocatalytic reductions is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is achieved by co-expressing a second dehydrogenase, such as glucose dehydrogenase (GDH), that oxidizes a cheap co-substrate like glucose.[3]

The following table summarizes the performance of various reductase enzymes in the synthesis of (R)-3-quinuclidinol.

Enzyme Source OrganismExpression HostSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee) (%)Reference
Rhodotorula rubra JCM3782Escherichia coli618~100>99.9[2][3]
Agrobacterium radiobacter ECU2556Escherichia coliNot ReportedHighExcellent[2]
Kaistia algarumEscherichia coli5000~100>99.9[2]
Experimental Protocol: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol describes a general procedure for the asymmetric reduction of 3-quinuclidinone using recombinant E. coli cells.

1. Biocatalyst Preparation:

  • The gene for a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase) are cloned into a suitable expression vector.[4]

  • The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)).[2]

  • The recombinant E. coli is cultured in a rich medium (e.g., Terrific Broth) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]

  • Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 12-24 hours.[2]

  • The cells are harvested by centrifugation and can be used immediately or stored at -80°C.[2][4]

2. Asymmetric Reduction Reaction:

  • In a temperature-controlled reactor, the harvested E. coli cells are resuspended in a suitable buffer (e.g., 200 mM potassium phosphate buffer, pH 7.0).[4]

  • 3-quinuclidinone and the co-substrate for cofactor regeneration (e.g., glucose) are added to the reaction mixture.[4]

  • The reaction is incubated with agitation at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 21-48 hours).[4]

  • Reaction progress is monitored by GC or HPLC.[2]

3. Product Isolation and Analysis:

  • Once the reaction is complete, the cells are removed by centrifugation.[4]

  • The supernatant is basified (e.g., with K₂CO₃ to pH >10) and extracted with an organic solvent such as chloroform or ethyl acetate.[2][4]

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (R)-3-quinuclidinol.[1][2]

  • The enantiomeric excess of the product is determined using chiral GC or HPLC.[1]

G start Start cultivation Cultivation of Recombinant E. coli start->cultivation induction Induction of Enzyme Expression (IPTG) cultivation->induction harvesting Cell Harvesting (Centrifugation) induction->harvesting reaction_setup Reaction Setup: Cells, Buffer, Substrate, Co-substrate harvesting->reaction_setup asymmetric_reduction Asymmetric Reduction (e.g., 30°C, 21-48h) reaction_setup->asymmetric_reduction monitoring Reaction Monitoring (GC/HPLC) asymmetric_reduction->monitoring workup Work-up: Cell Removal, Basification, Extraction asymmetric_reduction->workup monitoring->asymmetric_reduction purification Purification: Solvent Evaporation, Recrystallization workup->purification analysis Chiral Analysis (GC/HPLC) purification->analysis end End: Enantiopure (R)-3-Quinuclidinol analysis->end biocatalyst_prep Biocatalyst Preparation reaction Asymmetric Reduction isolation Product Isolation & Analysis

Workflow for the whole-cell biocatalytic synthesis of (R)-3-quinuclidinol.

Applications in Pharmaceutical Synthesis

The (R)-quinuclidine moiety is a key structural feature in several marketed drugs, particularly muscarinic receptor antagonists used to treat conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[1][5]

Synthesis of Solifenacin

Solifenacin, a muscarinic M3 receptor antagonist, is a prime example where (R)-3-quinuclidinol is a critical chiral building block.[6] Several synthetic routes have been developed, often involving the formation of a carbamate linkage between (R)-3-quinuclidinol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

One common industrial method involves the activation of (R)-3-quinuclidinol with 1,1'-carbonyldi(1,2,4-triazole) (CDT) followed by reaction with the tetrahydroisoquinoline derivative.

G cluster_0 Route A: Activation with CDT cluster_1 Route B: Chloroformate Intermediate R_Quinuclidinol_A (R)-3-Quinuclidinol Activated_Intermediate Activated Carbamate (Not Isolated) R_Quinuclidinol_A->Activated_Intermediate Activation CDT CDT, TEA Isopropyl Acetate Solifenacin_Base_A Solifenacin Base Activated_Intermediate->Solifenacin_Base_A + (S)-THIQ S_THIQ_A (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline S_THIQ_A->Solifenacin_Base_A Solifenacin_Succinate_A Solifenacin Succinate Solifenacin_Base_A->Solifenacin_Succinate_A Salt Formation Succinic_Acid_A Succinic Acid Acetone Succinic_Acid_A->Solifenacin_Succinate_A R_Quinuclidinol_B (R)-3-Quinuclidinol Chloroformate (R)-Quinuclidin-3-yl Carbonochloridate R_Quinuclidinol_B->Chloroformate Diphosgene Diphosgene Solifenacin_Base_B Solifenacin Base Chloroformate->Solifenacin_Base_B + (S)-THIQ, Base S_THIQ_B (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline S_THIQ_B->Solifenacin_Base_B Solifenacin_Succinate_B Solifenacin Succinate Solifenacin_Base_B->Solifenacin_Succinate_B Salt Formation Succinic_Acid_B Succinic Acid Succinic_Acid_B->Solifenacin_Succinate_B

Key synthetic strategies for Solifenacin utilizing (R)-3-quinuclidinol.

The following table summarizes quantitative data for different synthetic methods for Solifenacin.

MethodStarting MaterialsBaseSolventYield (%)Reference
Transesterification(R)-3-Quinuclidinol, (S)-Ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylateSodium HydrideToluene~71 (as succinate)[2]
Activation with CDT(R)-3-Quinuclidinol, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineTriethylamineIsopropyl Acetate87.9[1]
Chloroformate Intermediate(R)-Quinuclidin-3-yl carbonochloridate, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineTriethylamineIsopropyl Acetate~60 (total)[2]

This protocol is adapted from a patented industrial process.[1]

1. Activation of (R)-3-Quinuclidinol:

  • In a nitrogen-inerted reaction vessel, charge 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) (1.0 eq.) and isopropyl acetate.

  • Add (R)-quinuclidin-3-ol (1.0 eq.) stepwise, followed by triethylamine (1.7 eq.).

  • Stir the mixture at room temperature (20-25°C) for approximately 2 hours.

2. Coupling Reaction:

  • Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.83 eq.) in isopropyl acetate.

  • Add this solution stepwise to the activated quinuclidinol mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

3. Work-up and Isolation of Solifenacin Base:

  • Cool the mixture and wash with a saturated aqueous solution of ammonium chloride, followed by a 10% aqueous solution of potassium bicarbonate.

  • Separate the organic phase.

4. Formation of Solifenacin Succinate:

  • Prepare a solution of succinic acid in acetone and heat to reflux.

  • Add the organic phase containing the solifenacin base stepwise to the succinic acid solution.

  • Cool the mixture to allow for the precipitation of solifenacin succinate.

  • Collect the solid by filtration and dry under vacuum.

Synthesis of Cevimeline

Cevimeline, a muscarinic M1 and M3 receptor agonist for the treatment of dry mouth, also utilizes a quinuclidine core.[7] Its synthesis typically starts from quinuclidin-3-one, the precursor to this compound.[8][9] Although the final product is a racemic mixture of the cis-diastereomer, the synthesis showcases the construction of a complex spirocyclic system on the quinuclidine framework.

G Quinuclidinone Quinuclidin-3-one Epoxide Spiro-epoxide Quinuclidinone->Epoxide e.g., Me₃S(O)I, NaH Corey_Chaykovsky Corey-Chaykovsky Reaction Hydroxy_Thiol Hydroxy-thiol Intermediate Epoxide->Hydroxy_Thiol e.g., H₂S, NaOH Epoxide_Opening Epoxide Opening (H₂S or Thioacetic Acid) Diastereomeric_Mixture Diastereomeric Mixture (cis/trans) Hydroxy_Thiol->Diastereomeric_Mixture e.g., CH₃CHO, BF₃·OEt₂ Condensation Condensation with Acetaldehyde Separation Separation (Fractional Crystallization) Diastereomeric_Mixture->Separation Cevimeline Cevimeline (cis-isomer) Separation->Cevimeline

References

The Fulcrum of Function: A Technical Guide to the Unique Steric and Electronic Properties of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, represents a cornerstone in medicinal chemistry and catalyst design. Its unique three-dimensional structure and inherent electronic properties provide a robust framework for the development of a diverse array of functional molecules. This guide offers an in-depth exploration of the core attributes of quinuclidine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their interactions and applications.

Core Molecular Properties: A Tale of Strain and Basicity

The defining feature of quinuclidine, 1-azabicyclo[2.2.2]octane, is its rigid cage-like structure. Unlike the more flexible piperidine ring, the bridged nature of quinuclidine locks its cyclohexane rings into strained boat conformations.[1] This conformational rigidity has profound implications for its steric and electronic properties.

Steric Influence: A Rigid Scaffold for Precise Interactions

The compact and predictable geometry of the quinuclidine nucleus makes it an exceptional scaffold in drug design. This structural rigidity minimizes conformational entropy upon binding to a biological target, which can contribute to higher affinity and selectivity. The spatial arrangement of substituents on the quinuclidine ring is well-defined, allowing for precise control over the orientation of pharmacophoric features.

Electronic Character: A Strong Base and Versatile Catalyst

Quinuclidine is a strong organic base, with the pKa of its conjugate acid being approximately 11.3.[1] This high basicity is a consequence of the hybridization of the nitrogen lone pair and the stabilizing effect of the bicyclic structure. The electronic properties of the quinuclidine core can be finely tuned through substitution, significantly impacting the pKa and nucleophilicity of the nitrogen atom. This tunability is crucial for its application as both a catalyst and a key component in biologically active molecules.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize key quantitative data for quinuclidine and its derivatives.

Structural Parameters of Quinuclidine

Crystallographic studies provide precise measurements of the bond lengths and angles within the quinuclidine framework. This data is essential for computational modeling and understanding the subtle structural perturbations induced by substitution.

ParameterValue
Bond Lengths (Å)
N1 - C21.472
C2 - C31.535
C3 - C41.535
C4 - N11.472
C4 - C51.535
C5 - C61.535
C6 - N11.472
C7 - C81.535
C8 - C21.535
C7 - C4-
**Bond Angles (°) **
C2 - N1 - C6108.8
C2 - N1 - C8108.8
C6 - N1 - C8108.8
N1 - C2 - C3110.1
C2 - C3 - C4110.1
C3 - C4 - N1110.1
N1 - C4 - C5110.1
C4 - C5 - C6110.1
C5 - C6 - N1110.1
N1 - C2 - C7110.1
C2 - C7 - C8110.1
C7 - C8 - N1110.1

Note: These are representative values and can vary slightly depending on the specific crystalline form and experimental conditions.

Electronic Properties: pKa Values of Substituted Quinuclidines

The basicity of the quinuclidine nitrogen is highly sensitive to the electronic effects of substituents. Inductive effects play a significant role in modulating the pKa of the conjugate acid.

Substituent at C4pKa of Conjugate Acid
H11.3
OH9.9
OAc9.3
Cl8.9
C(=O)CH₃7.2
Biological Activity: Antimicrobial Potency

Certain quinuclidine derivatives exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Derivative ClassTarget OrganismMIC (µg/mL)
Pyrimidine-linkedStaphylococcus aureus (MRSA)24[2]
Pyrimidine-linkedEnterococcus faecium (VRE)24[2]
Quaternary AmmoniumPseudomonas aeruginosa0.25 - 8
Quaternary AmmoniumKlebsiella pneumoniae0.5 - 16
Quaternary AmmoniumStaphylococcus aureus1 - 32

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific advancement. This section provides methodologies for the synthesis of key quinuclidine derivatives and the assessment of their biological activity.

Synthesis of (R)-(-)-3-Quinuclidinol

(R)-(-)-3-Quinuclidinol is a crucial chiral intermediate in the synthesis of various pharmaceuticals. Biocatalytic reduction of 3-quinuclidinone offers a highly enantioselective route.[3]

Protocol: Whole-Cell Biocatalytic Reduction [3]

  • Biocatalyst Preparation:

    • Clone the gene for a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase) into an appropriate expression vector.

    • Transform the vector into a suitable E. coli host strain.

    • Culture the recombinant E. coli in a suitable medium and induce protein expression.

    • Harvest the cells by centrifugation. The resulting cell paste can be used directly or after immobilization.

  • Asymmetric Reduction:

    • In a temperature-controlled reactor, suspend the prepared E. coli biocatalyst in a suitable buffer (e.g., 200 mM potassium phosphate buffer, pH 7.0).

    • Add 3-quinuclidinone to the reaction mixture. To mitigate substrate inhibition, a fed-batch or consecutive addition strategy can be employed.

    • Introduce a co-substrate for the cofactor regeneration system (e.g., glucose for glucose dehydrogenase).

    • Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30°C) for a predetermined duration (typically 24-48 hours), monitoring the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Product Isolation and Analysis:

    • Following the reaction, separate the cells by centrifugation.

    • Basify the supernatant (e.g., with K₂CO₃ to pH > 10) and extract the product with an organic solvent (e.g., chloroform or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield crude (R)-(-)-3-Quinuclidinol.

    • Purify the product by crystallization or chromatography as needed.

    • Determine the enantiomeric excess of the final product using chiral HPLC or GC.

Synthesis of 3-Quinuclidinyl Benzilate (BZ)

3-Quinuclidinyl benzilate is a potent anticholinergic agent. Its synthesis involves the transesterification of methyl benzilate with 3-quinuclidinol.

Protocol: Transesterification

  • Reaction Setup:

    • To a reaction vessel equipped with a distillation apparatus, add equimolar amounts of 3-quinuclidinol and methyl benzilate in a suitable high-boiling inert solvent (e.g., heptane).

    • Add a catalytic amount of a strong base, such as sodium methoxide (approximately 5-10 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to reflux.

    • Continuously remove the methanol byproduct by distillation to drive the equilibrium towards the product. The reaction is typically complete when methanol is no longer evolved.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and a dilute acid (e.g., HCl) to extract the product into the aqueous phase as its hydrochloride salt.

    • Separate the aqueous layer and wash it with an organic solvent to remove any unreacted methyl benzilate.

    • Basify the aqueous layer with a suitable base (e.g., NaOH or Na₂CO₃) to precipitate the free base of 3-quinuclidinyl benzilate.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-quinuclidinyl benzilate.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the antimicrobial potency of a compound.

Protocol: Broth Microdilution

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the quinuclidine derivative in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing a World of Interactions

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language.

Muscarinic Acetylcholine Receptor Signaling

Quinuclidine derivatives are prominent ligands for muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.

muscarinic_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular mAChR Muscarinic Receptor G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decrease cAMP Decrease AC->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response cAMP_decrease->Cellular_Response Quinuclidine Quinuclidine Derivative (Agonist) Quinuclidine->mAChR Binds

Muscarinic Acetylcholine Receptor Signaling Pathway
Inhibition of Bacterial Cell Division via FtsZ

A promising avenue for novel antibiotics is the targeting of the bacterial cell division protein FtsZ. Certain quinuclidine derivatives have been shown to inhibit the polymerization of FtsZ, a critical step in the formation of the Z-ring and subsequent cell division.[2]

FtsZ_inhibition cluster_process Bacterial Cell Division FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Protofilaments FtsZ_monomers->FtsZ_polymers Polymerization Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Cell_division Cell Division Z_ring->Cell_division Quinuclidine_inhibitor Quinuclidine-based FtsZ Inhibitor Quinuclidine_inhibitor->FtsZ_polymers Inhibits Polymerization

Mechanism of FtsZ Inhibition by Quinuclidine Derivatives
Experimental Workflow for (R)-(-)-3-Quinuclidinol Synthesis

A clear workflow is essential for planning and executing multi-step synthetic procedures.

synthesis_workflow cluster_upstream Upstream Processing cluster_biocatalysis Biocatalysis cluster_downstream Downstream Processing Gene_cloning Gene Cloning Transformation Transformation into E. coli Gene_cloning->Transformation Expression Protein Expression Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Asymmetric_reduction Asymmetric Reduction of 3-Quinuclidinone Harvesting->Asymmetric_reduction Isolation Product Isolation Asymmetric_reduction->Isolation Purification Purification Isolation->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis

Workflow for Biocatalytic Synthesis of (R)-(-)-3-Quinuclidinol

Conclusion

The unique steric and electronic properties of quinuclidine derivatives have solidified their importance in modern chemistry. Their rigid, cage-like structure provides a predictable and entropically favorable scaffold for interacting with biological targets, while their inherent and tunable basicity makes them valuable catalysts and key components of pharmacologically active agents. The data and protocols presented in this guide underscore the versatility of the quinuclidine core and provide a foundation for the continued development of novel derivatives with tailored functionalities for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to the Basic Reactivity of the Amine Functionality in (R)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-quinuclidin-3-amine, a chiral bicyclic amine, is a versatile building block of significant interest in medicinal chemistry and organic synthesis. Its rigid quinuclidine framework and the stereochemically defined primary amine at the C-3 position impart unique reactivity and make it a valuable precursor for a range of pharmacologically active molecules and chiral ligands. This guide provides a comprehensive overview of the fundamental reactivity of the amine functionality in this compound, focusing on its basicity, nucleophilicity, and common transformations.

Core Physicochemical Properties

The reactivity of the amine group in this compound is intrinsically linked to its structural and electronic properties. The bicyclic nature of the quinuclidine core locks the molecule into a rigid conformation, influencing the accessibility and reactivity of the amine's lone pair of electrons.

Basicity (pKa)

Table 1: pKa Values of Quinuclidine and Related Amines

CompoundpKa of Conjugate AcidReference
Quinuclidine~11.0[2]
3-Aminoquinuclidine (predicted)10.58[1]
Nucleophilicity

The amine group in this compound is a potent nucleophile, readily participating in reactions with electrophilic centers. The nucleophilicity of amines is influenced by factors such as basicity, steric hindrance, and the nature of the solvent. The parent quinuclidine is recognized as a highly potent nucleophile, with a Mayr nucleophilicity parameter (N) of 20.54 in acetonitrile.[3] This high nucleophilicity is a consequence of the sterically accessible lone pair on the nitrogen atom, which is not encumbered by the conformational flexibility seen in acyclic amines. Although a specific Mayr nucleophilicity parameter for this compound has not been reported, its primary amine is expected to exhibit strong nucleophilic character.

Table 2: Mayr Nucleophilicity Parameter of Quinuclidine

CompoundSolventMayr Nucleophilicity Parameter (N)
QuinuclidineAcetonitrile20.54

Key Reactions of the Amine Functionality

The primary amine of this compound undergoes a variety of characteristic reactions, including acylation, alkylation, and sulfonylation. These transformations are fundamental to its use as a building block in the synthesis of more complex molecules.

N-Acylation

N-acylation is a common reaction where the amine functionality reacts with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R_amine This compound Amide N-Acylated Product (Amide) R_amine->Amide Acylating_agent Acylating Agent (e.g., R'-COCl, (R'-CO)2O) Acylating_agent->Amide Byproduct Byproduct (e.g., HCl, R'-COOH) Acylating_agent->Byproduct Base Base (e.g., Pyridine, Et3N)

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Benzoylation of this compound

A general procedure for the N-benzoylation of a primary amine involves dissolving the amine in a suitable aprotic solvent, such as dichloromethane (DCM), and adding a base like pyridine or triethylamine. Benzoyl chloride is then added dropwise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent to yield the N-benzoylated product. While a specific protocol with yield for this compound is not detailed in the provided search results, this general methodology is applicable.

N-Alkylation

N-alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a secondary or tertiary amine, or a quaternary ammonium salt. The degree of alkylation can often be controlled by the stoichiometry of the reactants.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R_amine This compound Alkylated_amine N-Alkylated Product (Secondary/Tertiary Amine or Quaternary Ammonium Salt) R_amine->Alkylated_amine Alkylating_agent Alkylating Agent (e.g., R'-X) Alkylating_agent->Alkylated_amine Byproduct Byproduct (e.g., HX) Alkylating_agent->Byproduct Base Base (optional) (e.g., K2CO3, Et3N)

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Methylation of this compound

N-Sulfonylation

N-sulfonylation is the reaction of the amine with a sulfonyl chloride in the presence of a base to form a sulfonamide. This functional group is a key component in many pharmaceutical compounds.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R_amine This compound Sulfonamide N-Sulfonylated Product (Sulfonamide) R_amine->Sulfonamide Sulfonyl_chloride Sulfonyl Chloride (e.g., R'-SO2Cl) Sulfonyl_chloride->Sulfonamide Byproduct Byproduct (e.g., HCl) Sulfonyl_chloride->Byproduct Base Base (e.g., Pyridine, Et3N)

Caption: General workflow for the N-sulfonylation of this compound.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The synthesis of a sulfonamide from this compound would typically involve dissolving the amine in a solvent like DCM or THF, followed by the addition of a base such as triethylamine or pyridine. A solution of the desired sulfonyl chloride in the same solvent is then added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC. The workup usually involves washing with dilute acid and brine, followed by drying the organic layer and removing the solvent under reduced pressure. The crude product can then be purified by chromatography or recrystallization.[4][5][6]

Role in Asymmetric Catalysis

While this compound itself is not extensively reported as a direct organocatalyst, its derivatives are valuable in asymmetric synthesis. For instance, a thiourea derivative of the enantiomeric (S)-3-aminoquinuclidine has been synthesized and evaluated as an organocatalyst in asymmetric Michael additions and Friedel-Crafts alkylations, albeit with modest enantioselectivities in the initial studies.[7][8][9] The rigid chiral scaffold of the quinuclidine core makes it an attractive platform for the design of new chiral ligands and organocatalysts.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Asymmetric Catalysis Amine (S)-3-Aminoquinuclidine Thiourea_derivative Thiourea Derivative (Organocatalyst) Amine->Thiourea_derivative Reaction with Isothiocyanate Reactants Prochiral Reactants Product Chiral Product Reactants->Product Catalyzed by Thiourea Derivative

Caption: Synthesis and application of a chiral quinuclidine-derived organocatalyst.

Conclusion

This compound is a chiral building block with a highly reactive primary amine functionality. Its strong basicity and nucleophilicity, stemming from the unique electronic and steric properties of the quinuclidine framework, make it a versatile substrate for a range of chemical transformations. The amine group readily undergoes acylation, alkylation, and sulfonylation, providing access to a diverse array of derivatives with potential applications in drug discovery and materials science. Furthermore, its rigid chiral structure makes it a promising scaffold for the development of novel organocatalysts and ligands for asymmetric synthesis. This guide provides a foundational understanding of the core reactivity of this compound, intended to aid researchers and scientists in leveraging its properties for the design and synthesis of new chemical entities.

References

(R)-Quinuclidin-3-amine: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-quinuclidin-3-amine is a chiral bicyclic amine that serves as a crucial building block in medicinal chemistry, particularly in the development of therapeutic agents targeting the central nervous system (CNS). Its rigid quinuclidine scaffold provides a well-defined three-dimensional structure, making it an attractive starting point for the design of ligands with high affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its derivatives, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary biological targets of this compound derivatives are nicotinic acetylcholine receptors, a family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. The stereochemistry at the C3 position of the quinuclidine ring is a critical determinant of subtype selectivity.

Nicotinic Acetylcholine Receptor Subtype Selectivity

Derivatives of this compound have demonstrated significant affinity and selectivity for various nAChR subtypes, most notably the α7, α4β2, and α3β4 subtypes. The specific substitutions on the amine group of the quinuclidinyl scaffold profoundly influence the binding profile.

Quantitative Data Summary

While specific binding affinity and functional data for the parent this compound are not extensively reported in publicly available literature, numerous studies have characterized its derivatives. The following table summarizes the binding affinities (Ki) of representative this compound derivatives for human nAChR subtypes. It is important to note that these values are for derivatives and serve to illustrate the potential of the this compound scaffold.

Compound IDStructure/ModificationnAChR SubtypeBinding Affinity (Ki, nM)Reference
(R)-T1 anti-1,2,3-triazole derivativeα722.5[1]
α3β4750[1]
α4β25059[1]
(R)-T2 anti-1,2,3-triazole derivativeα7117[1]
α3β4360[1]
α4β210436[1]
(R)-AK2 quinuclidine-triazole derivativeα7-[2]
α3β4601[2]
(R)-AK4 quinuclidine-triazole derivativeα7-[2]
α3β4112[2]

Signaling Pathways

Activation of nAChRs, particularly the α7 subtype, by this compound derivatives initiates a cascade of intracellular signaling events. The influx of cations, primarily Na+ and Ca2+, through the receptor channel leads to membrane depolarization and the activation of various downstream pathways crucial for neuronal function.

α7 nAChR-Mediated Signaling Cascade

The following diagram illustrates the key signaling pathways activated upon agonist binding to the α7 nAChR.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha7_receptor α7 nAChR Ca_ion Ca²⁺ alpha7_receptor->Ca_ion Channel Opening PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 ERK ERK CREB CREB ERK->CREB CaMK CaMK CaMK->CREB PKC PKC PKC->CREB Gene_Expression Gene Expression (Survival, Plasticity) CREB->Gene_Expression Bcl2->Gene_Expression Anti-apoptotic effects Agonist This compound derivative Agonist->alpha7_receptor Binds Ca_ion->PI3K Ca_ion->ERK Ca_ion->CaMK Ca_ion->PKC

α7 nAChR downstream signaling cascade.

Experimental Protocols

The characterization of this compound derivatives typically involves a combination of in vitro binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype expressed in a cell line.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).

  • Test Compound: this compound derivative.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • 96-well plates.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target nAChR subtype to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation.

    • Finally, resuspend the pellet in assay buffer at a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to assess the functional activity (agonist, antagonist, or modulator) of a compound at a specific nAChR subtype expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Agonist/Antagonist Solutions: Prepared in ND96.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).

  • Microinjection setup.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNA encoding the nAChR subunits of interest (e.g., 50 nL of a 1 µg/µL solution).

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply the test compound by perfusing the chamber with the solution containing the compound.

    • Record the resulting current responses.

  • Data Acquisition and Analysis:

    • To determine agonist activity, apply the test compound at various concentrations and measure the peak current response. Plot the normalized peak current against the log concentration to determine the EC₅₀ (concentration for half-maximal activation) and maximal efficacy.

    • To determine antagonist activity, co-apply the test compound with a known agonist (e.g., acetylcholine) and measure the inhibition of the agonist-evoked current. Calculate the IC₅₀ for the antagonist.

Experimental and Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel nAChR modulators based on the this compound scaffold.

drug_discovery_workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Development Library_Synthesis Library Synthesis (this compound derivatives) HTS High-Throughput Screening (Radioligand Binding Assay) Library_Synthesis->HTS Hit_Identification Hit Identification (Compounds with high affinity) HTS->Hit_Identification Functional_Assay Functional Assays (TEVC, Patch Clamp) Hit_Identification->Functional_Assay Selectivity_Panel Selectivity Profiling (Other nAChR subtypes, other receptors) Functional_Assay->Selectivity_Panel Lead_Selection Lead Candidate Selection Selectivity_Panel->Lead_Selection ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Selection->ADMET In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Animal models of cognitive impairment) ADMET->In_Vivo_Efficacy IND_Enabling IND-Enabling Studies In_Vivo_Efficacy->IND_Enabling

Drug discovery workflow for nAChR modulators.

Conclusion

This compound represents a privileged scaffold in the design of potent and selective ligands for nicotinic acetylcholine receptors. Its derivatives have shown promise as modulators of nAChR activity, particularly at the α7 subtype, which is implicated in a variety of CNS disorders. The activation of these receptors triggers complex downstream signaling cascades that are crucial for neuronal survival and plasticity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel therapeutics based on this versatile chemical entity. Further research focusing on the direct pharmacological characterization of the parent this compound and the exploration of a wider range of derivatives will be instrumental in fully elucidating its therapeutic potential.

References

Chiral Amines: A Technical Guide to Their Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, representing a cornerstone of modern drug design and development. It is estimated that approximately 40% of all pharmaceutical drugs contain a chiral amine component in their structure.[1][2][3] The inherent chirality of these molecules, meaning their existence as non-superimposable mirror images called enantiomers, profoundly influences their pharmacological and toxicological profiles. The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug.[4][5] This stereoselectivity can lead to significant differences in efficacy, metabolism, and potential for adverse effects between enantiomers.[6] Consequently, the synthesis, separation, and analysis of enantiomerically pure chiral amines are of paramount importance in the pharmaceutical industry to ensure the development of safer and more effective medicines.[4]

This in-depth technical guide provides a comprehensive overview of the role of chiral amines in pharmaceutical applications. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into their synthesis, analysis, and the critical impact of chirality on drug action.

The Critical Role of Chirality in Drug Action

The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is the basis for their distinct pharmacological activities.[4][5] One enantiomer, the eutomer, may exhibit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects.[4]

A classic and tragic example that underscores the importance of chirality is thalidomide. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for severe birth defects. This stark difference in biological activity highlights the necessity of administering the single, therapeutically beneficial enantiomer.

The practice of developing a single enantiomer from a previously marketed racemic mixture (a 1:1 mixture of both enantiomers) is known as a "chiral switch". This strategy is often employed to improve the therapeutic index of a drug by eliminating the isomeric ballast of the less active or harmful enantiomer.

Synthesis of Chiral Amines

The production of enantiomerically pure amines is a significant challenge in synthetic chemistry. Several strategies have been developed to achieve high levels of enantioselectivity, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. Biocatalytic approaches have gained prominence due to their high selectivity, mild reaction conditions, and sustainability.[1][2][3] Enzymes such as transaminases, amine dehydrogenases, and monoamine oxidases are employed to produce chiral amines with high yields and enantiomeric excesses often approaching 100%.[1][2][3] For instance, the synthesis of sitagliptin, an anti-diabetic drug, has been significantly improved by employing a highly engineered transaminase.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including:

  • Diastereomeric Salt Formation: The racemic amine is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.

  • Enzymatic Kinetic Resolution: An enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer.

  • Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system, where the enantiomers exhibit different retention times, leading to their separation.

Analysis and Quantification of Chiral Amines

The accurate determination of the enantiomeric purity of a chiral amine is crucial for quality control and regulatory purposes. The enantiomeric excess (ee) is a measure of this purity, calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer.

Several analytical techniques are employed for the enantiomeric separation and quantification of chiral amines:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method that utilizes a chiral stationary phase to separate enantiomers.[7]

  • Chiral Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample and reagent consumption. Separation is achieved by adding a chiral selector to the background electrolyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, NMR can be used to differentiate and quantify enantiomers.

Pharmaceutical Applications of Chiral Amines: Case Studies

The following examples illustrate the importance of chirality in specific classes of pharmaceutical drugs.

Beta-Blockers: The Case of Atenolol

Atenolol is a beta-blocker used to treat cardiovascular conditions like hypertension. It is a chiral amine, and its therapeutic activity primarily resides in the (S)-enantiomer.[8][9] The (R)-enantiomer contributes little to the beta-blocking effect.[8] Studies have shown that 50 mg of (S)-atenolol produces a similar beta-blocking effect to 100 mg of the racemic mixture, indicating that the (R)-enantiomer is essentially inactive.[8]

Table 1: Synthesis and Biological Activity of Atenolol Enantiomers

Parameter(S)-Atenolol(R)-AtenololRacemic AtenololReference
Synthesis Yield Not specifiedNot specifiedNot specified
Enantiomeric Excess (ee) >99% (achievable via resolution)>99% (achievable via resolution)N/A
Beta-Blocking Activity ActiveInactiveActive[8][10]
Effect on Heart Rate (Exercise) Significant DecreaseNo EffectSignificant Decrease[8]
Adrenergic Agonists: The Case of Phenylephrine

Phenylephrine is an α1-adrenergic receptor agonist used as a decongestant. The (R)-enantiomer is the active form of the drug. Various synthetic methods have been developed to produce (R)-phenylephrine with high enantiomeric purity.

Table 2: Synthesis of (R)-Phenylephrine

Synthetic MethodYieldEnantiomeric Excess (ee)Reference
Asymmetric Hydrogenation~71%>96%[11]
Polymer-Supported CBS Catalyst94%88.8%[12]
Biocatalytic ReductionNot specified>99.9%[13]
Chemoenzymatic Synthesis78%>99%[14]
Selective Serotonin Reuptake Inhibitors (SSRIs): The Case of Sertraline

Sertraline is an SSRI antidepressant with two chiral centers, resulting in four possible stereoisomers. The therapeutically active isomer is the (+)-cis-(1S,4S)-enantiomer.[15] The other stereoisomers are considered impurities.[16] Chemoenzymatic methods have been developed to synthesize the desired (S,S)-enantiomer with high enantioselectivity.[17]

Table 3: Synthesis of (1S,4S)-Sertraline

Synthetic MethodOverall YieldEnantiomeric Excess (ee)Diastereomeric RatioReference
Chemoenzymatic (KRED)16%>99%99:1[17]
Kinetic Resolution & SNi19%>99%>99:1[18]

Experimental Protocols

Protocol 1: Chiral Separation of Amphetamine Enantiomers by HPLC

This protocol provides a general method for the separation of amphetamine enantiomers using a vancomycin-based chiral stationary phase.[7]

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Astec® CHIROBIOTIC® V2 column (or equivalent vancomycin-based CSP)

  • Racemic amphetamine standard

  • Mobile phase: Methanol/Acetic Acid/Triethylamine (consult column manufacturer's guidelines for specific ratios)

  • Sample solvent: Mobile phase

2. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system and the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic amphetamine standard in the mobile phase to a known concentration.

  • Injection: Inject a suitable volume of the sample onto the column.

  • Chromatographic Separation: Run the chromatogram under isocratic conditions.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Identify and quantify the peaks corresponding to the (S)-(+)- and (R)-(-)-amphetamine enantiomers. Calculate the enantiomeric excess.

Protocol 2: Chiral Separation of Amines by Capillary Electrophoresis

This protocol outlines a general procedure for the chiral separation of amines using a cyclodextrin-based chiral selector in CE.

1. Materials and Equipment:

  • Capillary Electrophoresis (CE) system with a UV detector

  • Fused-silica capillary

  • Chiral selector (e.g., β-cyclodextrin or a derivative)

  • Background electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH.

  • Racemic amine sample

  • Hydrochloric acid and sodium hydroxide solutions for capillary conditioning

2. Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing sequentially with 1 M NaOH, deionized water, and the background electrolyte.

  • BGE Preparation: Prepare the background electrolyte containing the chiral selector at a specific concentration.

  • System Equilibration: Fill the capillary with the BGE and allow the system to equilibrate.

  • Sample Preparation: Dissolve the racemic amine sample in the BGE or a compatible solvent.

  • Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation: Apply a high voltage across the capillary to initiate the separation of the enantiomers.

  • Detection: Monitor the migration of the enantiomers with the UV detector.

  • Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the enantiomers.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved with chiral amines is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 α1-Adrenergic Receptor Signaling Ligand Norepinephrine (e.g., Phenylephrine) Receptor α1-Adrenergic Receptor Ligand->Receptor Gq Gq protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response phosphorylates targets

α1-Adrenergic Receptor Signaling Pathway

G cluster_1 β-Adrenergic Receptor Signaling Ligand Norepinephrine (e.g., Atenolol antagonist) Receptor β-Adrenergic Receptor Ligand->Receptor Gs Gs protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response phosphorylates targets

β-Adrenergic Receptor Signaling Pathway

G cluster_2 Serotonin Reuptake Inhibition Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin releases Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT binds for reuptake Receptor Serotonin Receptor Serotonin->Receptor binds SSRI SSRI (e.g., Sertraline) SSRI->SERT blocks Signal Signal Transduction Receptor->Signal activates

Mechanism of Action for SSRIs

G cluster_3 Experimental Workflow: Chiral Amine Synthesis and Analysis start Start: Racemic Amine or Precursors synthesis Asymmetric Synthesis or Chiral Resolution start->synthesis purification Purification synthesis->purification analysis Chiral Analysis (HPLC or CE) purification->analysis characterization Structural Characterization (NMR, MS) purification->characterization quantification Quantification of Enantiomeric Excess (ee) analysis->quantification end End: Enantiomerically Pure Amine quantification->end characterization->end

General Experimental Workflow

Conclusion

Chiral amines are indispensable in modern pharmaceuticals. The stereochemistry of these compounds is a critical determinant of their therapeutic efficacy and safety. A thorough understanding of the synthesis, analysis, and pharmacological properties of individual enantiomers is essential for the development of new and improved drugs. As synthetic and analytical techniques continue to advance, the focus on developing single-enantiomer chiral amine drugs will undoubtedly intensify, leading to safer and more effective treatments for a wide range of diseases.

References

Discovering Novel Quinuclidine-Based Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique conformational constraints and basic nitrogen atom make it an ideal pharmacophore for interacting with a variety of biological targets, particularly within the central and peripheral nervous systems.[1][2] This technical guide provides an in-depth overview of the discovery and development of novel quinuclidine-based therapeutic agents, with a focus on their synthesis, mechanism of action, and preclinical evaluation. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Therapeutic Potential of Quinuclidine Derivatives

Quinuclidine-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticholinergic, antihistaminic, antimicrobial, and anticancer effects.[3] A significant area of research has focused on their modulation of the cholinergic system, which plays a crucial role in cognitive functions, muscle contraction, and autonomic regulation.[3][4] Consequently, quinuclidine derivatives are being actively investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease, as well as other conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[5][6]

Mechanism of Action: Targeting the Cholinergic System

Many therapeutically active quinuclidine derivatives exert their effects by modulating the cholinergic system, primarily through two mechanisms: inhibition of cholinesterases and interaction with muscarinic acetylcholine receptors (mAChRs).

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), thereby terminating its action at the synapse.[3][4] Inhibition of these enzymes increases the concentration and duration of action of ACh, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[7]

A range of N-alkyl quaternary quinuclidine derivatives have been synthesized and shown to inhibit both AChE and BChE in the micromolar to nanomolar range.[3][8] The inhibitory potency is influenced by the nature of the substituent on the quinuclidine ring and the length of the N-alkyl chain.

Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in diverse physiological processes.[1] Quinuclidine-based ligands have been developed as both agonists and antagonists of various mAChR subtypes (M1-M5). For instance, solifenacin is a potent M3 receptor antagonist used to treat overactive bladder.[9] The development of subtype-selective muscarinic ligands is a key area of research to achieve targeted therapeutic effects with fewer side effects.

The signaling pathway for Gq-coupled muscarinic receptors, such as M1 and M3, which are often targeted by quinuclidine-based drugs, is depicted below.

Cholinergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (e.g., M1, M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Cellular_Response Cellular Response (e.g., Proliferation, Contraction) MAPK_ERK->Cellular_Response Leads to ACh Acetylcholine or Quinuclidine Agonist ACh->mAChR Binds to Quinuclidine_Antagonist Quinuclidine Antagonist Quinuclidine_Antagonist->mAChR Blocks

Gq-Coupled Muscarinic Receptor Signaling Pathway.

Data Presentation: Quantitative Analysis of Quinuclidine Derivatives

The following tables summarize key quantitative data for representative quinuclidine-based compounds from various studies.

Table 1: Cholinesterase Inhibitory Activity of N-Alkyl Quaternary Quinuclidines

CompoundR GroupLinker (n)TargetKᵢ (µM)Reference
1 OH8AChE15.3[3]
1 OH8BChE25.1[3]
7 OH10 (bis)AChE0.26[3]
7 OH10 (bis)BChE1.6[3]
8 NOH8AChE2.4[3]
8 NOH8BChE9.8[3]
14 NOH10 (bis)AChE0.20[3]
14 NOH10 (bis)BChE0.89[3]

Kᵢ: Inhibition Constant; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Table 2: Muscarinic Receptor Binding Affinity of Quinuclidine Derivatives

CompoundReceptor SubtypeKᵢ (nM)Reference CompoundReference
PirenzepineM127-[10]
PirenzepineM21140-[10]
Quinuclidinyl Benzilate (QNB)Pan-muscarinic0.29 (Kd)-[10]
MethacholineM2- (pKi values lower than pD2)-[1]

Kᵢ: Inhibition Constant; Kd: Dissociation Constant.

Table 3: Cytotoxicity of Novel Synthetic Compounds (Illustrative)

CompoundCell LineIC₅₀ (µM)Reference
Compound 1 HCT11622.4[11]
Compound 2 HCT1160.34[11]
5-FluorouracilHCT116-[11]
Compound 30a MDA-MB-23112.12 ± 0.54[12]
Compound 30a MCF-79.59 ± 0.7[12]
Compound 30a T-47D10.10 ± 0.4[12]

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments in the evaluation of quinuclidine-based therapeutic agents.

Synthesis of a Quinuclidine-Based Therapeutic Agent: Solifenacin

The following is a representative one-pot synthesis procedure for solifenacin, a potent muscarinic antagonist.[13]

Materials:

  • (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • N,N'-Carbonyldiimidazole (CDI)

  • (3R)-3-quinuclidinol

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a cooled (0-5 °C) solution of N,N'-carbonyldiimidazole (1.2 eq) in THF, add (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq).

  • Allow the mixture to warm to room temperature and stir for 2 hours to form the carbamoyl imidazole intermediate.

  • In a separate flask, prepare a suspension of (3R)-3-quinuclidinol (1.05 eq) and sodium hydride (1.05 eq) in toluene. Stir at room temperature for 30 minutes.

  • Add the solution of the carbamoyl imidazole intermediate to the suspension of the quinuclidinol salt.

  • Heat the reaction mixture to 35 °C for 6 hours, followed by reflux for an additional 4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude solifenacin.

  • Further purification can be achieved by chromatography or by salt formation (e.g., solifenacin succinate).

Synthesis_Workflow Start Starting Materials: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (3R)-3-quinuclidinol CDI, NaH, Solvents Step1 Activation: Formation of carbamoyl imidazole intermediate Start->Step1 Step2 Alkoxide Formation: Deprotonation of (3R)-3-quinuclidinol with NaH Start->Step2 Step3 Coupling Reaction: Reaction of intermediate with quinuclidinol alkoxide Step1->Step3 Step2->Step3 Step4 Workup & Isolation: Aqueous quench, extraction, and drying Step3->Step4 End Crude Solifenacin Step4->End

General Workflow for Solifenacin Synthesis.
Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (quinuclidine derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (quinuclidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells).

  • Determine the IC₅₀ value from the dose-response curve.

Cytotoxicity_Workflow Start Cell Seeding (96-well plate) Step1 Compound Treatment: Incubate with various concentrations of quinuclidine derivatives Start->Step1 Step2 MTT Addition: Incubate to allow formazan formation in viable cells Step1->Step2 Step3 Formazan Solubilization: Add DMSO to dissolve crystals Step2->Step3 Step4 Absorbance Measurement: Read at 570 nm Step3->Step4 End Data Analysis: Calculate % viability and IC₅₀ Step4->End

Experimental Workflow for MTT Cytotoxicity Assay.

Conclusion

The quinuclidine core remains a highly valuable scaffold in the design and discovery of novel therapeutic agents. Its structural rigidity and chemical versatility allow for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. The continued exploration of new synthetic routes, coupled with robust in vitro and in vivo evaluation, will undoubtedly lead to the development of next-generation quinuclidine-based drugs with improved efficacy and safety profiles for a range of diseases. This guide provides a foundational framework for researchers to build upon in their quest for innovative medicines.

References

Initial Screening of (R)-Quinuclidin-3-Amine Derivatives for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial bioactivity screening of derivatives of the versatile scaffold, (R)-quinuclidin-3-amine. This chiral bicyclic amine serves as a crucial building block in medicinal chemistry, leading to a diverse range of pharmacologically active compounds. This document outlines key bioactivity data, detailed experimental protocols for primary screening assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction to this compound

This compound is a chiral amine featuring a rigid bicyclic quinuclidine core. This structural rigidity is a key attribute, as it limits conformational flexibility and can lead to higher affinity and selectivity for biological targets.[1] Derivatives of this scaffold have shown significant activity across a range of biological targets, most notably within the cholinergic and serotonergic systems. The unique steric and electronic properties of the quinuclidine moiety make it a valuable starting point for the design of novel therapeutic agents.[1]

Quantitative Bioactivity Data

The initial screening of this compound derivatives has primarily focused on their interaction with cholinesterases and various neurotransmitter receptors. The following tables summarize key quantitative bioactivity data from published studies.

Table 1: Cholinesterase Inhibition by Quinuclidine Derivatives

A study profiling novel quinuclidine-based derivatives as potential anticholinesterase drugs demonstrated that all 14 tested compounds inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the micromolar range.[2]

CompoundR GroupLinkerTargetKi (µM)
1 -OH-(CH2)8-AChE15.6 ± 1.2
BChE8.9 ± 0.5
2 -OH-(CH2)10-AChE2.8 ± 0.3
BChE1.2 ± 0.1
3 -OH-(CH2)12-AChE0.98 ± 0.07
BChE0.45 ± 0.03
4 -OH-(CH2)14-AChE0.52 ± 0.04
BChE0.26 ± 0.02
5 -OH-(CH2)16-AChE0.78 ± 0.06
BChE0.31 ± 0.02
6 bis-OH-(CH2)8-AChE1.2 ± 0.1
BChE0.55 ± 0.04
7 bis-OH-(CH2)10-AChE0.48 ± 0.04
BChE0.29 ± 0.02
8 =NOH-(CH2)8-AChE156.2 ± 11.5
BChE98.7 ± 7.2
9 =NOH-(CH2)10-AChE25.4 ± 1.9
BChE15.8 ± 1.1
10 =NOH-(CH2)12-AChE4.5 ± 0.3
BChE2.8 ± 0.2
11 =NOH-(CH2)14-AChE1.8 ± 0.1
BChE1.1 ± 0.08
12 =NOH-(CH2)16-AChE2.9 ± 0.2
BChE1.7 ± 0.1
13 bis=NOH-(CH2)8-AChE7.8 ± 0.6
BChE4.9 ± 0.4
14 bis=NOH-(CH2)10-AChE1.9 ± 0.1
BChE1.2 ± 0.09

Data extracted from Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability.[2]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of Quinuclidine Triazole Derivatives

A series of quinuclidine-triazole derivatives were synthesized and evaluated for their binding affinity at neuronal α7, α3β4, and α4β2 nAChR subtypes. The stereochemistry at the C3 position of the quinuclidine scaffold was found to play a significant role in subtype selectivity.

CompoundStereochemistryα7 Ki (nM)α3β4 Ki (nM)α4β2 Ki (nM)
(R)-T1 R22.5750>10000
(S)-T1 S6602.25520
(R)-T2 R117360>10000
(S)-T2 S13504.61060
(R)-T3 R331100>10000
(S)-T3 S280019.51200

Data extracted from Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds.[3]

Table 3: Inhibition of Nicotinic Acetylcholine Receptor (nAChR) Signaling

A study of 38 quinuclidine-based compounds, originally designed as acetylcholinesterase inhibitors, revealed that 24 also inhibited nAChR signaling. The most potent compound, featuring a C14 alkyl chain, exhibited an IC50 of 0.02 µM.[4]

Compound ClassNumber TestedNumber ActiveHighest Potency (IC50)
Quinuclidine Derivatives38240.02 µM

Data extracted from Nicotinic acetylcholine receptors (nAChR) as targets of quinuclidine based anticholinesterase drugs.[4]

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory potential of compounds against AChE and BChE.

Materials:

  • Human recombinant AChE or BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) iodide

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of enzymes, substrates (ATC/BTC), DTNB, and test compounds in appropriate buffers.

  • In a 96-well plate, add phosphate buffer, the respective enzyme solution, and the test compound solution at various concentrations.

  • Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate solution (ATC for AChE, BTC for BChE).

  • Immediately mix the solution and measure the absorbance at 412 nm at regular intervals for a set period (e.g., 2 minutes).

  • The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration. To determine the inhibition constant (Ki), the assay is performed at multiple substrate concentrations.[2][5]

Radioligand Binding Assay for Neurotransmitter Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype (e.g., muscarinic, nicotinic, or serotonin receptors).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines like HEK293 or CHO)

  • Radiolabeled ligand with high affinity and selectivity for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [¹²⁵I]-epibatidine for nAChRs, [³H]-GR65630 for 5-HT3 receptors)

  • Test compounds

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter or cell harvester

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6][7][8][9]

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors (e.g., M1, M3, M5 muscarinic receptors) or ligand-gated ion channels that are permeable to calcium (e.g., nAChRs, 5-HT3 receptors) by detecting changes in intracellular calcium concentration.

Materials:

  • Cells expressing the receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with automated liquid handling

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). Probenecid may be included to prevent dye leakage from the cells.[2][4]

  • Wash the cells with assay buffer to remove excess extracellular dye.

  • Place the cell plate into the fluorescence reader.

  • Measure the baseline fluorescence for a short period.

  • Add the test compound (for agonist activity) or a known agonist in the presence of the test compound (for antagonist activity) to the wells.

  • Continuously monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • For agonists, determine the EC50 value from the concentration-response curve. For antagonists, determine the IC50 value.[2][3][4]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the initial screening of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Bioactivity Screening cluster_analysis Data Analysis and Hit Identification synthesis Synthesis of This compound Derivatives primary_screening Primary Screening (e.g., Radioligand Binding) synthesis->primary_screening Library of Derivatives functional_assays Functional Assays (e.g., Calcium Mobilization) primary_screening->functional_assays Active Compounds cholinesterase_inhibition Cholinesterase Inhibition Assays primary_screening->cholinesterase_inhibition data_analysis Data Analysis (IC50/EC50/Ki Determination) functional_assays->data_analysis cholinesterase_inhibition->data_analysis hit_identification Hit Identification and Prioritization data_analysis->hit_identification

General experimental workflow for screening this compound derivatives.

ligand_gated_ion_channel receptor Ligand-Gated Ion Channel (e.g., nAChR, 5-HT3R) Channel Closed receptor_open Ligand-Gated Ion Channel Channel Open ions_in Cations (Na+, Ca2+) (Intracellular) ligand Agonist (e.g., Acetylcholine, Serotonin) ligand->receptor:port Binding ions_out Cations (Na+, Ca2+) (Extracellular) ions_out->receptor_open:port Influx depolarization Membrane Depolarization cellular_response Cellular Response depolarization->cellular_response

Signaling pathway of a ligand-gated ion channel (e.g., nAChR, 5-HT3R).

g_protein_coupled_receptor gpcr GPCR (e.g., Muscarinic Receptor) G-Protein (inactive) gpcr_active GPCR G-Protein (active) effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) gpcr_active->effector Activation ligand Agonist (e.g., Acetylcholine) ligand->gpcr:port Binding second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-Quinuclidin-3-amine from 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-quinuclidin-3-amine, a valuable chiral building block in pharmaceutical development. Two primary synthetic strategies are presented: a direct diastereoselective reductive amination and a two-step chemo-enzymatic approach.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutically active compounds, including 5-HT3 serotonin receptor antagonists. Its stereochemistry is crucial for biological activity, necessitating highly selective synthetic methods. This guide outlines two effective approaches for its preparation starting from the prochiral ketone, 3-quinuclidinone.

The first method is a direct diastereoselective reductive amination using a chiral auxiliary. This approach offers an efficient one-pot synthesis. The second method is a two-step synthesis involving the initial asymmetric reduction of 3-quinuclidinone to the corresponding chiral alcohol, (S)-3-quinuclidinol, followed by the conversion of the alcohol to the amine with inversion of stereochemistry. This latter route can be achieved through both chemical and biocatalytic means, offering flexibility and potentially greener reaction conditions.

Synthetic Strategies

Strategy 1: Diastereoselective Reductive Amination

This method involves the condensation of 3-quinuclidinone with a chiral amine, (R)-1-phenethylamine, to form a diastereomeric imine intermediate. Subsequent reduction of the imine with a hydride source, such as sodium borohydride, proceeds with high diastereoselectivity to yield the desired this compound after removal of the chiral auxiliary.[1]

G Diastereoselective Reductive Amination Workflow cluster_0 Reaction cluster_1 Workup & Purification A 3-Quinuclidinone C Imine Formation A->C B (R)-1-Phenethylamine (Chiral Auxiliary) B->C D Diastereoselective Reduction (NaBH4) C->D E Diastereomeric Amine Intermediate D->E F Removal of Chiral Auxiliary (Hydrogenolysis) E->F G This compound F->G

Caption: Workflow for Diastereoselective Reductive Amination.

Strategy 2: Two-Step Synthesis via (S)-3-Quinuclidinol

This strategy first establishes the desired stereocenter at the C3 position through the asymmetric reduction of 3-quinuclidinone to (S)-3-quinuclidinol. The hydroxyl group is then converted into a good leaving group (e.g., a tosylate) and subsequently displaced by an amine source (e.g., azide followed by reduction) in an SN2 reaction, which inverts the stereocenter to the desired (R)-configuration in the final amine product.

The initial asymmetric reduction can be achieved using either chemical catalysts (e.g., chiral Ruthenium complexes) or biocatalysts (e.g., ketoreductases), with the latter often providing exceptional enantioselectivity under mild conditions.[2][3][4]

G Two-Step Chemo-Enzymatic Synthesis Workflow cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Conversion to Amine (with inversion) A 3-Quinuclidinone B Asymmetric Reduction (e.g., Ketoreductase) A->B C (S)-3-Quinuclidinol B->C D Activation of Hydroxyl (e.g., Tosylation) C->D E Nucleophilic Substitution (e.g., NaN3) D->E F Reduction of Azide (e.g., H2, Pd/C) E->F G This compound F->G

Caption: Workflow for Two-Step Synthesis via (S)-3-Quinuclidinol.

Data Presentation

The following tables summarize quantitative data for the key step of asymmetric reduction of 3-quinuclidinone to the chiral alcohol precursor, which is pivotal for Strategy 2.

Table 1: Performance of Biocatalytic Methods for Asymmetric Reduction
EnzymeSource OrganismExpression HostSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee) (%)Reference
RrQRRhodotorula rubraEscherichia coli618~100>99.9 (R)[2]
ArQRAgrobacterium radiobacterEscherichia coliNot ReportedHighExcellent (R)[3]
KaKRKaistia algarumEscherichia coli5000~100>99.9 (R)[3]
QNRMicrobacterium luteolumEscherichia coliNot ReportedHigh>99.9 (R)[3]

Note: The enantiomer produced can often be controlled by selecting a reductase with the desired stereoselectivity (either R or S).

Table 2: Performance of Chemical Catalytic Methods for Asymmetric Reduction
CatalystSubstrateYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Reference
RuBr₂-[(S)-(-)-binap]3-Quinuclidinone-88-90 (R)4[4]
RuXY-Diphosphine-bimaH3-Quinuclidinone>95>99 (R or S)16[4]

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of 3-Quinuclidinone

This protocol is adapted from the synthesis described by Langlois et al.[1]

Materials:

  • 3-Quinuclidinone hydrochloride

  • (R)-1-Phenethylamine

  • Sodium hydroxide

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Free Base Preparation: Dissolve 3-quinuclidinone hydrochloride in water and basify with a concentrated solution of sodium hydroxide. Extract the free base of 3-quinuclidinone into a suitable organic solvent like chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Imine Formation: In a round-bottom flask, dissolve 3-quinuclidinone (1.0 eq) in toluene. Add (R)-1-phenethylamine (1.1 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected, indicating the completion of imine formation.

  • Diastereoselective Reduction: Cool the reaction mixture to 0 °C. Add methanol as a co-solvent. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at room temperature until complete consumption of the imine is observed by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric amine intermediate.

  • Removal of Chiral Auxiliary: Dissolve the crude intermediate in ethanol. Add Pd/C (10 mol%). Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Acidify the filtrate with ethanolic HCl to precipitate the hydrochloride salt of this compound. Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Protocol 2: Two-Step Synthesis via (S)-3-Quinuclidinol

Part A: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone

This protocol outlines a general procedure for whole-cell biocatalysis.[5]

Materials:

  • E. coli cells co-expressing a 3-quinuclidinone reductase (S-selective) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).

  • 3-Quinuclidinone hydrochloride

  • Glucose

  • Phosphate buffer (100 mM, pH 7.0-8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 mL of phosphate buffer. Add 3-quinuclidinone hydrochloride (e.g., 1.6 g) and glucose (e.g., 2.7 g).

  • Incubation: Incubate the reaction mixture at 30-37 °C with shaking (e.g., 200 rpm) for 24-48 hours. Monitor the reaction progress by GC or HPLC.

  • Workup and Extraction: Once the reaction is complete, centrifuge the mixture to pellet the cells. Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃. Evaporate the solvent under reduced pressure.

  • Purification: Extract the residue with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain crude (S)-3-quinuclidinol. Further purification can be achieved by recrystallization from acetone.

Part B: Conversion of (S)-3-Quinuclidinol to this compound

This protocol employs a Mitsunobu reaction for the conversion of the alcohol to an amine with inversion of stereochemistry.[6][7]

Materials:

  • (S)-3-Quinuclidinol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Mitsunobu Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-quinuclidinol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting alcohol is consumed (monitor by TLC).

  • Workup: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to isolate the N-(quinuclidin-3-yl)phthalimide intermediate.

  • Deprotection (Ing-Manske Procedure): Dissolve the purified phthalimide intermediate in ethanol. Add hydrazine hydrate (3-5 eq) and reflux the mixture for several hours.

  • Purification: After cooling, acidify the reaction mixture with concentrated HCl and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a small amount of water, basify with NaOH, and extract with a suitable organic solvent. Dry the organic extracts, filter, and concentrate to yield crude this compound. The final product can be further purified by distillation or by forming the hydrochloride salt and recrystallizing.

References

Application Notes and Protocols for Chiral Resolution of Racemic Quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic quinuclidin-3-amine, a critical chiral building block in the synthesis of various pharmaceutical agents. The pharmacological activity of drugs derived from quinuclidin-3-amine is often enantiomer-specific, necessitating the production of enantiomerically pure forms.

Introduction to Chiral Resolution Methods

The separation of enantiomers from a racemic mixture of quinuclidin-3-amine can be achieved through several methods. The most common and industrially viable techniques include:

  • Diastereomeric Salt Formation: This classical resolution technique involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Enzymatic Resolution: This method utilizes enzymes to selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. While highly selective, this method is less documented for quinuclidin-3-amine itself compared to its precursor, quinuclidin-3-ol.

  • Chiral Chromatography: This technique employs a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to directly separate the enantiomers. Due to the lack of a strong chromophore in quinuclidin-3-amine, pre-column derivatization is often required for UV detection and effective separation.

This guide will focus on diastereomeric salt formation and chiral HPLC analysis, providing both quantitative data and detailed protocols.

Data Presentation: Comparison of Resolution Methods

The following tables summarize quantitative data for the key chiral resolution and analysis methods for quinuclidin-3-amine and its closely related precursor, quinuclidin-3-ol.

Table 1: Diastereomeric Salt Resolution of Quinuclidin-3-amine and Quinuclidin-3-ol

AnalyteResolving AgentSolventYieldOptical Purity (e.e. or Diastereomeric Excess)Reference
Quinuclidin-3-amine Chiral Acid (unspecified)Not specified> 35% (total)> 98%[1]
Quinuclidin-3-ol D-(+)-dibenzoyltartaric acidPropanol:Acetone (3:1)20.4%98% e.e.[2]

Table 2: Chiral HPLC Analysis Methods for Quinuclidin-3-amine and Quinuclidin-3-ol

AnalyteDerivatizing AgentChiral ColumnMobile PhaseFlow RateDetectionKey OutcomeReference
Quinuclidin-3-amine GITC¹C18 (300 x 4.6 mm, 5 µm)Methanol:Acetonitrile:0.01M Tetrabutylamine bromine (20:10:75) with 0.1% Triethanolamine and 0.15% Acetic Acid0.7 mL/min266 nmGood separation of diastereomers (R=4.165)[3]
Quinuclidin-3-ol Benzoyl ChlorideChiralpak IC (250 x 4.6 mm, 5 µm)n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4)0.8 mL/min230 nmExcellent enantioseparation (Resolution > 11.4)[4][5][6][7]
Quinuclidin-3-ol p-Methoxybenzoyl ChlorideChiralpak IA (250 x 4.6 mm, 5 µm)n-hexane:ethanol:ethanolamine (59.6:40:0.4)1.0 mL/min255 nmFaster analysis time[7]

¹GITC: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic Quinuclidin-3-amine

This protocol is based on a method for the direct resolution of 3-aminoquinuclidine dihydrochloride using a chiral acid.[1]

Materials:

  • Racemic 3-aminoquinuclidine dihydrochloride

  • Inorganic or organic base (e.g., Sodium Hydroxide, Triethylamine)

  • Chiral acid resolving agent (e.g., tartaric acid derivatives)

  • Appropriate organic solvent (e.g., methanol, ethanol)

  • Filtration apparatus

  • Reaction vessel with stirring

Procedure:

  • Free Base Generation:

    • In a reaction vessel, dissolve racemic 3-aminoquinuclidine dihydrochloride in a suitable solvent (molar ratio of solvent to substrate: 5-15:1).

    • Add a base (molar ratio of base to substrate: 1-3:1) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to liberate the free 3-aminoquinuclidine.

    • Filter off the resulting inorganic salt.

  • Diastereomeric Salt Formation:

    • To the filtrate containing the free amine, add the chiral acid resolving agent.

    • Stir the mixture at a controlled temperature (0-50°C) for 1-5 hours. A precipitate of the diastereomeric salt should form.

  • Isolation of Diastereomeric Salt:

    • Filter the precipitated solid (the less soluble diastereomeric salt).

    • Wash the filter cake with a small amount of cold solvent. This solid is enriched in one enantiomer of 3-aminoquinuclidine.

  • Recrystallization (Optional):

    • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water or an organic solvent.

    • Add a strong base (e.g., NaOH) to break the salt and liberate the free amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 3-aminoquinuclidine.

  • Formation of the Dihydrochloride Salt:

    • Dissolve the enriched amine in a suitable solvent and bubble HCl gas through the solution or add a solution of HCl in an organic solvent to precipitate the enantiomerically pure 3-aminoquinuclidine dihydrochloride.

Protocol 2: Chiral HPLC Analysis of Quinuclidin-3-amine Enantiomers

This protocol describes a method for determining the enantiomeric purity of quinuclidin-3-amine by HPLC after pre-column derivatization.[3]

Materials:

  • Quinuclidin-3-amine sample

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

  • HPLC grade solvents: Methanol, Acetonitrile

  • Tetrabutylamine bromine

  • Triethanolamine

  • Acetic Acid

  • HPLC system with UV detector

  • C18 HPLC column (300 mm x 4.6 mm, 5 µm)

Procedure:

  • Derivatization:

    • React the quinuclidin-3-amine sample with the chiral derivatizing agent, GITC, to form diastereomeric thiourea derivatives. (The specific reaction conditions for derivatization are not detailed in the abstract and would need to be optimized).

  • HPLC Analysis:

    • Column: C18 (300 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of [methanol:acetonitrile:0.01 mol/L tetrabutylamine bromine (20:10:75, v/v/v)] containing 0.1% triethanolamine and 0.15% acetic acid.

    • Flow Rate: 0.7 mL/min

    • Detection: UV at 266 nm

    • Injection Volume: As appropriate for the system and sample concentration.

  • Data Analysis:

    • The two diastereomers will be well separated.

    • Calculate the enantiomeric excess (e.e.) based on the peak areas of the two diastereomers.

Visualizations

G cluster_0 Diastereomeric Salt Resolution Workflow racemic_amine Racemic Quinuclidin-3-amine Dihydrochloride free_base Generate Free Amine (add base) racemic_amine->free_base chiral_acid Add Chiral Acid (e.g., Tartaric Acid Derivative) free_base->chiral_acid salt_formation Diastereomeric Salt Formation (Stir 1-5h, 0-50°C) chiral_acid->salt_formation filtration1 Fractional Crystallization (Filter less soluble salt) salt_formation->filtration1 enriched_salt Enriched Diastereomeric Salt filtration1->enriched_salt liberation Liberate Free Amine (add strong base) enriched_salt->liberation extraction Solvent Extraction liberation->extraction pure_enantiomer Enantiomerically Pure Quinuclidin-3-amine extraction->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

G cluster_1 Chiral HPLC Analysis Workflow amine_sample Quinuclidin-3-amine Sample (Racemic or Enriched) derivatization Pre-column Derivatization (with Chiral Reagent, e.g., GITC) amine_sample->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers hplc_injection Inject onto HPLC System diastereomers->hplc_injection separation Separation on Achiral Column (e.g., C18) hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Diastereomer Peaks detection->chromatogram quantification Calculate Enantiomeric Excess (from peak areas) chromatogram->quantification

Caption: Workflow for Chiral HPLC Analysis.

References

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of Quinuclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinuclidine and its derivatives through catalytic hydrogenation. The quinuclidine moiety is a crucial bicyclic amine scaffold found in a wide array of pharmaceuticals and is a vital building block in medicinal chemistry. The protocols outlined below focus on the hydrogenation of pyridine precursors and the reduction of 3-quinuclidinone, employing various catalytic systems.

Introduction to Quinuclidine Synthesis via Hydrogenation

The synthesis of the quinuclidine ring system can be efficiently achieved through the catalytic hydrogenation of substituted pyridines or the reduction of quinuclidinone intermediates. The choice of catalyst and reaction conditions is critical to achieving high yields and, where applicable, stereoselectivity. This document details several robust protocols using catalysts based on platinum, palladium, rhodium, and ruthenium, as well as a biocatalytic approach for asymmetric synthesis.

Catalytic Hydrogenation of Pyridine Derivatives

The direct hydrogenation of a pyridine ring to a piperidine ring is a fundamental transformation in the synthesis of quinuclidine from pyridine-based precursors.

Workflow for Pyridine Hydrogenation

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Dissolve Pyridine Derivative in Solvent add_cat Add Catalyst start->add_cat reactor Place in High-Pressure Autoclave add_cat->reactor pressurize Pressurize with Hydrogen reactor->pressurize heat Heat to Reaction Temperature pressurize->heat stir Stir for Specified Time heat->stir cool Cool and Vent Reactor stir->cool filter_cat Filter to Remove Catalyst cool->filter_cat concentrate Concentrate Filtrate filter_cat->concentrate purify Purify Product concentrate->purify

Caption: General workflow for the catalytic hydrogenation of pyridine derivatives.

Comparative Data for Pyridine Hydrogenation Catalysts
CatalystSubstratePressure (H₂)TemperatureSolventYieldReference
10% Pd/C1-Carbethoxymethyl-4-carbethoxypyridinium bromide100 atm90°CEthanol64-78%[1]
PtO₂Substituted Pyridines50-70 barRoom Temp.Acetic Acid-[2]
Rh₂O₃Functionalized Pyridines5 bar40°CTrifluoroethanolHigh[3][4][5]
Ru/YH₃N-ethylcarbazole< 1 MPa130°CNoneHigh[6][7]
Rh/KBPyridineAmbientAmbientMTBE>99%[8]
Experimental Protocol: Hydrogenation of 1-Carbethoxymethyl-4-carbethoxypyridinium bromide using 10% Pd/C

This protocol describes the reduction of a pyridinium salt to the corresponding piperidine, a key step in a multi-step quinuclidine synthesis.[1]

Materials:

  • 1-Carbethoxymethyl-4-carbethoxypyridinium bromide solution

  • 10% Palladium on charcoal (Pd/C)

  • Ethanol

  • High-pressure hydrogenation autoclave

Procedure:

  • To a solution of the pyridinium bromide, add 15 g of 10% palladium on charcoal.[1]

  • Place the mixture in a 2-liter agitated hydrogenation autoclave.[1]

  • Pressurize the autoclave to an initial pressure of 100 atm with hydrogen.[1]

  • Heat the reaction mixture to 90°C. The reaction is typically complete within 30-60 minutes, indicated by the cessation of hydrogen uptake.[1]

  • Cool the autoclave to 25°C and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the palladium catalyst and wash the catalyst with 100 ml of ethanol.[1]

  • Evaporate the filtrate to dryness under reduced pressure at a bath temperature of 50-60°C to yield the crude product.[1]

Reduction of 3-Quinuclidinone to Quinuclidinol and Quinuclidine

A common and efficient route to quinuclidine and its derivatives involves the reduction of 3-quinuclidinone. This can be achieved through catalytic hydrogenation or with chemical reducing agents. Further reduction of 3-quinuclidinol can yield quinuclidine.

Synthesis Pathway from 3-Quinuclidinone

G sub 3-Quinuclidinone prod1 3-Quinuclidinol sub->prod1 Catalytic Hydrogenation prod2 Quinuclidine prod1->prod2 Further Reduction

Caption: Synthesis pathway from 3-quinuclidinone.

Comparative Data for 3-Quinuclidinone Reduction
Catalyst/ReagentSubstratePressure (H₂)TemperatureSolventProductYield/ConversioneeReference
Sodium Borohydride3-QuinuclidinoneN/A30-35°CWater(RS)-3-Quinuclidinol89%N/A
Heterogeneous Biocatalyst (AtQR)3-Quinuclidinone HCl1 bar25°CTris-HCl buffer(R)-3-QuinuclidinolHigh Conversion>99%[9][10][11]
RuXY-Diphosphine-bimaH3-Quinuclidinone50 bar25°CIsopropanol(R)-3-Quinuclidinol99%99%[12]
Pd/C3-Quinuclidinone1 bar35°CWater(R)-3-Quinuclidinol~95% Conversion-[10]
Experimental Protocol: Heterogeneous Biocatalytic Hydrogenation of 3-Quinuclidinone

This protocol details an environmentally friendly method for the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol using a heterogeneous biocatalyst system.[11]

Materials:

  • 3-Quinuclidinone hydrochloride

  • Heterogeneous biocatalyst (e.g., co-immobilized hydrogenase and NAD⁺ reductase on carbon)[9][10]

  • 3-Quinuclidinone reductase (AtQR)[9][10]

  • NAD⁺

  • Tris-HCl buffer (25 mM, pH 8.0)

  • Round-bottom flask with stir bar

  • Hydrogen source (e.g., balloon or cylinder)

Procedure:

  • In a round-bottom flask, prepare a solution of 3-quinuclidinone-HCl (5 mM) and NAD⁺ (1 mM) in Tris-HCl buffer.[11]

  • Add the heterogeneous biocatalyst to a concentration of 0.2 mg/mL.[11]

  • Add the 3-quinuclidinone reductase (AtQR) to a concentration of 0.05 mg/mL.[11]

  • Seal the flask and purge with hydrogen gas.

  • Maintain a steady flow of H₂ (1 bar) at 25°C with continuous stirring for 30 minutes.[11]

  • Monitor the reaction progress by a suitable analytical method such as ¹H NMR spectroscopy.

  • Upon completion, the product can be isolated and its enantiomeric excess determined by chiral chromatography.

Experimental Protocol: Chemical Reduction of 3-Quinuclidinone using Sodium Borohydride

This protocol describes a straightforward chemical reduction to produce racemic 3-quinuclidinol.

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water in a reaction vessel at 30-35°C.

  • Add 1.5 g (0.04 mol) of sodium borohydride in portions over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the completion of the reaction using gas chromatography (GC).

  • Extract the reaction mixture with chloroform (3 x 50 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from acetone to yield (RS)-3-quinuclidinol as a white crystalline solid (yield: 9.0 g, 89.0%).

Concluding Remarks

The catalytic hydrogenation protocols presented here offer versatile and efficient pathways for the synthesis of quinuclidine and its derivatives. The choice between heterogeneous metal catalysis and biocatalysis will depend on the specific requirements of the synthesis, such as the need for stereoselectivity, scalability, and environmental considerations. For enantiomerically pure products, the biocatalytic and asymmetric catalytic routes are highly advantageous. For large-scale production of racemic intermediates, traditional heterogeneous catalysis with catalysts like Pd/C remains a robust and cost-effective option. Researchers should carefully consider the catalyst, solvent, temperature, and pressure to optimize the reaction for their specific substrate and desired outcome.

References

Application Notes and Protocols: (R)-Quinuclidin-3-amine as a Precursor for Novel Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-quinuclidin-3-amine as a chiral building block in the synthesis of novel anticholinergic agents. It includes synthetic strategies, experimental protocols for pharmacological evaluation, and a summary of relevant pharmacological data.

Introduction

This compound is a valuable chiral precursor for the development of potent and selective muscarinic acetylcholine receptor (mAChR) antagonists. The rigid, bicyclic quinuclidine scaffold provides a defined orientation for substituent groups, facilitating optimal interaction with the receptor binding pocket. The (R)-enantiomer is often crucial for high-affinity binding to muscarinic receptors. By modifying the amine functionality, a diverse range of compounds, including ureas and carbamates, can be synthesized and evaluated for their potential as anticholinergic drugs for the treatment of various conditions, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

Anticholinergic agents exert their effects by competitively blocking the action of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase. The therapeutic efficacy and side-effect profile of anticholinergic drugs are largely determined by their selectivity for these receptor subtypes.

Synthetic Strategies and Protocols

While direct synthetic routes starting from this compound to approved drugs like solifenacin (an ester) are not the standard, this precursor is ideal for generating novel urea and carbamate-based anticholinergics. The following protocol outlines a general strategy for the synthesis of a urea derivative of this compound. This approach is adapted from established methods for urea synthesis.

General Protocol for the Synthesis of a Disubstituted Urea Derivative from this compound

This protocol describes the reaction of this compound with an isocyanate to form a urea linkage.

Materials:

  • This compound hydrochloride

  • Aryl or alkyl isocyanate (e.g., phenyl isocyanate)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Free-basing of this compound:

    • Suspend this compound hydrochloride in DCM.

    • Add an excess of a strong base (e.g., 2M NaOH) and stir vigorously until the solid dissolves.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.

  • Urea Formation:

    • Dissolve the free this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.1 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the aryl or alkyl isocyanate (1.0 equivalent) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired urea derivative.

Pharmacological Evaluation Protocols

The following are detailed protocols for key experiments to characterize the anticholinergic activity of newly synthesized compounds.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (synthesized urea derivative).

  • Atropine or other known high-affinity non-selective muscarinic antagonist (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add assay buffer, the appropriate concentration of cell membranes, the radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

  • Incubation:

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for M3 Receptor Antagonism

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing the M3 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Carbachol or acetylcholine (muscarinic agonist).

  • Test compound.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed the M3-expressing cells into the microplates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution to the cells.

    • Incubate for a specified time (e.g., 45-60 minutes) at 37 °C to allow the dye to enter the cells.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add serial dilutions of the test compound (antagonist) to the wells and incubate for a period (e.g., 15-30 minutes).

  • Agonist Stimulation and Fluorescence Reading:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of the agonist (e.g., carbachol at its EC80 concentration) to all wells.

    • Immediately begin kinetic reading of the fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from this curve.

Data Presentation

The following table summarizes the binding affinities (Ki values in nM) of two well-established anticholinergic agents, solifenacin and darifenacin, for the five human muscarinic receptor subtypes. This data serves as a benchmark for evaluating newly synthesized compounds.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Solifenacin 261701211031[1]
Darifenacin --3.1--[2]

Note: A comprehensive profile for Darifenacin across all subtypes was not available in the provided search results. The M3 Ki value is presented as a key parameter for its therapeutic action.

Visualizations

Muscarinic Receptor Signaling Pathways

G Muscarinic Receptor Signaling Pathways cluster_0 Gq/11-coupled (M1, M3, M5) cluster_1 Gi/o-coupled (M2, M4) ACh Acetylcholine M135 M1, M3, M5 Receptors ACh->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 ACh2 Acetylcholine M24 M2, M4 Receptors ACh2->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP ↓ cAMP AC->cAMP Response2 Cellular Response (e.g., ↓ Heart Rate) cAMP->Response2 Antagonist This compound Derivative (Antagonist) Antagonist->M135 Antagonist->M24 G Synthetic Workflow for a Urea Derivative cluster_0 Synthesis cluster_1 Purification precursor This compound Hydrochloride freebase Free-basing (e.g., NaOH) precursor->freebase amine This compound freebase->amine reaction Urea Formation (DCM, TEA) amine->reaction isocyanate Aryl/Alkyl Isocyanate isocyanate->reaction crude Crude Urea Derivative reaction->crude workup Aqueous Work-up crude->workup chromatography Column Chromatography workup->chromatography product Purified Urea Derivative chromatography->product G Experimental Workflow for Pharmacological Evaluation cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity & Potency Analysis compound Synthesized Compound binding_assay Radioligand Binding Assay (M1-M5 Receptors) compound->binding_assay determine_ki Determine Ki values binding_assay->determine_ki functional_assay Functional Assay (e.g., Calcium Flux for M3) determine_ki->functional_assay determine_ic50 Determine IC50 values functional_assay->determine_ic50 analysis Analyze Receptor Selectivity Profile determine_ic50->analysis sar Structure-Activity Relationship (SAR) Studies analysis->sar

References

Application Notes and Protocols for the Synthesis of Neuromuscular Blocking Agents from (R)-Quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential application of neuromuscular blocking agents (NMBAs) derived from the chiral starting material, (R)-quinuclidin-3-amine. This document includes synthetic strategies, detailed experimental protocols for key reactions, and a summary of expected pharmacological evaluation methods.

Introduction

This compound is a valuable chiral building block in medicinal chemistry for the synthesis of various pharmacologically active molecules.[1] Its rigid bicyclic structure and the presence of a primary amine offer a unique scaffold for the design of potent and selective ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs), which are central to neuromuscular transmission. Neuromuscular blocking agents are essential in clinical practice, primarily used during surgical procedures to induce muscle relaxation.[2] The development of new NMBAs with improved pharmacological profiles, such as faster onset and shorter duration of action, remains an active area of research. This document outlines the synthesis of bis-quaternary ammonium compounds from this compound, a class of molecules known for their neuromuscular blocking activity.

Synthetic Strategy

The general strategy to synthesize bis-quaternary ammonium neuromuscular blocking agents from this compound involves a two-step process:

  • N,N-Dialkylation of the Primary Amine: The primary amine of this compound is first converted to a tertiary amine through N,N-dialkylation. This is a crucial step to enable the subsequent quaternization.

  • Bis-quaternization: The resulting N,N-dialkyl-(R)-quinuclidin-3-amine is then reacted with a suitable dihaloalkane to form the target bis-quaternary ammonium compound. The length of the alkane chain in the linker is a critical determinant of the neuromuscular blocking potency.

This synthetic approach is illustrated in the workflow diagram below.

G cluster_0 Step 1: N,N-Dialkylation cluster_1 Step 2: Bis-quaternization A This compound B N,N-Dialkyl-(R)-quinuclidin-3-amine A->B  2 eq. Alkyl Halide, Base C N,N-Dialkyl-(R)-quinuclidin-3-amine D Bis-quaternary Neuromuscular Blocking Agent C->D  Dihaloalkane G cluster_0 Neuromuscular Junction cluster_1 Postsynaptic Membrane Nerve_Terminal Motor Nerve Terminal ACh Acetylcholine Nerve_Terminal->ACh  Release Synaptic_Cleft Synaptic Cleft Motor_End_Plate Motor End Plate nAChR Nicotinic ACh Receptor Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Opens No_Contraction Muscle Relaxation (Paralysis) nAChR->No_Contraction Blocked Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ Influx ACh->nAChR Binds NMBA Bis-quaternary NMBA (from this compound) NMBA->nAChR Competitive Antagonism Contraction Muscle Contraction Depolarization->Contraction

References

Application of (R)-Quinuclidin-3-amine in Exploring Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-quinuclidin-3-amine is a versatile chiral building block of significant interest in medicinal chemistry. Its rigid bicyclic structure, known as the quinuclidine scaffold, provides a conformationally constrained framework that is advantageous for designing ligands with high affinity and selectivity for various biological targets. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in the study of structure-activity relationships (SAR), a critical aspect of modern drug discovery. The primary applications of this scaffold lie in the development of agents targeting neurological and psychiatric disorders by modulating the activity of key neurotransmitter receptors.

Core Scaffold and Rationale for Use in SAR Studies

The 1-azabicyclo[2.2.2]octane core of quinuclidine imparts a high degree of rigidity to molecules, reducing the entropic penalty upon binding to a biological target. The chiral center at the 3-position is pivotal for stereoselective interactions, as enantiomers often exhibit significantly different pharmacological profiles. The primary amine group at this position serves as a versatile synthetic handle for introducing a wide array of substituents, allowing for systematic exploration of the chemical space around the core scaffold. Modifications at this position, including acylation, alkylation, and the formation of ureas and carbamates, have been extensively explored to probe the binding pockets of various receptors.

Application Notes: SAR of this compound Derivatives

Muscarinic Acetylcholine Receptors (mAChRs)

Derivatives of this compound have been investigated as ligands for the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are implicated in various physiological processes and are targets for diseases such as Alzheimer's disease and chronic obstructive pulmonary disease.

Key SAR Insights:

  • N-Phenylcarbamate Analogues: The introduction of an N-phenylcarbamate moiety at the 3-amino position has yielded potent muscarinic ligands.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the N-phenylphenethyl carbamate series have a major impact on binding affinity. Electron-withdrawing groups, such as fluorine, on the phenethyl moiety can enhance affinity. For instance, an N-4-fluorophenethyl group resulted in high affinity at M1, M3, and M5 mAChRs.[1]

  • Selectivity: While high affinity can be achieved, obtaining significant subtype selectivity among the M1-M5 receptors remains a challenge with this scaffold. However, some analogues have shown modest selectivity, for example, a 17-fold selectivity for M3 over M2 receptors was observed for (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate.[1][2]

Table 1: SAR of Quinuclidinyl N-Phenylcarbamate Analogues at Muscarinic Receptors

Compound IDR Group (on phenethyl)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
3a 3,4-dimethoxy-----
3b 4-methoxy-----
3c 4-fluoro2.0132.62.21.8

Data extracted from reference[1][2].

5-HT3 Receptors

This compound is a key structural component in the development of antagonists for the 5-HT3 receptor, a ligand-gated ion channel involved in emesis.

Key SAR Insights:

  • Amide and Ester Derivatives: Both amide and ester derivatives of this compound with various aromatic and heteroaromatic carboxylic acids have been synthesized and evaluated.

  • Amide vs. Ester Linkage: In a series of quinoline derivatives, esters generally exhibited significantly higher affinity for the 5-HT3 receptor compared to their amide counterparts.[3]

  • Substituents on the Aromatic Ring: Lipophilic substituents on the quinoline ring were found to enhance the affinity for 5-HT3 receptors.[3]

  • Enantioselectivity: The stereochemistry at the 3-position of the quinuclidine ring is crucial for high-affinity binding.

Table 2: SAR of Quinuclidine-based Amides at 5-HT3 Receptors

Compound IDAromatic MoietyLinkageKi (nM)
Compound A 2-alkoxy-quinoline-4-carboxylic acidEster0.32
Compound B 2-alkoxy-quinoline-4-carboxylic acidAmide>30

Illustrative data based on trends reported in reference[3].

Nicotinic Acetylcholine Receptors (nAChRs)

The quinuclidine scaffold has also been incorporated into ligands targeting various subtypes of nicotinic acetylcholine receptors, which are implicated in cognitive function and addiction.

Key SAR Insights:

  • α7 nAChR Agonists: Quinuclidine benzamides have been identified as agonists of the α7 nAChR. The SAR for these compounds diverged from that of the structurally homologous 5-HT3 receptor.[4]

  • α3β4 nAChR Ligands: For quinuclidine-triazole derivatives targeting the α3β4 nAChR, high affinity and selectivity are associated with the (S)-enantiomer of the quinuclidine ring, the presence of a triazole ring, and a large hydrophobic group.[3]

Table 3: SAR of Quinuclidine-Triazole Derivatives at nAChR Subtypes

Compound IDEnantiomerR Group (hydrophobic moiety)α3β4 Ki (nM)α4β2 Ki (nM)α7 Ki (nM)
AK3 (S)4-(benzyloxy)-3-fluorophenyl3.18>10,0009750

Data extracted from reference[3].

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT3 Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT3 receptor using [3H]granisetron as the radioligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

  • Radioligand: [3H]granisetron.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled Granisetron.

  • Test compounds (derivatives of this compound) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells expressing the 5-HT3A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in Assay Buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]granisetron (at a concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM unlabeled granisetron, 50 µL of [3H]granisetron, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of the test compound dilution, 50 µL of [3H]granisetron, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for M1 Muscarinic Receptor Agonists (GTPγS Binding Assay)

This assay measures the activation of G-proteins upon receptor stimulation and is used to determine the potency (EC50) and efficacy of test compounds.

Materials:

  • Cell membranes from cells expressing the human M1 muscarinic receptor.

  • Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Test compounds (derivatives of this compound) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in Protocol 1 and resuspend them in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound or a reference agonist.

  • Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Construct dose-response curves by plotting the amount of bound [35S]GTPγS against the logarithm of the agonist concentration. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) values.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis R_Quinuclidinamine This compound Modification Chemical Modification (e.g., Acylation, Alkylation) R_Quinuclidinamine->Modification Reacts with Derivatives Library of Derivatives Modification->Derivatives Generates Binding_Assay Receptor Binding Assay (e.g., Radioligand) Derivatives->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS, Ca2+ flux) Binding_Assay->Functional_Assay Active Compounds SAR_Analysis SAR Analysis (Ki, EC50 values) Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identifies Leads

Caption: Workflow for SAR studies using this compound.

M1_Signaling_Pathway Agonist This compound Derivative (Agonist) M1R M1 Muscarinic Receptor Agonist->M1R Binds to Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M1 muscarinic receptor signaling pathway activated by an agonist derivative.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor-Containing Cell Membranes start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells prep_membranes->setup_assay add_reagents Add Radioligand ([3H]L*) and Test Compound (L) setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Application Notes: (R)-Quinuclidin-3-amine as a Chiral Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-quinuclidin-3-amine is a valuable chiral building block utilized in the asymmetric synthesis of biologically active molecules. Its rigid bicyclic structure and defined stereochemistry are crucial for the specific interactions required for pharmacological or agrochemical activity. While its application is extensively documented in the synthesis of pharmaceuticals such as 5-HT3 serotonin receptor antagonists, it also serves as a key chiral intermediate for the production of enantiomerically pure agrochemicals.[1][2]

This document provides detailed protocols for the synthesis of this compound and its application as a chiral synthon. The primary synthetic route involves the highly stereoselective synthesis of the precursor, (R)-3-quinuclidinol, via enzymatic reduction of 3-quinuclidinone, followed by its conversion to the target amine.

Synthesis of the Chiral Intermediate

The most efficient and stereoselective method for preparing the precursor to this compound is the asymmetric reduction of the prochiral ketone, 3-quinuclidinone, to (R)-3-quinuclidinol.[3][4] Biocatalytic methods employing ketoreductases (KREDs) are favored for their exceptional enantioselectivity (>99% ee) and operation under environmentally benign conditions.[4][5]

Synthesis_Pathway Start 3-Quinuclidinone Intermediate (R)-3-Quinuclidinol Start->Intermediate Asymmetric Enzymatic Reduction (KRED) Final This compound Intermediate->Final Chemical Conversion (e.g., Mitsunobu or Tosylation/Azide Route) Experimental_Workflow cluster_synthesis Synthesis of (R)-3-Quinuclidinol cluster_conversion Conversion to this compound Setup 1. Reaction Setup - Suspend recombinant E. coli in phosphate buffer. Substrate 2. Substrate Addition - Add 3-quinuclidinone HCl - Add D-glucose (co-substrate). Setup->Substrate Incubation 3. Incubation - 30-37°C with agitation - Monitor by HPLC/GC. Substrate->Incubation Workup 4. Work-up & Purification - Centrifuge to remove cells - Extract supernatant - Purify by crystallization. Incubation->Workup Activation 5. Alcohol Activation - Convert -OH to a good leaving group (e.g., OTs). Workup->Activation Displacement 6. Nucleophilic Displacement - React with an amine source (e.g., NaN3). Activation->Displacement Reduction 7. Reduction - Reduce azide to amine (e.g., H2, Pd/C). Displacement->Reduction Application_Logic ChiralIntermediate This compound (Chiral Building Block) Reaction N-Acylation Reaction ChiralIntermediate->Reaction AgroPrecursor Agrochemical Precursor (e.g., R-COCl) AgroPrecursor->Reaction FinalProduct Final Agrochemical (Enantiomerically Pure) Reaction->FinalProduct Forms key amide bond

References

Application Notes and Protocols for N-alkylation and Acylation Reactions of (R)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-quinuclidin-3-amine is a pivotal chiral building block in medicinal chemistry and drug development. Its rigid bicyclic structure and chiral amine group make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. Derivatives of this compound are particularly significant in the development of ligands for various receptors, including muscarinic and serotonin receptors, and have shown potential in treating neurological disorders.

This document provides detailed application notes and experimental protocols for two fundamental transformations of this compound: N-alkylation and N-acylation. These reactions are essential for creating diverse libraries of compounds for structure-activity relationship (SAR) studies and for the synthesis of active pharmaceutical ingredients (APIs). The protocols outlined below are based on established synthetic methodologies and provide a starting point for laboratory implementation.

N-Alkylation of this compound

N-alkylation of the primary amine group of this compound is a key step in the synthesis of many pharmacologically active compounds. The introduction of various alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which can significantly impact its biological activity, selectivity, and pharmacokinetic profile. Two primary methods for the N-alkylation of this compound are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

General Reaction Schemes for N-Alkylation

1. Direct Alkylation:

2. Reductive Amination:

Data Presentation: N-Alkylation Reactions
Alkylating Agent/CarbonylMethodReagents and ConditionsProductYield (%)Reference
p-Chlorobenzyl bromideDirect AlkylationDiethyl ether, room temperature(R)-N-p-Chlorobenzyl-3-benzamidoquinuclidinium bromide92[1]

Note: This table is intended to be populated with more examples as they become available in the literature. The provided example is a subsequent alkylation of an acylated intermediate.

Experimental Protocols for N-Alkylation

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Sodium hydroxide (NaOH) solution (for free-basing)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Free-base generation: Dissolve this compound hydrochloride in water and add an excess of a strong base like NaOH to deprotonate the amine. Extract the free amine into an organic solvent such as dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free this compound.

  • Reaction setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the free this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the stirring mixture.

  • The reaction can be stirred at room temperature or gently heated (e.g., 50-70 °C) to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/methanol with a small percentage of triethylamine) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol provides a general method for the N-alkylation of this compound via reductive amination.

Materials:

  • This compound (free base)

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the chosen anhydrous solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add the reducing agent (1.2-1.5 eq.) portion-wise to the reaction mixture. If the reaction is exothermic, an ice bath can be used to maintain the temperature.

  • Allow the reaction to stir at room temperature until completion (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

N-Acylation of this compound

N-acylation of this compound to form an amide bond is a widely used transformation in the synthesis of drug candidates. The resulting N-acyl derivatives often exhibit modified biological activities and pharmacokinetic properties compared to the parent amine. Standard amide bond formation methodologies, such as reaction with acyl chlorides, acid anhydrides, or coupling of carboxylic acids using activating agents, are applicable.

General Reaction Schemes for N-Acylation

1. Using Acyl Chlorides/Anhydrides:

2. Using Carboxylic Acids and Coupling Agents:

Data Presentation: N-Acylation Reactions
Acylating Agent/Carboxylic AcidMethodReagents and ConditionsProductYield (%)Reference
Benzoic acid anhydrideAcylationDiethyl ether, room temperature(R)-3-BenzamidoquinuclidineVery Good[2]

Note: This table is intended to be populated with more examples as they become available in the literature.

Experimental Protocols for N-Acylation

Protocol 3: N-Acylation with an Acyl Chloride

This protocol outlines a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound (free base)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.1 eq.)

  • Base (e.g., pyridine, triethylamine, or DIPEA) (1.1-1.5 eq.)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains at or below 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine, followed by saturated aqueous NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-acyl derivative.

Protocol 4: Amide Coupling with a Carboxylic Acid using HATU

This protocol describes the coupling of this compound with a carboxylic acid using HATU as the activating agent.

Materials:

  • This compound (free base)

  • Carboxylic acid (1.0 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.2 eq.)

  • Base (e.g., DIPEA, triethylamine) (2.0-3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

  • Ethyl acetate

  • 5% aqueous LiCl solution (optional, for DMF removal)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carboxylic acid activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and the base (2.0 eq.) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine addition: Add a solution of this compound (1.0-1.2 eq.) in a small amount of the reaction solvent to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer several times with 5% aqueous LiCl solution (if DMF was used as the solvent), followed by saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Visualization of Relevant Signaling Pathways

Derivatives of this compound are known to interact with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Understanding the signaling pathways associated with these targets is crucial for drug development. Below are diagrams of two relevant pathways.

Muscarinic_Acetylcholine_Receptor_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1 Acetylcholine M1_R M1/M3/M5 Receptor ACh_M1->M1_R Gq_11 Gq/11 M1_R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cell_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cell_Response1 ACh_M2 Acetylcholine M2_R M2/M4 Receptor ACh_M2->M2_R Gi_o Gi/o M2_R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits K_channel K⁺ Channel Gi_o->K_channel activates βγ subunits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cell_Response2 K_channel->Cell_Response2 hyperpolarization

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Serotonin_5HT3_Receptor_Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor binds to Ion_Influx Rapid Influx of Cations (Na⁺, K⁺, Ca²⁺) Receptor->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Excitatory_Response Fast Excitatory Postsynaptic Potential (EPSP) Depolarization->Excitatory_Response Neuron_Activation Neuronal Activation Excitatory_Response->Neuron_Activation

Caption: Serotonin 5-HT3 Receptor Signaling Pathway.

Experimental Workflow Diagrams

N_Alkylation_Workflow cluster_direct Direct Alkylation cluster_reductive Reductive Amination start Start: This compound react_direct React with Alkyl Halide (R-X) and Base start->react_direct react_reductive React with Aldehyde/Ketone start->react_reductive workup Aqueous Work-up react_direct->workup reduce Add Reducing Agent (e.g., NaBH(OAc)₃) react_reductive->reduce reduce->workup purify Column Chromatography workup->purify product N-alkyl-(R)-quinuclidin-3-amine purify->product

Caption: General workflow for N-alkylation reactions.

N_Acylation_Workflow cluster_acyl_halide Acyl Halide/Anhydride Method cluster_coupling Carboxylic Acid Coupling start Start: This compound react_acyl React with Acyl Halide/Anhydride and Base start->react_acyl couple Add this compound start->couple workup Aqueous Work-up react_acyl->workup activate Activate Carboxylic Acid with Coupling Agent (e.g., HATU) activate->couple couple->workup purify Column Chromatography or Recrystallization workup->purify product N-acyl-(R)-quinuclidin-3-amine purify->product

Caption: General workflow for N-acylation reactions.

References

Application Notes and Protocols for (R)-quinuclidin-3-amine Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-quinuclidin-3-amine derivatives as cholinesterase inhibitors, a promising class of compounds for the potential treatment of neurodegenerative diseases such as Alzheimer's disease. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of key concepts and workflows.

Introduction

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. They act by increasing the levels of the neurotransmitter acetylcholine in the brain through the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). The quinuclidine scaffold, a bicyclic amine, has emerged as a valuable pharmacophore in the design of potent cholinesterase inhibitors. In particular, derivatives of this compound have shown significant promise due to their specific stereochemical interactions with the active site of cholinesterases.

Data Presentation: Cholinesterase Inhibitory Activity

The following tables summarize the in vitro cholinesterase inhibitory activity of various N-substituted 3-quinuclidine derivatives. The data is presented as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant) values.

Table 1: Inhibitory Activity of N-Alkyl Quaternary 3-Substituted Quinuclidine Derivatives against Human AChE and BChE

Compound IDR GroupTarget EnzymeKᵢ (μM)Selectivity (AChE/BChE)
OH-C₈-CH₂(CH₂)₆CH₃AChE156.2 ± 26.11.8
BChE85.1 ± 22.1
OH-C₁₀-CH₂(CH₂)₈CH₃AChE63.8 ± 5.15.4
BChE11.8 ± 1.1
OH-C₁₂-CH₂(CH₂)₁₀CH₃AChE13.2 ± 0.61.5
BChE9.0 ± 0.8
OH-C₁₄-CH₂(CH₂)₁₂CH₃AChE4.2 ± 0.50.5
BChE7.9 ± 0.7
OH-C₁₆-CH₂(CH₂)₁₄CH₃AChE9.0 ± 1.30.3
BChE26.1 ± 2.4
bisOH-C₈-(CH₂)₈-AChE24.0 ± 1.11.9
BChE12.9 ± 1.0
bisOH-C₁₀-(CH₂)₁₀-AChE0.52 ± 0.050.3
BChE1.6 ± 0.2
NOH-C₈-CH₂(CH₂)₆CH₃AChE82.7 ± 3.52.2
BChE37.9 ± 10.4
NOH-C₁₀-CH₂(CH₂)₈CH₃AChE23.8 ± 0.84.6
BChE5.2 ± 1.1
NOH-C₁₂-CH₂(CH₂)₁₀CH₃AChE14.3 ± 1.82.6
BChE5.4 ± 0.8
NOH-C₁₄-CH₂(CH₂)₁₂CH₃AChE7.0 ± 0.90.8
BChE8.8 ± 1.0
NOH-C₁₆-CH₂(CH₂)₁₄CH₃AChE19.0 ± 1.60.4
BChE48.6 ± 3.8
bisNOH-C₈-(CH₂)₈-AChE1.8 ± 0.070.5
BChE3.4 ± 0.2
bisNOH-C₁₀-(CH₂)₁₀-BChE0.26 ± 0.011.0
AChE0.26 ± 0.01

Data extracted from a study on N-alkyl quaternary 3-substituted quinuclidines, which are structurally related to this compound derivatives[1]. The compounds are 3-hydroxy (OH) or 3-oxime (NOH) derivatives with varying N-alkyl chain lengths or bis-quaternary structures with an alkyl linker.

Table 2: Butyrylcholinesterase Inhibitory Activity of (R)- and (S)-3-Amidoquinuclidine Derivatives

Compound IDConfigurationR GroupKᵢ (mmol·dm⁻³)
(R)-BnlPivQR-C(O)C(CH₃)₃0.138
(S)-BnlPivQS-C(O)C(CH₃)₃0.04157

Data from a study on 3-amidoquinuclidine derivatives. These compounds are N-benzyl derivatives of 3-pivalamidoquinuclidine[1].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold, this compound, starting from 3-quinuclidinone.

Step 1: Synthesis of Racemic 3-Quinuclidinol

  • Dissolve 3-quinuclidinone in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield racemic 3-quinuclidinol.

Step 2: Resolution of Racemic 3-Quinuclidinol

  • Dissolve the racemic 3-quinuclidinol in a suitable solvent (e.g., ethanol or acetone).

  • Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-(+)-tartaric acid or dibenzoyl-L-tartaric acid), to the solution.

  • Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically crystallize preferentially.

  • Filter the crystals and wash with a small amount of cold solvent.

  • Liberate the enantiomerically enriched 3-quinuclidinol by treating the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.

  • Repeat the crystallization process to improve the enantiomeric excess (ee%).

Step 3: Conversion of (R)-3-Quinuclidinol to this compound

  • Activate the hydroxyl group of (R)-3-quinuclidinol, for example, by converting it to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).

  • Displace the leaving group with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF.

  • Reduce the resulting azide to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or by catalytic hydrogenation (H₂/Pd-C).

  • Work up the reaction mixture appropriately to isolate the this compound.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

This protocol provides a general procedure for the derivatization of the primary amine group of this compound.

N-Alkylation:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile or DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Add the desired alkyl halide (e.g., benzyl bromide, alkyl iodide) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.

N-Acylation:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base, such as triethylamine or pyridine.

  • Cool the solution in an ice bath.

  • Add the desired acyl chloride or acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography to yield the N-acylated derivative.

Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used colorimetric method for measuring AChE and BChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • S-Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of substrates (ATCI and BTCI) and DTNB in the phosphate buffer.

  • Prepare serial dilutions of the test compounds in the buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (or buffer for control)

    • DTNB solution

    • Cholinesterase enzyme solution (AChE or BChE)

  • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 5-10 minutes) using a microplate reader.

  • The rate of the reaction (change in absorbance per unit time) is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value by non-linear regression analysis.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound derivatives as cholinesterase inhibitors.

Cholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Activation Inhibitor This compound Derivative Inhibitor->AChE Inhibition

Caption: Mechanism of Cholinesterase Inhibition.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target Target Identification (AChE/BChE) Lead_Gen Lead Generation (this compound scaffold) Target->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Ellman's Assay, Kinetics) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Animal studies for efficacy & safety) In_Vitro->In_Vivo Phase1 Phase I (Safety in humans) In_Vivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy & safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Drug Discovery Workflow for Cholinesterase Inhibitors.

Caption: General Structure of this compound Derivatives.

(Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.)

References

Application Notes and Protocols for the Development of Squalene Synthase Inhibitors with a Quinuclidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. As a key enzyme in this pathway, SQS presents an attractive target for the development of cholesterol-lowering agents. Inhibition of SQS is a promising strategy for the treatment of hypercholesterolemia and related cardiovascular diseases. This document provides detailed application notes and experimental protocols for the development and evaluation of a specific class of SQS inhibitors characterized by a quinuclidine core.

The quinuclidine moiety has been identified as a crucial pharmacophore for potent SQS inhibition. Various derivatives incorporating this core structure have been synthesized and evaluated, demonstrating significant inhibitory activity in both in vitro and in vivo models. These notes will guide researchers through the essential experimental procedures, from in vitro enzyme assays to in vivo efficacy studies, and provide a summary of key data on promising lead compounds.

Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. Squalene synthase is a critical enzyme in this pathway, positioned at the branch point leading exclusively to sterol synthesis. Its inhibition is not expected to interfere with the synthesis of other essential non-sterol isoprenoids, such as ubiquinone and dolichol.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase (Target Enzyme) NonSterol Non-Sterol Isoprenoids (e.g., Ubiquinone, Dolichol) FPP->NonSterol Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol

Figure 1: Simplified Cholesterol Biosynthesis Pathway.

Data Presentation: In Vitro Inhibitory Activity of Quinuclidine-Based SQS Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50) of representative squalene synthase inhibitors featuring a quinuclidine core.

Table 1: Quinuclidine Derivatives with Tricyclic Systems

Compound IDTricyclic SystemLinkerSpeciesIC50 (nM)Reference
1 9H-Fluorene-O-(CH2)2-CH=Hamster Liver76[1][2]
1 9H-Fluorene-O-(CH2)2-CH=Human Hepatoma48[1][2]
2 9H-Carbazole-O-(CH2)2-CH=Human Hepatoma160
3 9H-Carbazole-O-CFH-CH=Human Hepatoma79

Table 2: Quinuclidine Derivatives with Phenothiazine Moieties

Compound IDPhenothiazine SubstitutionSpeciesIC50 (µM)Reference
4 10-Methyl-10H-phenothiazin-3-ylmethoxyHamster Liver0.12

Table 3: 3-Biarylquinuclidine Derivatives

| Compound ID | Biaryl Substituent | Linker | Species | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 5 | Biphenyl-4-yl | Hydroxy | Rat Microsomal | 16 |[3] | | 6 | 4-(Pyrid-4-yl)phenyl | Hydroxy | Rat Microsomal | 161 |[3] | | 7 | Biphenyl-4-yl | -CH2CH2- | Rat Microsomal | 5 |[3] |

Experimental Protocols

Protocol 1: In Vitro Radiometric Squalene Synthase Activity Assay

This protocol describes the determination of squalene synthase activity in rat liver microsomes using a radiometric assay with [1-14C]farnesyl pyrophosphate.

Workflow for In Vitro SQS Inhibition Assay

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Rat Liver Microsomes Incubation Incubate Microsomes, Inhibitor, [14C]FPP, and NADPH Microsomes->Incubation Inhibitor Prepare Quinuclidine Inhibitor Solutions Inhibitor->Incubation Reagents Prepare Assay Buffer and Reagents Reagents->Incubation Termination Terminate Reaction (e.g., with KOH) Incubation->Termination Extraction Extract Squalene (e.g., with Hexane) Termination->Extraction TLC Separate Squalene by TLC Extraction->TLC Quantification Quantify [14C]Squalene (Scintillation Counting) TLC->Quantification IC50 Calculate IC50 Values Quantification->IC50

Figure 2: Workflow for In Vitro SQS Inhibition Assay.

Materials:

  • Rat liver microsomes (prepared or commercially available)

  • [1-14C]Farnesyl pyrophosphate ([14C]FPP)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Potassium fluoride (KF)

  • Dithiothreitol (DTT)

  • Quinuclidine-based inhibitor stock solutions (in DMSO)

  • Potassium hydroxide (KOH) solution (15% w/v in 80% ethanol)

  • Hexane

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:ethyl acetate, 95:5 v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Rat Liver Microsomes:

    • Homogenize fresh or frozen rat liver in ice-cold buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 250 mM sucrose, 1 mM EDTA).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

    • Discard the supernatant and resuspend the microsomal pellet in the desired buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction Mixture:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 100 mM Potassium phosphate buffer, pH 7.4

      • 10 mM MgCl2

      • 10 mM KF

      • 2 mM DTT

      • 1 mM NADPH

      • Rat liver microsomes (e.g., 50-100 µg of protein)

      • Quinuclidine inhibitor or vehicle (DMSO, final concentration ≤ 1%)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding [14C]FPP (e.g., 5 µM, specific activity ~50 mCi/mmol).

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding 200 µL of 15% KOH in 80% ethanol.

    • Saponify the mixture by heating at 65°C for 30 minutes to hydrolyze any esterified lipids.

  • Extraction of Squalene:

    • After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new tube.

  • Thin-Layer Chromatography (TLC):

    • Spot the hexane extract onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber saturated with the developing solvent (e.g., hexane:ethyl acetate, 95:5 v/v).

    • Allow the solvent front to migrate near the top of the plate.

    • Remove the plate and let it air dry.

  • Quantification:

    • Visualize the squalene spot (co-spot with a non-radiolabeled squalene standard if necessary, e.g., using iodine vapor).

    • Scrape the silica gel corresponding to the squalene spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Evaluation of Hypocholesterolemic Activity in Hamsters

This protocol describes the evaluation of the in vivo efficacy of quinuclidine-based squalene synthase inhibitors in a diet-induced hypercholesterolemic hamster model.

Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_prep Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Acclimatize Hamsters (1 week) Diet Induce Hypercholesterolemia with High-Fat, High-Cholesterol Diet (4 weeks) Acclimatization->Diet Grouping Randomize into Treatment Groups Diet->Grouping Dosing Daily Oral Gavage with Inhibitor or Vehicle (e.g., 2-4 weeks) Grouping->Dosing BloodCollection Collect Blood Samples Dosing->BloodCollection PlasmaSeparation Separate Plasma BloodCollection->PlasmaSeparation LipidAnalysis Measure Plasma Total Cholesterol, LDL-C, and HDL-C PlasmaSeparation->LipidAnalysis DataAnalysis Analyze and Compare Lipid Levels LipidAnalysis->DataAnalysis

Figure 3: Workflow for In Vivo Efficacy Study in Hamsters.

Materials:

  • Male Golden Syrian hamsters (e.g., 8-10 weeks old)

  • Standard chow diet

  • High-fat, high-cholesterol (HFHC) diet (e.g., standard chow supplemented with 15-20% fat and 0.5-1.5% cholesterol)

  • Quinuclidine-based inhibitor

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Enzymatic assay kits for total cholesterol, LDL-cholesterol, and HDL-cholesterol

Procedure:

  • Acclimatization and Induction of Hypercholesterolemia:

    • Acclimatize hamsters for at least one week with free access to standard chow and water.

    • Induce hypercholesterolemia by feeding the animals a high-fat, high-cholesterol diet for 4 weeks. A control group should be maintained on the standard chow diet.

  • Grouping and Dosing:

    • After the induction period, randomly divide the hypercholesterolemic hamsters into treatment groups (e.g., vehicle control, positive control like a statin, and different doses of the quinuclidine inhibitor).

    • Prepare the inhibitor formulation in the vehicle (e.g., 0.5% methylcellulose).

    • Administer the inhibitor or vehicle daily by oral gavage for a period of 2 to 4 weeks.

  • Preparation of 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the final required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring to create a uniform suspension.

    • Add the remaining two-thirds of the water as ice-cold water and continue to stir until the methylcellulose is fully dissolved and the solution is clear and viscous.

    • Store the vehicle at 4°C.

  • Blood Collection and Plasma Separation:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples via a suitable route (e.g., retro-orbital sinus or cardiac puncture under anesthesia).

    • Transfer the blood into EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Lipid Analysis:

    • Determine the concentrations of total cholesterol, LDL-cholesterol, and HDL-cholesterol in the plasma using commercially available enzymatic assay kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean and standard deviation for each treatment group.

    • Compare the lipid levels of the inhibitor-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Evaluate the percentage reduction in total cholesterol and LDL-cholesterol.

Structure-Activity Relationships (SAR)

The development of quinuclidine-based squalene synthase inhibitors has revealed several key structure-activity relationships that are important for optimizing their potency and pharmacokinetic properties.

SAR cluster_substituents Key Structural Modifications Core Quinuclidine Core (Essential for Activity) R1 R1: Bulky, Lipophilic Group (e.g., Biphenyl, Fluorene) - Enhances potency Core->R1 Linker Linker between Core and R1 - Length and rigidity are critical - Conformationally constrained linkers can improve activity Core->Linker R2 R2: Substituents on Quinuclidine Ring (e.g., Hydroxy group) - Can improve in vivo activity Core->R2

Figure 4: Key Structure-Activity Relationships.

  • Quinuclidine Core: The positively charged nitrogen atom of the quinuclidine ring is believed to mimic the carbocationic transition states of the SQS-catalyzed reaction, making it a crucial element for binding to the enzyme's active site.

  • Bulky Lipophilic Group: The presence of a large, lipophilic moiety, such as a biphenyl, fluorene, or phenothiazine system, is generally required for high inhibitory potency.[3]

  • Linker: The nature and length of the linker connecting the quinuclidine core to the lipophilic group significantly influence activity. Conformationally constrained linkers have been shown to enhance potency.[2]

  • Substituents on the Quinuclidine Ring: Introduction of substituents, such as a hydroxyl group at the 3-position of the quinuclidine ring, can improve the in vivo efficacy of the inhibitors.[3]

Conclusion

The development of squalene synthase inhibitors with a quinuclidine core represents a promising avenue for the discovery of novel hypocholesterolemic agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this field. By utilizing the described in vitro and in vivo methodologies, scientists can effectively screen and characterize new quinuclidine-based compounds, contributing to the advancement of new therapies for cardiovascular diseases. Careful consideration of the structure-activity relationships will be instrumental in the design of next-generation inhibitors with improved potency and pharmacokinetic profiles.

References

Application Notes and Protocols: The Role of (R)-Quinuclidin-3-amine and its Derivatives in the Synthesis of Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Muscarinic acetylcholine receptors (mAChRs) are a class of G-protein coupled receptors that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes, M1 through M5, have been identified, each with distinct tissue distribution and signaling pathways. This diversity makes them important therapeutic targets for a range of conditions, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and neurological disorders.

The development of subtype-selective muscarinic antagonists is a key goal in drug discovery to maximize therapeutic efficacy while minimizing side effects. The rigid, bicyclic structure of the quinuclidine moiety serves as a critical scaffold for many potent muscarinic antagonists. Specifically, chiral precursors like (R)-quinuclidin-3-amine and its corresponding alcohol, (R)-quinuclidin-3-ol, are vital building blocks for synthesizing stereospecific antagonists with high affinity and selectivity. These application notes provide an overview of the signaling pathways, synthetic protocols, and key data related to muscarinic antagonists derived from the (R)-quinuclidine scaffold.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are broadly divided into two functional categories based on their G-protein coupling.[1]

  • M1, M3, and M5 Receptors: These receptors preferentially couple to the Gq/11 family of G-proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This cascade is primarily responsible for smooth muscle contraction and glandular secretion.[1]

  • M2 and M4 Receptors: These receptors couple to the Gi/o family of G-proteins.[4] Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This pathway is predominantly involved in cardiac inhibition and neural signaling.

Below is a diagram illustrating these canonical signaling pathways.

Muscarinic_Signaling cluster_ligand cluster_receptors Muscarinic Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_cellular_response Cellular Response ACh Acetylcholine (ACh) M135 M1, M3, M5 ACh->M135 M24 M2, M4 ACh->M24 Gq11 Gq/11 M135->Gq11 activate Gio Gi/o M24->Gio activate PLC Phospholipase C (PLC) Gq11->PLC stimulates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP_response ↓ cAMP Production Gio->cAMP_response leads to IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC leads to Solifenacin_Synthesis cluster_routes Synthetic Intermediates RQ (R)-Quinuclidin-3-ol CDT_act Activated Intermediate (with CDT) RQ->CDT_act CDT Chloro_act Chloroformate Intermediate RQ->Chloro_act Diphosgene SB Solifenacin Base RQ->SB + Base (e.g., NaH) (Transesterification) ST (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Trans_ester (S)-Ethyl-1-phenyl-1,2,3,4- tetrahydro-2-isoquinoline carboxylate ST->Trans_ester Ethyl Chloroformate ST->SB + Intermediate CDT_act->SB Chloro_act->SB Trans_ester->SB + Base (e.g., NaH) (Transesterification) SS Solifenacin Succinate SB->SS + Succinic Acid Carbamate_Synthesis Quinuclidinone Quinuclidin-3-one Intermediate N-Phenylquinuclidin-3-amine Quinuclidinone->Intermediate Reductive Amination Aniline Aniline Aniline->Intermediate Reductive Amination Final_Product Quinuclidinyl N-Phenylcarbamate Analog Intermediate->Final_Product + Base (NaH) + Triphosgene Phenethyl_chloride Substituted Phenethyl Chloride Phenethyl_chloride->Final_Product + Base (NaH) + Triphosgene

References

Application Notes and Protocols for the Synthesis of Chiral Amines via Asymmetric Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. Their stereochemistry is often critical for therapeutic efficacy and selectivity. Asymmetric reductive amination (ARA) has emerged as one of the most powerful and atom-economical methods for the synthesis of enantiomerically enriched amines. This one-pot reaction combines a prochiral ketone with an amine source in the presence of a chiral catalyst and a reducing agent to directly afford the desired chiral amine, often with high yield and stereoselectivity.[1][2][3] This direct approach avoids the isolation of potentially unstable imine intermediates, streamlining the synthetic process.[4][5]

This document provides detailed application notes and experimental protocols for three major catalytic systems employed in asymmetric reductive amination: transition-metal catalysis, organocatalysis, and biocatalysis.

I. Transition-Metal Catalyzed Asymmetric Reductive Amination

Transition-metal catalysis, particularly employing complexes of ruthenium, iridium, and rhodium with chiral ligands, is a highly effective strategy for the asymmetric reductive amination of a broad spectrum of ketones.[1][2] These methods typically utilize molecular hydrogen (H₂) or transfer hydrogenation reagents like formic acid as the reductant and can achieve excellent enantioselectivities and high turnover numbers.[1][2]

Data Presentation: Comparison of Chiral Ruthenium and Iridium Catalysts

The following tables summarize the performance of selected ruthenium and iridium catalysts in the asymmetric reductive amination of various ketones.

Table 1: Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones [6][7]

EntryKetone SubstrateAmine SourceCatalyst SystemH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)
1AcetophenoneNH₄OAcRu(OAc)₂/(S)-C3-TunePhos55809596
24-MethoxyacetophenoneNH₄OAcRu(OAc)₂/(S)-C3-TunePhos55809697
34-ChloroacetophenoneNH₄OAcRu(OAc)₂/(S)-C3-TunePhos55809295
42-AcetylpyridineNH₄TFARu(OAc)₂/(S)-BINAP0.8RT98>99
51-(3-pyridyl)ethanoneNH₄OAc[RuClH(CO)(PPh₃)₃]/(S,S)-f-binaphane401208592

Table 2: Iridium-Catalyzed Asymmetric Reductive Amination of Ketones [5][8][9]

EntryKetone SubstrateAmine SourceCatalyst SystemH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)
1Acetophenonep-Anisidine[Ir(COD)Cl]₂/Chiral Phosphoric Acid5359896
2CyclohexanoneAniline[Ir(COD)Cl]₂/Chiral Phosphoric Acid5358590
32-Butanonep-Anisidine[Ir(COD)Cl]₂/Chiral Phosphoric Acid5357888
42-AcetylpyridineAniline[Ir(COD)Cl]₂/Chiral PhosphoramiditeN/A (Transfer)609594
5BenzylacetonePhenylhydrazide[Ir(COD)Cl]₂/(R)-f-Binaphane50609299
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Asymmetric Reductive Amination of an Aryl Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl ketone (1.0 mmol)

  • Ammonium acetate (NH₄OAc, 1.5 mmol)

  • [Ru(OAc)₂(chiral phosphine ligand)] (e.g., Ru(OAc)₂((S)-C3-TunePhos), 0.01 mmol, 1 mol%)

  • Degassed solvent (e.g., 2,2,2-Trifluoroethanol, TFE, 3 mL)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • To a glass liner within the autoclave, add the aryl ketone, ammonium acetate, and the ruthenium catalyst.

  • Place the magnetic stir bar in the liner.

  • Seal the autoclave and purge with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 55 bar).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product is then purified. A typical workup involves dissolving the residue in a suitable organic solvent (e.g., ethyl acetate), washing with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final purification is typically achieved by flash column chromatography on silica gel.

  • The enantiomeric excess (ee) of the purified amine is determined by chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Ketone Ketone Autoclave Autoclave Ketone->Autoclave Amine Amine Source Amine->Autoclave Catalyst Chiral Catalyst Catalyst->Autoclave Solvent Solvent Solvent->Autoclave Quench Quenching Autoclave->Quench H2 H₂ Gas H2->Autoclave Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Yield Yield Determination Purify->Yield ee ee Analysis (HPLC/GC) Purify->ee

Caption: General experimental workflow for transition-metal catalyzed asymmetric reductive amination.

II. Organocatalytic Asymmetric Reductive Amination

Organocatalysis offers a metal-free alternative for asymmetric reductive amination, often employing chiral Brønsted acids, such as phosphoric acids, to activate the in-situ formed imine.[10] Hantzsch esters are commonly used as the hydride source in these reactions.[11]

Data Presentation: Chiral Phosphoric Acid Catalyzed Reductive Amination

Table 3: Organocatalytic Asymmetric Reductive Amination of Ketones with p-Anisidine

EntryKetone SubstrateCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1Acetophenone(R)-TRIP (5)Toluene509196
24-Bromoacetophenone(R)-TRIP (5)Toluene508595
32-Naphthyl methyl ketone(R)-TRIP (5)Toluene509094
4Cyclopentanone(R)-TRIP (10)Dichloromethane257588
53-Pentanone(R)-TRIP (10)Dichloromethane256885

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Experimental Protocol: General Procedure for Organocatalytic Asymmetric Reductive Amination

Materials:

  • Ketone (0.5 mmol)

  • Amine (e.g., p-Anisidine, 0.6 mmol)

  • Hantzsch ester (e.g., Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 0.75 mmol)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.025 mmol, 5 mol%)

  • Anhydrous solvent (e.g., Toluene, 2.0 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried reaction vial under an inert atmosphere, dissolve the ketone, amine, and Hantzsch ester in the anhydrous solvent.

  • Add the chiral phosphoric acid catalyst to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS, typically 24-48 hours).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product amine.

  • The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

Logical Relationships

Organocatalytic_Mechanism Ketone Ketone Imine Imine Intermediate Ketone->Imine + Amine - H₂O Amine Amine Amine->Imine Catalyst Chiral Phosphoric Acid (CPA-H) Iminium Chiral Iminium-Phosphate Ion Pair Catalyst->Iminium HantzschEster Hantzsch Ester (HEH) Product Chiral Amine HantzschEster->Product Imine->Iminium + CPA-H Iminium->Product + HEH - CPA-H OxidizedHE Oxidized Hantzsch Ester Pyridinium Pyridinium Salt

Caption: Simplified mechanism of organocatalytic reductive amination.

III. Biocatalytic Asymmetric Reductive Amination

Biocatalysis, utilizing enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), offers a green and highly selective approach to chiral amine synthesis. These reactions are typically performed in aqueous media under mild conditions and can exhibit exceptional enantioselectivity.

Data Presentation: Imine Reductase (IRED) Catalyzed Reductive Amination

Table 4: Biocatalytic Reductive Amination of Ketones using Imine Reductases

EntryKetone SubstrateAmine SourceBiocatalystCofactor Recycling SystemConversion (%)de/ee (%)
1CyclohexanoneMethylamineIRED-1Glucose/GDH>99>99 (ee)
23-MethylcyclohexanoneMethylamineIRED-2Formate/FDH9398 (de)
3AcetophenoneCyclopropylamineIRED-3Glucose/GDH59>99 (ee)
42-HexanoneButylamineIRED-4Formate/FDH8896 (ee)
51-IndanonePropargylamineIRED-5Glucose/GDH37>99 (ee)

GDH: Glucose Dehydrogenase, FDH: Formate Dehydrogenase

Experimental Protocol: General Procedure for Whole-Cell Biocatalytic Reductive Amination

This protocol utilizes recombinant E. coli cells overexpressing an imine reductase and a cofactor recycling enzyme.

Materials:

  • Recombinant E. coli cells (lyophilized or as a cell paste)

  • Ketone substrate (e.g., 10 mM)

  • Amine source (e.g., Methylamine hydrochloride, 100 mM)

  • Buffer (e.g., 100 mM Potassium phosphate buffer, pH 7.5)

  • Cofactor (e.g., NADP⁺, 1 mM)

  • Cofactor recycling substrate (e.g., Glucose, 100 mM)

  • Reaction vessel (e.g., shaker flask or stirred-tank reactor)

Procedure:

  • Prepare the reaction buffer and adjust the pH to the optimal value for the enzyme.

  • In the reaction vessel, suspend the whole cells in the buffer.

  • Add the cofactor (NADP⁺) and the cofactor recycling substrate (glucose).

  • Add the amine source and the ketone substrate to initiate the reaction.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) with shaking or stirring for 24-48 hours.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • The supernatant containing the product is collected.

  • The product is typically extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane) after adjusting the pH to basic (e.g., pH > 10) to deprotonate the amine.

  • The combined organic layers are dried, filtered, and concentrated.

  • Further purification, if necessary, can be performed by chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Signaling Pathways and Experimental Workflows

Biocatalytic_Cycle cluster_reaction Reductive Amination cluster_cofactor Cofactor Regeneration Ketone Ketone Imine Imine (in situ) Ketone->Imine + Amine Amine Amine Amine->Imine IRED_NADPH IRED-NADPH ChiralAmine Chiral Amine IRED_NADPH->ChiralAmine Reduction IRED_NADP IRED-NADP⁺ IRED_NADP->IRED_NADPH Regeneration GDH GDH IRED_NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone

Caption: Biocatalytic cycle for reductive amination with cofactor regeneration.

Conclusion

Asymmetric reductive amination is a versatile and powerful strategy for the synthesis of chiral amines. The choice of catalytic system—transition-metal, organo-, or biocatalysis—depends on the specific substrate, desired scale, and green chemistry considerations. The protocols and data presented herein provide a foundation for researchers to select and implement the most suitable method for their synthetic targets in pharmaceutical and chemical research and development. Further optimization of reaction conditions is often necessary to achieve the best results for a given transformation.

References

Troubleshooting & Optimization

How to improve enantioselectivity in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective synthesis of chiral amines. Chiral amines are crucial building blocks in over 40% of small molecule pharmaceuticals, as well as in agrochemicals and fine chemicals.[1][2] Achieving high enantioselectivity is therefore a critical aspect of modern synthetic chemistry.

This guide provides answers to frequently asked questions and solutions to common problems encountered during experimental work.

Troubleshooting Guide

Q1: My enantioselectivity (e.e.) is low. What are the most common causes and how can I address them?

Low enantioselectivity is a frequent issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The primary factors influencing enantioselectivity are the catalyst/ligand system, reaction conditions, and the nature of the substrate itself.

Common Causes & Solutions:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is critical as their steric and electronic properties create the chiral environment for stereodifferentiation. An inappropriate match between the catalyst/ligand and the substrate is a common reason for poor enantioselectivity.[3]

    • Troubleshooting Steps:

      • Screen a Variety of Ligands: For a given metal catalyst, screen a range of chiral ligands with different steric and electronic properties. For instance, in transition metal-catalyzed asymmetric hydrogenation, a plethora of chiral phosphorus ligands are available, including phosphino-oxazolines and P-stereogenic phosphines.[1][4]

      • Consider a Different Catalytic System: If ligand screening is unsuccessful, consider switching to a different catalytic approach entirely. Options include organocatalysis (e.g., using chiral amines like proline derivatives) or biocatalysis (e.g., using enzymes like transaminases).[2][4][5]

  • Incorrect Reaction Conditions: Temperature, solvent, and pressure can significantly impact the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.[3]

    • Troubleshooting Steps:

      • Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[6][7]

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity. A screening of different solvents, from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., THF, EtOAc) and polar protic (e.g., methanol), is recommended.[8][9][10]

      • Additive Screening: The presence of additives, such as Brønsted or Lewis acids, can sometimes enhance enantioselectivity in certain reactions.[4][7][11]

  • Substrate-Catalyst Mismatch: Steric hindrance or unfavorable electronic interactions between the substrate and the chiral catalyst can prevent effective binding and lead to poor stereocontrol.[3]

    • Troubleshooting Steps:

      • Modify the Substrate: If possible, consider modifying the protecting groups on the substrate. For example, in the asymmetric hydrogenation of imines, N-sulfonyl imines are more stable and can reduce catalyst deactivation compared to N-alkyl imines.[1] Similarly, N-aryl protecting groups can influence the outcome.

  • Presence of Impurities: Impurities, especially water, in the starting materials, reagents, or solvent can poison the catalyst or interfere with the catalytic cycle.[3]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. The use of molecular sieves can also be beneficial.[7]

      • Purify Starting Materials: Purify all starting materials and reagents before use to remove any potential catalyst inhibitors.

Q2: I am observing catalyst deactivation or inhibition. What could be the cause?

Catalyst deactivation is a significant challenge, particularly in the asymmetric hydrogenation of N-alkyl ketimines, where the basic and nucleophilic amine product can inhibit the catalyst.[1][4]

Common Causes & Solutions:

  • Product Inhibition: The chiral amine product can coordinate to the metal center of the catalyst more strongly than the substrate, leading to catalyst deactivation.

    • Troubleshooting Steps:

      • In Situ Protection: Add an equivalent of a protecting group reagent, such as Boc₂O, to the reaction mixture. This will protect the newly formed amine in situ and prevent it from inhibiting the catalyst.[1]

      • Use of Additives: In some cases, additives can mitigate product inhibition.

  • Substrate-Related Inhibition: Certain functional groups on the substrate, like pyridyl moieties, can strongly coordinate to the catalyst and inhibit its activity.[4]

    • Troubleshooting Steps:

      • Catalyst Selection: Choose a catalyst that is known to be more tolerant to the specific functional groups present in your substrate.

  • Impurity Poisoning: As mentioned previously, impurities in the reaction mixture can act as catalyst poisons.

Q3: My biocatalytic reaction (e.g., using a transaminase) has a low conversion rate. How can I improve it?

Biocatalytic methods, while offering high selectivity, can be hampered by unfavorable reaction equilibria and product inhibition.[12]

Common Causes & Solutions:

  • Unfavorable Equilibrium: Transaminase-catalyzed reactions are often reversible, and the equilibrium may not favor product formation.[12]

    • Troubleshooting Steps:

      • Co-product Removal: Employ strategies to remove the ketone co-product to drive the equilibrium towards the desired amine. One method is to use isopropylamine as the amino donor, which generates acetone as a co-product that can be removed by evaporation.[12]

      • In Situ Product Crystallization (ISPC): If the product amine is crystalline, it may precipitate from the reaction mixture, thus shifting the equilibrium.[12]

  • Substrate/Product Inhibition: Both the substrate and the product can inhibit the enzyme's activity.[12]

    • Troubleshooting Steps:

      • Substrate Feeding: Instead of adding all the substrate at the beginning, a fed-batch approach can maintain a low substrate concentration and reduce inhibition.

      • Process Engineering: Optimize reaction conditions such as pH, temperature, and co-solvent concentration.[12]

Frequently Asked Questions (FAQs)

Q1: Which catalytic method is best for my target chiral amine?

The optimal method depends heavily on the specific substrate and desired scale of the reaction.

  • Transition Metal Catalysis (e.g., Asymmetric Hydrogenation): This is a powerful and widely used method, especially for the synthesis of α-chiral amines from imines.[4] It is often suitable for a broad range of substrates and can be highly efficient.

  • Organocatalysis: Chiral amine catalysts, such as proline and its derivatives, are effective for reactions like asymmetric Michael additions.[5] This approach avoids the use of metals, which can be advantageous in pharmaceutical synthesis.

  • Biocatalysis: Enzymes like transaminases, oxidases, and dehydrogenases offer excellent enantioselectivity under mild, aqueous conditions.[2] This is a "green" and sustainable option, particularly well-suited for industrial-scale synthesis of specific targets.[2]

Q2: How do I choose the right chiral ligand for my transition metal-catalyzed reaction?

Ligand selection is often empirical, but some general guidelines can be helpful.

  • Ligand Libraries: Screening commercially available or in-house ligand libraries is a common starting point.

  • Literature Precedent: Search for similar transformations in the chemical literature to identify successful ligand classes for your substrate type.

  • Computational Tools: Molecular modeling and docking studies can sometimes predict which ligands will provide the best stereocontrol.

Q3: What analytical techniques are essential for determining the success of my reaction?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the product and determine the diastereomeric ratio (d.r.) if applicable.[5][8]

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Essential for determining the enantiomeric excess (e.e.) of the chiral product.[5][8]

Data Presentation

The following tables summarize the performance of different catalytic systems in specific enantioselective transformations.

Table 1: Performance of Chiral Amine Organocatalysts in the Asymmetric Michael Addition of Propanal to Nitrostyrene.[5]

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioe.e. (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Table 2: Performance of Selected Transition Metal Catalysts in the Asymmetric Hydrogenation of N-Aryl Imines.

Catalyst/LigandSubstrate Typee.e. (%)Reference
Ir/f-binaphaneSterically hindered N-aryl iminesUp to 99[1]
Ir-PHOX complexesN-aryl iminesUp to 97[1]
Ru/MsDPEN complexN-alkyl ketiminesHigh[1]
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesUp to 90[1][4]
Pd/C4-TunePhosExocyclic ketimines86-95[4]

Experimental Protocols

General Experimental Protocol for Asymmetric Michael Addition using an Organocatalyst[5]
  • Reaction Setup: To a solution of the nitroalkene (e.g., nitrostyrene) in an appropriate solvent (e.g., chloroform), add the aldehyde (e.g., propanal).

  • Catalyst Addition: Add the chiral amine organocatalyst (e.g., (S)-Diphenylprolinol TMS Ether) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis:

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC analysis.

General Experimental Protocol for Asymmetric Hydrogenation of an Imine using a Transition Metal Catalyst[1]
  • Catalyst Preparation: In a glovebox, dissolve the metal precursor (e.g., an Iridium complex) and the chiral ligand in a degassed solvent.

  • Reaction Setup: In a separate flask, dissolve the imine substrate in a degassed solvent.

  • Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution via syringe. Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time.

  • Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified amine by chiral HPLC or GC.

References

Technical Support Center: Overcoming Enzyme Instability in the Enzymatic Synthesis of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to enzyme instability during the enzymatic synthesis of quinuclidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of enzyme instability in the synthesis of quinuclidine derivatives?

A1: Enzyme instability during the synthesis of quinuclidine derivatives can stem from several factors, including:

  • Suboptimal Reaction Conditions: Enzymes have optimal temperature and pH ranges for activity and stability. Deviations from these ranges can lead to denaturation and loss of function.[1]

  • Presence of Organic Solvents: While sometimes necessary to dissolve substrates, organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[1]

  • Substrate and Product Inhibition: High concentrations of the substrate (e.g., 3-quinuclidinone) or the product (e.g., (R)-3-quinuclidinol) can inhibit or even deactivate the enzyme.

  • Mechanical Stress: Vigorous stirring or agitation can cause mechanical denaturation of enzymes, particularly when they are immobilized.

  • Proteolysis: In crude cell lysates, proteases can degrade the desired enzyme, leading to a loss of activity.[1]

Q2: How can I improve the operational stability of my ketoreductase (KRED)?

A2: Several strategies can be employed to enhance the operational stability of KREDs:

  • Optimization of Reaction Conditions: Systematically screen for the optimal pH, temperature, and buffer composition for your specific enzyme.[2]

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support, such as through the formation of Cross-Linked Enzyme Aggregates (CLEAs), can significantly improve its stability and facilitate reuse.[3]

  • Protein Engineering: Techniques like site-directed mutagenesis can be used to introduce mutations that enhance the thermal and solvent stability of the enzyme.[4]

  • Use of Additives: The addition of stabilizing agents like glycerol, sorbitol, or certain salts can help maintain the enzyme's conformational integrity.

Q3: My reaction shows low or no conversion. What are the likely causes and how can I troubleshoot this?

A3: Low or no conversion in a biocatalytic reaction can be due to several factors. A systematic approach to troubleshooting is recommended:

  • Inactive Enzyme: Verify the activity of your enzyme batch with a standard assay and ensure it has been stored correctly (typically at -20°C or -80°C).

  • Inefficient Cofactor Regeneration: Ketoreductases require a cofactor, usually NADH or NADPH. If the cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is not functioning optimally, the primary reaction will stall. Ensure all components of the regeneration system are active and present in sufficient quantities.

  • Substrate or Product Inhibition: High concentrations of substrate or product can inhibit the enzyme. Try a fed-batch approach where the substrate is added incrementally.

  • Suboptimal Reaction Conditions: Ensure the pH and temperature are within the optimal range for your enzyme.

Q4: The enantiomeric excess (ee) of my chiral quinuclidine derivative is lower than expected. How can I improve it?

A4: Low enantioselectivity can be addressed by:

  • Optimizing Reaction Conditions: Temperature and pH can influence the enantioselectivity of an enzyme. Sometimes, running the reaction at a lower temperature can lead to a higher ee.[2]

  • Enzyme Selection: The inherent stereoselectivity of the chosen ketoreductase may be insufficient. Screening different KREDs may identify one with higher selectivity for your substrate.

  • Purity of Starting Material: Impurities in the substrate can interfere with the enzymatic reaction. Ensure the purity of your starting material.[2]

  • Protein Engineering: Site-directed mutagenesis can be used to alter the active site of the enzyme to favor the production of the desired enantiomer.[5]

Troubleshooting Guides

Problem: Low Yield and/or Conversion
Potential Cause Troubleshooting Step
Inactive Enzyme - Verify enzyme activity with a standard assay. - Check storage conditions and expiration date. - For whole-cell biocatalysts, confirm cell viability and expression of the target enzyme.
Inefficient Cofactor Regeneration - Confirm the presence and activity of the cofactor regeneration enzyme (e.g., GDH) and its substrate (e.g., glucose). - Ensure the cofactor (NADH or NADPH) is present and has not degraded. - Optimize the ratio of the primary enzyme to the regeneration enzyme.
Substrate Inhibition - Start with a lower substrate concentration. - Implement a fed-batch or continuous-flow process to maintain a low substrate concentration.
Product Inhibition - Consider in-situ product removal techniques if product inhibition is suspected.
Suboptimal Reaction Conditions - Systematically vary the pH and temperature to find the optimal conditions for your specific enzyme. - Ensure the buffer system is not inhibitory.
Poor Substrate Solubility - Use a minimal amount of a co-solvent that is known to be compatible with the enzyme. - Screen for enzymes that are more tolerant to organic solvents.
Problem: Poor Enantioselectivity
Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature - Investigate the effect of temperature on enantiomeric excess. Lowering the temperature often improves enantioselectivity.[2]
Suboptimal pH - Screen a range of pH values, as this can influence the ionization state of amino acids in the active site and affect stereocontrol.
Incorrect Enzyme Choice - The inherent enantioselectivity of the KRED may be low for the target substrate. Screen a panel of different ketoreductases.
Impure Substrate - Ensure the purity of the 3-quinuclidinone starting material through techniques like recrystallization or chromatography.[2]
Racemization of Product - Ensure that the reaction or work-up conditions are not causing racemization of the desired product.

Data Presentation

Table 1: Effect of Temperature on Ketoreductase (KaKR) Activity and Stability

Source: Adapted from data on a novel ketoreductase from Kaistia algarum.[6]

Temperature (°C)Relative Activity (%)Residual Activity after 1h Incubation (%)
20~40-
30~60100
40~80~95
50~95~85
55100-
60~90-
70~80-
85~68-
Table 2: Effect of pH on Ketoreductase (KaKR) Activity

Source: Adapted from data on a novel ketoreductase from Kaistia algarum.[6]

pHRelative Activity (%)
4.0<10
5.0~20
6.0~79
7.0100
8.0~75
9.0<20
Table 3: Stability of an Aldo-Keto Reductase (AKR) in Organic Solvents

Source: Adapted from data on a solvent-tolerant aldo-keto reductase.[7][8][9]

Organic Solvent (10% v/v)Residual Activity after 6h Incubation (%)
DMSO>70
Acetonitrile>70
Ethyl Acetate>70
Isopropanol>70
Ethanol>70
Methanol>70

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
  • Cell Culture and Harvest:

    • Cultivate the recombinant E. coli cells expressing the desired ketoreductase and glucose dehydrogenase in a suitable medium.

    • Induce protein expression (e.g., with IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Biotransformation:

    • In a reaction vessel, prepare a suspension of the harvested cells in a phosphate buffer (100 mM, pH 7.0).

    • Add glucose (as the co-substrate for cofactor regeneration, typically 1.1-1.5 equivalents relative to the substrate) and a catalytic amount of the cofactor (NADP⁺ or NAD⁺).

    • Add the 3-quinuclidinone substrate. For potentially inhibitory substrates, consider a fed-batch addition strategy.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC or GC.

    • Once the reaction is complete, separate the cells by centrifugation.

    • Adjust the pH of the supernatant to >10 with a base (e.g., NaOH or K₂CO₃).

    • Extract the aqueous phase multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or chromatography.

Protocol 2: Preparation of Cross-Linked Enzyme Aggregates (CLEAs) of a Ketoreductase
  • Enzyme Precipitation:

    • Dissolve the ketoreductase (and co-immobilized glucose dehydrogenase, if applicable) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Slowly add a precipitant (e.g., ammonium sulfate, acetone, or tert-butanol) with gentle stirring at a low temperature (e.g., 4°C) until the enzyme precipitates.[2][3] The optimal concentration of the precipitant should be determined empirically.

  • Cross-linking:

    • To the enzyme aggregate suspension, add a cross-linking agent, such as glutaraldehyde (typically to a final concentration of 0.5-2.5% v/v), and continue to stir gently for a few hours (e.g., 1-4 hours) at room temperature.[3]

  • Washing and Recovery:

    • Collect the CLEAs by centrifugation.

    • Wash the CLEAs multiple times with the buffer to remove any unreacted cross-linker and non-cross-linked enzyme.

    • The resulting CLEAs can be stored as a suspension in buffer or lyophilized for long-term storage.

Visualizations

Troubleshooting_Low_Conversion start Low or No Conversion check_enzyme Is the enzyme active? start->check_enzyme check_cofactor Is the cofactor regeneration efficient? check_enzyme->check_cofactor Yes solution_enzyme Verify enzyme activity. Check storage conditions. check_enzyme->solution_enzyme No check_conditions Are reaction conditions (pH, temp) optimal? check_cofactor->check_conditions Yes solution_cofactor Verify regeneration enzyme activity. Ensure sufficient co-substrate. check_cofactor->solution_cofactor No check_inhibition Is there substrate or product inhibition? check_conditions->check_inhibition Yes solution_conditions Optimize pH and temperature. check_conditions->solution_conditions No solution_inhibition Use fed-batch approach. Consider in-situ product removal. check_inhibition->solution_inhibition Yes success Conversion Improved check_inhibition->success No solution_enzyme->check_cofactor solution_cofactor->check_conditions solution_conditions->check_inhibition solution_inhibition->success

Caption: Troubleshooting workflow for low or no conversion.

CLEA_Preparation_Workflow start Start: Enzyme Solution precipitate Enzyme Precipitation (e.g., add ammonium sulfate) start->precipitate crosslink Cross-linking (e.g., add glutaraldehyde) precipitate->crosslink wash Washing and Centrifugation crosslink->wash end End: Purified CLEAs wash->end

Caption: General workflow for CLEA preparation.

References

Technical Support Center: Cofactor Regeneration for Large-Scale Biocatalytic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the implementation of cofactor regeneration systems in large-scale biocatalytic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for using a cofactor regeneration system?

A1: The primary motivation is economic viability. Cofactors such as NAD(P)H are expensive to use in stoichiometric amounts for large-scale reactions.[1][2][3] An effective in-situ regeneration system allows for the use of catalytic amounts of the cofactor, significantly reducing costs.[1] Regeneration systems can also help drive the reaction to completion and simplify product isolation.[1][3]

Q2: What are the main types of enzymatic cofactor regeneration systems?

A2: The two primary modes of enzymatic regeneration are:

  • Enzyme-coupled: This is the most common method and employs a second enzyme and a second substrate to regenerate the cofactor. A classic example is the use of formate dehydrogenase (FDH) to regenerate NADH from NAD+ using formate as the substrate.[1][4][5]

  • Substrate-coupled: In this approach, the same enzyme that catalyzes the main reaction also regenerates the cofactor by oxidizing a second substrate. For instance, an alcohol dehydrogenase (ADH) can reduce a ketone to a chiral alcohol while regenerating NADPH by oxidizing a co-substrate like isopropanol.[4][5]

Q3: How do I choose between an enzyme-coupled and a substrate-coupled regeneration system?

A3: The choice depends on several factors. Enzyme-coupled systems are often preferred for their ability to use inexpensive and non-interfering co-substrates, and the reactions are often irreversible, which drives the main reaction forward.[4] Substrate-coupled systems are simpler as they only require one enzyme, but they can be limited by thermodynamic equilibrium and potential interference of the co-substrate or its product with the primary reaction.[5]

Q4: What are the common enzymes and co-substrates used for NADH and NADPH regeneration?

A4:

  • For NADH regeneration: Formate dehydrogenase (FDH) with formate as the co-substrate is widely used.[1] The byproduct, CO2, is easily removed from the reaction. Glucose dehydrogenase (GDH) with glucose is another common choice.[1]

  • For NADPH regeneration: While some FDHs can be engineered to accept NADP+, GDH from organisms like Bacillus subtilis can accept both NAD+ and NADP+ and is a popular choice.[6][7] Glucose-6-phosphate dehydrogenase (G6PDH) is also effective but the co-substrate, glucose-6-phosphate, is more expensive.[1]

Q5: What is Total Turnover Number (TTN), and why is it a critical parameter?

A5: Total Turnover Number (TTN) is a key metric for evaluating the efficiency of a cofactor regeneration system. It is defined as the total number of moles of product formed per mole of cofactor used during the entire reaction.[1][3][8] A high TTN (typically in the range of 10³ to 10⁵) indicates an efficient regeneration system and is crucial for the economic feasibility of the process.[1][3]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Product Yield - Inefficient cofactor regeneration.- Inhibition of the production or regeneration enzyme by substrates or products.- Sub-optimal reaction conditions (pH, temperature).- Cofactor degradation.- Ensure the activity of the regeneration enzyme is sufficient. The ratio of the regeneration enzyme to the production enzyme may need optimization.- Check for known inhibitors of your enzymes. Product inhibition of the regeneration enzyme (e.g., NADH inhibiting FDH) can be overcome by increasing the relative activity of the regeneration enzyme.[8]- Optimize pH and temperature for both enzymes. If their optimal conditions differ significantly, a compromise may be necessary, or consider using enzymes with broader operating ranges.- Minimize reaction time and maintain optimal storage conditions for the cofactor. Use of more stable artificial cofactors could be an option.[9]
Enzyme Instability - Denaturation due to non-optimal pH or temperature.- Presence of organic co-solvents.- Proteolytic degradation.- Mechanical stress (e.g., vigorous stirring).- Oxidation (for oxygen-sensitive enzymes).- Immobilize the enzymes to improve stability and allow for easier reuse.[10][11]- Screen for more robust enzymes from thermophiles or through protein engineering.- Add stabilizing agents like glycerol or BSA.- Use a gentler mixing method.- For oxygen-sensitive enzymes, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Cofactor Degradation - Non-enzymatic degradation due to pH and temperature.- Formation of inactive isomers or dimers during non-enzymatic regeneration attempts.- Operate at a pH and temperature where the cofactor is most stable. For example, NADH is more stable in slightly alkaline conditions, while NAD+ is more stable in acidic conditions.[12]- Choose a buffer system that enhances cofactor stability; for instance, Tris buffer has been shown to be favorable for both NADH and NAD+ stability.[12]- Use enzymatic regeneration methods, which are highly specific and avoid the formation of inactive byproducts.[1]
Byproduct Formation - Side reactions catalyzed by the production or regeneration enzyme.- Spontaneous degradation of substrates or products.- Use highly specific enzymes to minimize side reactions.- Optimize reaction conditions to disfavor byproduct formation.- If the regeneration system produces an interfering byproduct (e.g., gluconic acid from GDH systems affecting pH), implement a pH control system.[13]
Difficulty in Product Purification - Presence of the regeneration enzyme, co-substrate, and its byproducts.- Use an immobilized enzyme system for easy removal of the enzymes post-reaction.[10][11]- Choose a regeneration system with a non-interfering co-substrate and easily removable byproduct (e.g., formate/FDH, where the byproduct is CO2).[13][14][15]- Employ downstream processing techniques like chromatography or extraction to separate the product from remaining contaminants.

Quantitative Data on Cofactor Regeneration Systems

The following table summarizes key performance indicators for common enzymatic cofactor regeneration systems. The Total Turnover Number (TTN) is a primary measure of efficiency.

Regeneration SystemCofactorCo-substrateTypical TTN RangeAdvantagesDisadvantages
Formate Dehydrogenase (FDH) NADHFormate10³ - 10⁵Inexpensive co-substrate, volatile byproduct (CO₂), high thermodynamic driving force.[1]Lower specific activity compared to GDH, potential sensitivity to organic solvents.[1]
Glucose Dehydrogenase (GDH) NADH, NADPHGlucose10³ - 10⁵High specific activity, accepts both NAD⁺ and NADP⁺ (e.g., from Bacillus sp.).[6][7]Byproduct (gluconic acid) can lower pH and require buffering.[13]
Glucose-6-Phosphate Dehydrogenase (G6PDH) NADPHGlucose-6-phosphate>10⁵High specific activity.Expensive co-substrate.[1]
Alcohol Dehydrogenase (ADH) NADH, NADPHIsopropanol10² - 10³Simple system (one enzyme for production and regeneration).Reaction is reversible, can be limited by equilibrium; acetone byproduct may inhibit the enzyme.[5]

Experimental Protocols

Protocol 1: Enzyme-Coupled NADH Regeneration using Formate Dehydrogenase (FDH)

This protocol describes a typical batch reaction for the reduction of a ketone using a generic alcohol dehydrogenase (ADH) with NADH regeneration by FDH.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ketone substrate

  • Alcohol dehydrogenase (ADH)

  • Formate dehydrogenase (FDH) from Candida boidinii

  • NAD⁺

  • Sodium formate

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a reaction mixture in the reaction vessel containing the phosphate buffer.

  • Add the ketone substrate to the desired final concentration.

  • Add sodium formate. A typical starting concentration is 1.5 to 2 equivalents relative to the substrate.

  • Add NAD⁺ to a final concentration of, for example, 0.1-1 mM.

  • Initiate the reaction by adding the production enzyme (ADH) and the regeneration enzyme (FDH). The optimal ratio of the two enzymes should be determined empirically.

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing for substrate consumption and product formation using an appropriate method (e.g., HPLC or GC).

Protocol 2: Enzyme-Coupled NADPH Regeneration using Glucose Dehydrogenase (GDH)

This protocol outlines a general procedure for an NADPH-dependent reduction using GDH for cofactor regeneration.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Substrate for reduction

  • NADPH-dependent reductase

  • Glucose dehydrogenase (GDH) from Bacillus sp.

  • NADP⁺

  • D-Glucose

  • Reaction vessel with temperature and pH control

Procedure:

  • To the reaction vessel, add the Tris-HCl buffer.

  • Dissolve D-glucose in the buffer to a final concentration typically in slight excess of the substrate (e.g., 1.1-1.5 equivalents).

  • Add the substrate to be reduced.

  • Add NADP⁺ to a catalytic concentration (e.g., 0.1-0.5 mM).

  • Start the reaction by adding the NADPH-dependent reductase and GDH.

  • Incubate the reaction at the optimal temperature for both enzymes (e.g., 25-37°C) with gentle agitation.

  • Monitor the pH of the reaction. The formation of gluconic acid will lower the pH, which may need to be controlled by the addition of a base or the use of a stronger buffer.

  • Track the reaction progress via analytical methods such as chromatography.

Visualizations

CofactorRegenerationSystems cluster_enzyme_coupled Enzyme-Coupled Regeneration cluster_substrate_coupled Substrate-Coupled Regeneration S Substrate E1 Production Enzyme S->E1 P Product CS Co-substrate (e.g., Formate) E2 Regeneration Enzyme (e.g., FDH) CS->E2 CP Co-product (e.g., CO2) E1->P E2->CP NADOx NAD+ NADOx->E1 NADOx->E2 NADRed NADH NADRed->E1 NADRed->E2 S2 Substrate E3 Production & Regeneration Enzyme (e.g., ADH) S2->E3 P2 Product CS2 Co-substrate (e.g., Isopropanol) CS2->E3 CP2 Co-product (e.g., Acetone) E3->P2 E3->CP2 NADOx2 NAD+ NADOx2->E3 NADOx2->E3 NADRed2 NADH NADRed2->E3 NADRed2->E3

Caption: Comparison of enzyme-coupled and substrate-coupled cofactor regeneration workflows.

TroubleshootingFlowchart decision decision solution Problem likely resolved. Continue monitoring. start Low Product Yield check_activity Are enzyme activities optimal? start->check_activity check_inhibition Is there evidence of substrate/product inhibition? check_activity->check_inhibition Yes optimize_conditions Optimize pH, temperature, and enzyme ratios. check_activity->optimize_conditions No check_stability Are enzymes and cofactor stable under reaction conditions? check_inhibition->check_stability No modify_concentrations Adjust substrate/product concentrations or use a different regeneration system. check_inhibition->modify_concentrations Yes check_stability->solution Yes improve_stability Immobilize enzymes, add stabilizers, or use more robust enzymes/cofactors. check_stability->improve_stability No

Caption: A troubleshooting flowchart for addressing low product yield in biocatalytic reactions.

References

Optimizing reaction conditions (pH, temperature) for quinuclidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction conditions, specifically pH and temperature, for reactions involving quinuclidine and its derivatives. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in quinuclidine-catalyzed reactions?

A1: The pH of the reaction medium is a critical factor in quinuclidine catalysis as it influences the protonation state of the quinuclidine nitrogen. Quinuclidine is a strong base, and its catalytic activity often relies on the availability of the lone pair of electrons on the nitrogen atom to act as a nucleophile or a Brønsted base.[1] In many reactions, a base is essential for the turnover of the quinuclidine catalyst by deprotonating the protonated quinuclidinium intermediate.[2] For instance, in certain Hydrogen Atom Transfer (HAT) reactions, the use of an inorganic base is vital for the success of the reaction.[2]

Q2: How does temperature affect the rate and selectivity of quinuclidine reactions?

A2: Temperature significantly impacts the kinetics of quinuclidine-catalyzed reactions. Generally, increasing the temperature increases the reaction rate. However, for certain reactions, particularly those involving sensitive substrates or aiming for high stereoselectivity, lower temperatures may be necessary to minimize side reactions and enhance selectivity.[3] For example, in some biocatalytic reductions, optimal temperatures are in the range of 30-37°C.[3] It is crucial to find the optimal temperature that provides a reasonable reaction rate without compromising yield or selectivity.

Q3: What is the relationship between the pKa of quinuclidine derivatives and their catalytic activity?

A3: In reactions where quinuclidine acts as a nucleophilic catalyst, such as the Baylis-Hillman reaction, there is a direct correlation between the basicity (and thus the pKa of the conjugate acid) of the quinuclidine derivative and its reactivity.[4][5] A higher pKa indicates a more basic amine, which is generally a more potent catalyst for this transformation.[4][5]

Data Presentation

Table 1: pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction

CatalystpKa of Conjugate Acid (in water)Relative Reactivity
Quinuclidine11.3Highest
3-Hydroxyquinuclidine9.9High
3-Acetoxyquinuclidine9.3Moderate
3-Chloroquinuclidine8.9Moderate
DABCO8.7Moderate
Quinuclidinone7.2Lowest

Source: Adapted from Aggarwal, V. K.; et al. J. Org. Chem. 2003, 68 (2), 602-611.[4][5]

Table 2: Optimized Conditions for Biocatalytic Asymmetric Reduction of 3-Quinuclidinone

Enzyme SourceOptimal pHOptimal Temperature (°C)ProductYield (%)Enantiomeric Excess (%)
Nocardia sp. WY12028.030(R)-3-Quinuclidinol93>99
Rhodococcus erythropolis WY14068.037(S)-3-Quinuclidinol92>99
Recombinant E. coli7.030(R)- or (S)-3-Quinuclidinol>95>99

Source: Adapted from various studies on biocatalytic reductions.[3]

Troubleshooting Guide

Issue 1: Low or no conversion in a quinuclidine-catalyzed reaction.

  • Question: My reaction is not proceeding, or the conversion is very low. What are the likely causes related to pH and temperature?

  • Answer:

    • Incorrect pH: The pH of your reaction mixture may be too low, leading to the protonation of the quinuclidine catalyst and rendering it inactive. Ensure the reaction medium is sufficiently basic to allow for the free amine to participate in the reaction. In some cases, the presence of a soluble inorganic base like sodium carbonate can be beneficial.[2]

    • Suboptimal Temperature: The reaction temperature may be too low, resulting in slow kinetics. Consider gradually increasing the temperature while monitoring for any potential side reactions or product decomposition. Conversely, for some sensitive substrates, high temperatures can lead to catalyst deactivation.[6]

    • Catalyst Deactivation: The quinuclidine catalyst may be degrading under the reaction conditions due to extreme pH or temperature.[6] Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.

Issue 2: Low yield despite good conversion.

  • Question: My starting material is consumed, but the yield of the desired product is low. How can pH and temperature be optimized to improve the yield?

  • Answer:

    • Side Reactions: Non-optimal pH or temperature can promote side reactions. For example, in the Baylis-Hillman reaction, protic solvents are generally more efficient.[7] Carefully screen different solvents and consider the use of co-solvents.

    • Product Instability: The product itself might be unstable under the reaction or workup conditions. Ensure that the pH and temperature of the workup procedure are controlled to prevent product degradation.

Issue 3: Poor stereoselectivity in an asymmetric reaction.

  • Question: I am using a chiral quinuclidine derivative, but the enantiomeric excess (ee) of my product is low. How can I improve it by adjusting the temperature?

  • Answer:

    • High Temperature: Higher reaction temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the enantioselectivity. Running the reaction at a lower temperature is a common strategy to improve the ee.[3]

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Asymmetric Reduction of 3-Quinuclidinone

  • Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Reagent Addition: Add 3-quinuclidinone hydrochloride, a co-substrate for cofactor regeneration (e.g., glucose), and NADP+.

  • Catalyst Addition: Add the recombinant E. coli cells expressing the appropriate carbonyl reductase.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC).

  • Work-up: Once the reaction is complete, separate the cells by centrifugation. Adjust the pH of the supernatant to >10 with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., chloroform). Dry the combined organic extracts and concentrate under reduced pressure.

Protocol 2: General Procedure for the Baylis-Hillman Reaction Catalyzed by Quinuclidine

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde and the activated alkene in a suitable solvent. Protic solvents like methanol are often beneficial.[7]

  • Catalyst Addition: Add quinuclidine (typically 10-30 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature. The reaction time can vary from a few hours to several days depending on the substrates.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a dilute acid solution) and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Selectivity in Quinuclidine Reaction check_pH Is the pH optimal? start->check_pH adjust_pH Adjust pH: - Add base for catalyst turnover - Use buffer system check_pH->adjust_pH No pH_ok pH is optimal check_pH->pH_ok Yes check_temp Is the temperature optimal? adjust_temp Adjust Temperature: - Increase for rate - Decrease for selectivity check_temp->adjust_temp No temp_ok Temperature is optimal check_temp->temp_ok Yes adjust_pH->check_temp other_issues Consider other factors: - Reagent purity - Solvent effects - Catalyst loading adjust_temp->other_issues pH_ok->check_temp temp_ok->other_issues solution Optimized Reaction other_issues->solution

Caption: A logical workflow for troubleshooting quinuclidine reactions.

Caption: Basicity (pKa) and reactivity in the Baylis-Hillman reaction.

Experimental_Workflow start Reaction Optimization Goal lit_search Literature Search for Initial Conditions start->lit_search reagent_prep Prepare Reagents and Catalyst lit_search->reagent_prep initial_rxn Run Initial Reaction (e.g., RT, neutral pH) reagent_prep->initial_rxn analyze Analyze Results (Yield, Selectivity) initial_rxn->analyze optimize_pH Optimize pH analyze->optimize_pH Suboptimal optimize_temp Optimize Temperature analyze->optimize_temp pH Optimized, Temp Suboptimal final_conditions Final Optimized Conditions analyze->final_conditions Optimal optimize_pH->analyze optimize_temp->analyze

Caption: General workflow for optimizing reaction conditions.

References

Fed-batch approach to avoid substrate inhibition in enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing a fed-batch approach to mitigate substrate inhibition in enzymatic reactions.

Troubleshooting Guide

This section addresses common issues encountered during fed-batch experiments designed to overcome substrate inhibition.

Issue IDQuestionProbable Cause(s)Suggested Solution(s)
FB-T01Why is my reaction rate still decreasing despite using a fed-batch system? 1. Incorrect Feed Rate: The substrate feed rate may still be too high, causing the substrate concentration to exceed the inhibitory threshold.[1][2] 2. Suboptimal Feed Strategy: A constant feed rate may not be suitable for the specific enzyme kinetics.[2] 3. Product Inhibition: The product of the reaction may also be inhibiting the enzyme. 4. Enzyme Instability: The enzyme may be losing activity over time due to factors like pH, temperature, or shear stress.1. Optimize Feed Rate: Reduce the feed rate and monitor the reaction progress to find the optimal rate that maintains the substrate concentration below the inhibitory level (Ki).[3][4] Consider using a dynamic feeding strategy.[2] 2. Implement Advanced Control: Employ a feedback control strategy (e.g., pH-stat, DO-stat, or direct substrate sensing) to maintain the substrate at a non-inhibitory level.[5][6][7] 3. Investigate Product Inhibition: Perform kinetic studies with varying product concentrations to determine if product inhibition is a factor. If so, consider in-situ product removal. 4. Verify Enzyme Stability: Check and maintain optimal pH and temperature. If using a stirred-tank reactor, evaluate the impact of the stirring speed.
FB-T02How do I determine the optimal substrate concentration to maintain in the reactor? Lack of kinetic data for the specific enzyme and substrate.Perform Preliminary Kinetic Studies: Conduct batch experiments at various initial substrate concentrations to determine the Michaelis-Menten constant (Km) and the substrate inhibition constant (Ki).[3][8] The optimal substrate concentration should be maintained below the Ki value.
FB-T03My online substrate sensor is giving unreliable readings. What can I do? 1. Sensor Fouling: The sensor membrane may be coated with biomass or other reaction components. 2. Calibration Drift: The sensor may require recalibration. 3. Interference: Other components in the reaction medium may be interfering with the sensor's measurement.1. Clean and Recalibrate: Regularly clean and recalibrate the sensor according to the manufacturer's instructions. 2. Use Indirect Control Methods: If direct substrate measurement is not feasible, control the feed rate based on indirect parameters that correlate with substrate consumption, such as dissolved oxygen (DO), pH, or off-gas analysis (e.g., CO2 evolution).[6]
FB-T04The viscosity of my reaction medium is increasing significantly, affecting mixing and mass transfer. How can I address this? High concentration of a polymeric substrate (e.g., lignocellulosic biomass).Gradual Substrate Addition: The fed-batch approach itself helps manage viscosity by adding the substrate over time.[9] Ensure the initial substrate concentration is low enough to allow for effective mixing. Optimize the feed rate to prevent excessive accumulation of undissolved solids.

Frequently Asked Questions (FAQs)

A curated list of frequently asked questions regarding the application of fed-batch systems to overcome substrate inhibition.

FAQ IDQuestionAnswer
FB-F01What is substrate inhibition in enzymatic reactions? Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[3][10] This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active complex.[3][10]
FB-F02How does a fed-batch approach help to avoid substrate inhibition? A fed-batch strategy involves feeding the substrate into the reactor at a controlled rate throughout the reaction.[11][12] This prevents the accumulation of the substrate to an inhibitory concentration, thereby maintaining a higher overall reaction rate and leading to a higher product yield compared to a batch process.[12]
FB-F03What are the different types of feeding strategies in a fed-batch system? Common feeding strategies include: - Constant Feed: Substrate is added at a constant rate. - Exponential Feed: The feed rate is increased exponentially to match the theoretical exponential growth of biomass in microbial systems.[2] - Feedback Control: The feed rate is adjusted based on real-time measurements of parameters like pH, dissolved oxygen (DO), or the substrate concentration itself.[5][6][7]
FB-F04What is the difference between a batch, fed-batch, and continuous process? - Batch: All reactants are added at the beginning of the process.[11][12] - Fed-Batch: Substrate is added incrementally during the process.[11][12] - Continuous: Fresh medium is continuously added while the reaction broth is continuously removed.[11]
FB-F05How can I model the kinetics of a substrate-inhibited enzymatic reaction? The Michaelis-Menten equation can be modified to include a substrate inhibition term. A common model for substrate inhibition is the Haldane equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) where 'v' is the reaction velocity, 'Vmax' is the maximum velocity, '[S]' is the substrate concentration, 'Km' is the Michaelis-Menten constant, and 'Ki' is the substrate inhibition constant.[13]

Quantitative Data Summary

The following tables summarize key kinetic parameters and compare the performance of batch versus fed-batch processes for enzymatic reactions exhibiting substrate inhibition.

Table 1: Kinetic Parameters for Substrate-Inhibited Enzymes

EnzymeSubstrateKmKiOptimal Substrate ConcentrationReference
InvertaseSucrose2.5 mM80 mM< 80 mMFictional Example
CellulaseCellulose5 g/L50 g/L< 50 g/L[14]
β-galactosidaseLactose1.2 mM25 mM< 25 mMFictional Example

Table 2: Comparison of Batch vs. Fed-Batch Performance in Enzymatic Saccharification

ParameterBatch (20% Initial Solids)Fed-Batch (to 20% Final Solids)ImprovementReference
Max. Sugar Concentration 80.78 g/L127 g/L~57%[14][15]
Cellulose Conversion 40.39%63.56%~57%[15]
Final Ethanol Production 34.78 g/L52.83 g/L~52%[14][15]

Experimental Protocols

Generic Protocol for Lab-Scale Fed-Batch Enzymatic Hydrolysis

This protocol outlines the general steps for setting up a fed-batch enzymatic hydrolysis experiment to overcome substrate inhibition, for example, in the saccharification of pretreated lignocellulosic biomass.

1. Materials and Equipment:

  • Bioreactor (e.g., 2L stirred-tank) with pH, temperature, and dissolved oxygen probes.

  • Peristaltic pump for substrate feeding.

  • Substrate slurry (e.g., pretreated biomass) at a known concentration.

  • Enzyme solution (e.g., cellulase cocktail).

  • Buffer solution (e.g., citrate buffer, pH 4.8-5.0).

  • Analytical equipment for measuring substrate and product concentrations (e.g., HPLC, spectrophotometer).

2. Bioreactor Setup:

  • Calibrate pH and DO probes.

  • Sterilize the bioreactor, tubing, and medium.

  • Add the initial volume of buffer and a low initial concentration of the substrate slurry to the bioreactor (e.g., 5% w/v).

  • Set the temperature and agitation to the optimal conditions for the enzyme.

3. Reaction Initiation:

  • Once the temperature and pH are stable, add the initial dose of the enzyme solution.

  • Start monitoring key parameters (pH, temperature, DO).

4. Fed-Batch Operation:

  • Prepare the feed slurry of the substrate at a high concentration.

  • After an initial batch phase (e.g., 6-12 hours) to allow for initial liquefaction, start the peristaltic pump to feed the substrate slurry at a predetermined rate.

  • The feed can be continuous or intermittent (pulse-fed).

  • If using a feedback control strategy, the feed rate will be adjusted automatically based on the sensor readings (e.g., maintaining a constant DO level).

5. Sampling and Analysis:

  • Withdraw samples at regular intervals.

  • Immediately stop the enzymatic reaction in the sample (e.g., by heat inactivation or adding a chemical inhibitor).

  • Process the samples (e.g., centrifugation, filtration) and analyze for substrate and product concentrations.

6. Data Interpretation:

  • Plot product concentration and substrate consumption over time.

  • Calculate reaction rates and product yields.

  • Compare the results with a batch experiment conducted at a high initial substrate concentration to quantify the benefit of the fed-batch approach.

Visualizations

Logical Workflow for a Fed-Batch Experiment

FedBatchWorkflow Logical Workflow for a Fed-Batch Experiment to Mitigate Substrate Inhibition cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase KineticStudy 1. Preliminary Kinetic Study (Determine Km and Ki) ReactorPrep 2. Bioreactor Setup (Sterilization, Calibration) KineticStudy->ReactorPrep MediaPrep 3. Initial Medium Prep (Buffer + Low [S]) ReactorPrep->MediaPrep EnzymeAdd 4. Add Enzyme & Start Batch Phase MediaPrep->EnzymeAdd StartFeed 5. Initiate Fed-Batch (Controlled Substrate Addition) EnzymeAdd->StartFeed Monitoring 6. Online Monitoring (pH, DO, [S]) StartFeed->Monitoring Monitoring->StartFeed Feedback Control Sampling 7. Periodic Sampling Monitoring->Sampling SampleAnalysis 8. Sample Analysis (HPLC, etc.) Sampling->SampleAnalysis DataAnalysis 9. Data Interpretation (Rates, Yields) SampleAnalysis->DataAnalysis Optimization 10. Process Optimization DataAnalysis->Optimization

Caption: Workflow for a fed-batch experiment.

Mechanism of Substrate Inhibition

SubstrateInhibition Mechanism of Substrate Inhibition E Enzyme (E) ES Active E-S Complex E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat SES Inactive E-S-S Complex ES->SES + S (High [S]) SES->ES - S

Caption: Formation of an inactive enzyme-substrate complex.

Comparison of Reaction Rates: Batch vs. Fed-Batch

RateComparison Conceptual Comparison of Reaction Rates cluster_batch Batch Process (High Initial [S]) cluster_fedbatch Fed-Batch Process StartBatch High Initial [S] Inhibition Substrate Inhibition Occurs StartBatch->Inhibition LowRate Low Initial Reaction Rate Inhibition->LowRate LowYield Lower Final Product Yield LowRate->LowYield StartFedBatch Low Initial [S] ControlledFeed Controlled Substrate Feed StartFedBatch->ControlledFeed OptimalS Maintain Optimal [S] (Below Ki) ControlledFeed->OptimalS HighRate Sustained High Reaction Rate OptimalS->HighRate HighYield Higher Final Product Yield HighRate->HighYield

Caption: Batch vs. Fed-Batch reaction rate comparison.

References

Technical Support Center: (R)-quinuclidin-3-amine hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the purification of (R)-quinuclidin-3-amine hydrochloride.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound hydrochloride in a question-and-answer format.

Q1: My final product has a low melting point and appears oily or sticky, not as a crystalline solid. What is the cause and how can I fix it?

A1: This issue typically points to the presence of residual solvents or impurities acting as a eutectic contaminant. The hydrochloride salt of this compound should be a solid at room temperature.[1][2]

  • Possible Cause 1: Residual Solvent: The solvent used in the final precipitation or reaction work-up has not been fully removed.

    • Solution: Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) under vacuum can also help, but be cautious as excessive heat can cause degradation.

  • Possible Cause 2: Impurities: The product contains impurities that are interfering with crystallization.

    • Solution: Attempt recrystallization from a suitable solvent system. Common systems for amine hydrochlorides include ethanol/diethyl ether, methanol/acetone, or isopropanol/ethyl acetate.[3][4] The goal is to find a solvent in which the desired product is soluble at elevated temperatures but poorly soluble at room or lower temperatures, while impurities remain in solution.

Q2: After purification, the yield of my this compound hydrochloride is significantly lower than expected. What are the common causes of product loss?

A2: Low yield can result from issues during the work-up, salt formation, or crystallization steps.

  • Possible Cause 1: Incomplete Extraction: If performing an acid-base work-up to isolate the free amine before salt formation, the amine may not have been fully extracted from the aqueous layer.

    • Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine with an organic solvent. Perform multiple extractions (e.g., 3-4 times) with the organic solvent to maximize recovery.[5]

  • Possible Cause 2: Incomplete Salt Precipitation: The hydrochloride salt may not have fully precipitated from the solution.

    • Solution: Ensure the correct stoichiometry of HCl is used. Using a solution of HCl in a non-polar, aprotic solvent like diethyl ether or dioxane is often effective for precipitating the salt from a solution of the free amine.[3] Cooling the solution to 0-4°C after adding HCl can significantly improve the precipitation yield.

  • Possible Cause 3: Product Loss During Recrystallization: The chosen recrystallization solvent may have too high of a solubility for the product, even at low temperatures.

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation. If the product is still too soluble, introduce a less polar "anti-solvent" dropwise to the solution until turbidity is observed, then allow it to cool.

Q3: My purified product shows poor optical purity (low enantiomeric excess, ee). How can this be improved?

A3: Low optical purity indicates contamination with the (S)-enantiomer. This issue must be addressed at the synthesis or resolution stage, as standard purification techniques like recrystallization are often ineffective at separating enantiomers.

  • Possible Cause: Inefficient Chiral Resolution: If the synthesis route involves the resolution of a racemic mixture, the resolving agent or conditions may not be optimal.[4][6]

    • Solution: Re-evaluate the chiral resolution step. Experiment with different chiral acids (e.g., tartaric acid derivatives) and solvent systems.[4] Sometimes, performing the resolution multiple times can enhance the ee value.

  • Possible Cause: Racemization: Although the quinuclidine scaffold is rigid, certain reaction conditions (e.g., harsh pH or high temperatures for prolonged periods) could potentially lead to racemization, though this is less common for this specific structure.[7]

    • Solution: Review the reaction and purification conditions. Avoid unnecessarily harsh conditions. Analyze the optical purity of intermediates to pinpoint where the loss of stereochemical integrity occurs.

Purification Workflow

The following diagram illustrates a general troubleshooting workflow for the purification of this compound hydrochloride.

G start Initial Product Isolation (Crude this compound HCl) check_purity Assess Purity & Appearance (TLC, NMR, LC-MS, MP) start->check_purity is_pure Is Product Pure (>98%) and Crystalline? check_purity->is_pure oily_sticky Problem: Oily/Sticky Product is_pure->oily_sticky No, Oily low_yield Problem: Low Yield is_pure->low_yield No, Low Yield low_ee Problem: Low Optical Purity is_pure->low_ee No, Low ee final_product Final Pure Product is_pure->final_product Yes solve_oily Solution: High-Vacuum Drying or Recrystallization oily_sticky->solve_oily solve_yield Solution: Optimize Extraction (pH), Precipitation (Cooling), or Recrystallization Solvents low_yield->solve_yield solve_ee Solution: Re-evaluate Chiral Resolution Step or Check for Racemization Conditions low_ee->solve_ee solve_oily->check_purity solve_yield->check_purity solve_ee->check_purity

Caption: Troubleshooting workflow for purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for converting the free this compound to its hydrochloride salt?

A1: The most common and effective method is to dissolve the free amine in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) and then add a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[3] The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove residual impurities, and dried under vacuum.

Q2: Can I use column chromatography to purify this compound?

A2: Yes, but with specific considerations. Basic amines like quinuclidine can streak or bind irreversibly to standard silica gel. It is often better to use a deactivated stationary phase.

  • Normal Phase: Use silica gel treated with a small amount of a tertiary amine like triethylamine (e.g., 1-2% in the eluent) to block the acidic silanol groups.[3] Alternatively, basic alumina can be used as the stationary phase.

  • Reverse Phase: Reversed-phase chromatography (e.g., C18) can also be effective, often using a mobile phase containing a buffer to control the ionization state of the amine. It is generally recommended to perform chromatography on the free amine and then convert the purified product to the hydrochloride salt.

Q3: What are the ideal storage conditions for this compound hydrochloride?

A3: this compound hydrochloride is a hygroscopic solid. It should be stored in a tightly sealed container in a dry, cool place, often under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.[8] Room temperature storage is generally acceptable.[1]

Quantitative Data on Purification

The following table presents representative data on how different purification techniques can impact the purity and yield of this compound hydrochloride, starting from a crude product.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
None (Crude Product) 8585100Baseline for comparison. Contains reaction byproducts and residual starting material.
Precipitation/Filtration 8592-9585-90A simple and effective first-pass purification to remove highly soluble impurities.[3]
Recrystallization (Ethanol) 92>9875-85Good for removing less polar impurities. Yield depends on solubility.[4]
Recrystallization (Isopropanol/Ethyl Acetate) 92>9970-80Using a solvent/anti-solvent system can achieve very high purity.
Silica Gel Chromatography (with Triethylamine) 85>9960-75Effective for complex mixtures but can lead to lower yields due to product adhesion to the column.[3][9]

Experimental Protocols

Protocol 1: Conversion of Free Amine to Hydrochloride Salt and Precipitation

This protocol describes the formation and precipitation of the hydrochloride salt from the purified free amine.

  • Dissolution: Dissolve the crude this compound (1.0 equivalent) in anhydrous ethanol (5-10 mL per gram of amine) in a flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution in an ice bath (0-4°C). Slowly add a 2M solution of HCl in diethyl ether (1.05 equivalents) dropwise to the stirred solution.

  • Precipitation: A white precipitate of this compound hydrochloride should form immediately. Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified solid product under high vacuum at room temperature until a constant weight is achieved.

Protocol 2: Recrystallization of this compound hydrochloride

This protocol details the recrystallization of the crude hydrochloride salt to achieve higher purity.

  • Solvent Selection: Choose an appropriate solvent system (e.g., absolute ethanol).

  • Dissolution: Place the crude this compound hydrochloride in a clean flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done carefully on a hot plate with stirring.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4°C) for at least 1 hour to maximize the crystal yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under high vacuum to remove all traces of the solvent. The final product should be a fine, white crystalline solid.[10]

References

Preventing racemization during work-up of chiral quinuclidinol products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the work-up of chiral quinuclidinol products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral quinuclidinol products?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). In pharmaceutical development, the chirality of a molecule is critical as different enantiomers can exhibit different pharmacological activities, potencies, and toxicities. For chiral quinuclidinol products, which are key building blocks for various active pharmaceutical ingredients (APIs), maintaining enantiomeric purity is essential to ensure the desired therapeutic effect and safety profile of the final drug product.

Q2: What are the primary causes of racemization during the work-up of chiral quinuclidinol?

A2: The primary causes of racemization in chiral quinuclidinol during work-up include:

  • Exposure to harsh pH conditions: Both strongly acidic and strongly basic conditions can promote racemization. For the tertiary amine in the quinuclidine core, extreme pH values can facilitate the formation of achiral intermediates.

  • Elevated temperatures: High temperatures during extraction, solvent evaporation, or purification can provide the energy needed to overcome the activation barrier for racemization.

  • Presence of certain chemical reagents: Residual acids, bases, or other reactive species from the reaction mixture can catalyze racemization during the work-up process.

  • Formation of achiral intermediates: Work-up conditions that favor the formation of planar, achiral intermediates, such as carbocations at the chiral center, can lead to a loss of stereochemical integrity upon resolution.

Q3: At what pH range is chiral 3-quinuclidinol most stable during work-up?

Q4: Can the choice of solvent during extraction influence racemization?

A4: Yes, the solvent can play a role. Polar protic solvents can potentially stabilize charged, achiral intermediates that may lead to racemization. While common extraction solvents like dichloromethane or chloroform are generally acceptable, it is important to ensure they are free of acidic impurities. The choice of solvent should be made in the context of the entire work-up process, including the pH of the aqueous phase and the temperature.

Q5: How can I accurately determine the enantiomeric excess (ee) of my quinuclidinol product after work-up?

A5: The most common and reliable method for determining the enantiomeric excess of 3-quinuclidinol is through chiral High-Performance Liquid Chromatography (HPLC). Since 3-quinuclidinol lacks a strong UV chromophore, a pre-column derivatization step is necessary. A validated method involves derivatization with benzoyl chloride followed by analysis on a chiral stationary phase, such as Chiralpak IC.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of chiral quinuclidinol products that can lead to racemization.

dot

TroubleshootingRacemization start Start: Low Enantiomeric Excess (ee) Observed check_reaction Verify ee of Crude Reaction Mixture start->check_reaction workup_issue Problem is in the Work-up check_reaction->workup_issue ee is high reaction_issue Optimize Reaction Conditions (Catalyst, Temp, Time) check_reaction->reaction_issue ee is low check_ph Examine pH of Aqueous Washes workup_issue->check_ph high_ph High pH (>11) or Strong Base Used check_ph->high_ph Yes acidic_ph Strongly Acidic (pH < 3) Wash check_ph->acidic_ph Yes ph_ok pH is Mild (6-10) check_ph->ph_ok No solution_ph Solution: Use milder base (e.g., K2CO3, NaHCO3) | Minimize contact time high_ph->solution_ph solution_acid Solution: Use dilute acid | Neutralize promptly acidic_ph->solution_acid check_temp Evaluate Temperature of Work-up Steps ph_ok->check_temp high_temp High Temp (>40°C) during Concentration/Drying check_temp->high_temp Yes temp_ok Temperature is Controlled (<30°C) check_temp->temp_ok No solution_temp Solution: Use rotary evaporator at low temperature | High vacuum high_temp->solution_temp RacemizationMechanism cluster_conditions Racemization Conditions R_enantiomer (R)-Quinuclidinol intermediate Achiral Intermediate (e.g., planar carbocation or enolate-like species) R_enantiomer->intermediate Deprotonation/Protonation or Carbocation Formation S_enantiomer (S)-Quinuclidinol S_enantiomer->intermediate Deprotonation/Protonation or Carbocation Formation intermediate->R_enantiomer Reprotonation or Nucleophilic Attack (from either face) intermediate->S_enantiomer Reprotonation or Nucleophilic Attack (from either face) condition1 Strong Base (OH⁻) condition2 High Temperature condition3 Strong Acid (H⁺)

References

Improving space-time yield in (R)-3-quinuclidinol industrial synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of (R)-3-quinuclidinol. Our aim is to help you improve space-time yield and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-3-quinuclidinol and why is it important in the pharmaceutical industry?

(R)-3-quinuclidinol is a chiral intermediate that serves as a crucial building block for various active pharmaceutical ingredients (APIs).[1] Its rigid bicyclic structure and specific stereochemistry are vital for the therapeutic effectiveness of drugs that target muscarinic receptors.[1] It is a key component in the manufacturing of drugs like Solifenacin, used for treating overactive bladder, and Tiotropium bromide, a bronchodilator for chronic obstructive pulmonary disease (COPD).[1] The therapeutic efficacy of these drugs often depends on the specific stereoisomer, making the enantioselective synthesis of (R)-3-quinuclidinol a critical step.[2]

Q2: What is "space-time yield" and why is it a critical parameter in (R)-3-quinuclidinol synthesis?

Space-time yield (STY) measures the efficiency of a chemical process. It is defined as the amount of product produced per unit volume of the reactor per unit of time, typically expressed in grams per liter per day (g L⁻¹ d⁻¹).[3] In pharmaceutical manufacturing, a high STY is crucial as it signifies a more productive and economically viable process.[3] It enables the production of larger quantities of the target molecule in a shorter duration and with smaller reactor volumes, which is a key goal for the industrial-scale synthesis of (R)-3-quinuclidinol.[3]

Q3: What are the main strategies for the industrial synthesis of enantiomerically pure (R)-3-quinuclidinol?

The industrial production of enantiomerically pure (R)-(-)-3-Quinuclidinol primarily relies on two main strategies:

  • Resolution of a racemic mixture of 3-quinuclidinol: This approach begins with the synthesis of a racemic mixture of (±)-3-quinuclidinol, followed by a resolution step to isolate the desired (R)-enantiomer.[1]

  • Asymmetric synthesis from 3-quinuclidinone: This is a more direct route to the enantiomerically pure product, avoiding a separate resolution step.[1] This can be achieved through chemical methods, like asymmetric hydrogenation, or through biocatalytic methods using enzymes such as 3-quinuclidinone reductases.[2]

Q4: What is cofactor regeneration and why is it essential for the biocatalytic reduction of 3-quinuclidinone?

Ketoreductases, the enzymes used in the biocatalytic reduction of 3-quinuclidinone, require a hydride source, typically from the cofactors NADH or NADPH, to reduce the ketone substrate.[3] These cofactors are expensive to use in stoichiometric amounts.[3] Cofactor regeneration is the in-situ recycling of the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form (NADH or NADPH).[3] This is critical for the economic feasibility of the biocatalytic process as it allows for the use of only a catalytic amount of the expensive cofactor.[3] Common regeneration systems include substrate-coupled (using a sacrificial alcohol like isopropanol) and enzyme-coupled (using a second enzyme like glucose dehydrogenase) approaches.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion of 3-Quinuclidinone in Biocatalytic Synthesis

Potential Causes and Solutions:

Potential CauseTroubleshooting Step
Inactive Enzyme Verify the storage conditions (-20°C or -80°C) and age of the ketoreductase.[4] Perform a small-scale activity assay with a known substrate to confirm enzyme viability.[4] If using whole cells, check cell viability and the expression levels of the reductase.[4]
Inefficient Cofactor Regeneration Ensure the cofactor (NADH or NADPH) is present in the reaction mixture. If using an enzyme-coupled system (e.g., glucose dehydrogenase - GDH), confirm the activity of the regeneration enzyme and the presence of its substrate (e.g., glucose).[3]
Sub-optimal Reaction Conditions Verify that the reaction buffer pH is within the optimal range for the specific ketoreductase (often pH 7.0-8.0).[3] Ensure the reaction temperature is optimal for enzyme activity and stability, as high temperatures can lead to denaturation.[3]
Substrate or Product Inhibition High concentrations of 3-quinuclidinone or the (R)-3-quinuclidinol product can inhibit the enzyme.[3] Try running the reaction at a lower substrate concentration or use a fed-batch approach to maintain a low substrate concentration.[3]
Poor Cell Permeability (for whole-cell biocatalysts) The cell membrane can be a barrier to the substrate and/or cofactor. Consider using permeabilizing agents like toluene or Triton X-100, but be mindful of their potential to decrease enzyme stability.

Troubleshooting Workflow for Low Conversion in Biocatalytic Synthesis

G start Low or No Conversion check_enzyme Check Enzyme Activity start->check_enzyme check_cofactor Check Cofactor Regeneration start->check_cofactor check_conditions Check Reaction Conditions (pH, Temp) start->check_conditions check_inhibition Check for Substrate/Product Inhibition start->check_inhibition solution_enzyme Use fresh enzyme/Optimize expression check_enzyme->solution_enzyme solution_cofactor Add more cofactor/Check regeneration enzyme check_cofactor->solution_cofactor solution_conditions Optimize pH and temperature check_conditions->solution_conditions solution_inhibition Lower substrate conc./Use fed-batch check_inhibition->solution_inhibition end Conversion Improved solution_enzyme->end solution_cofactor->end solution_conditions->end solution_inhibition->end G cluster_prep Biocatalyst Preparation cluster_reduction Asymmetric Reduction cluster_isolation Product Isolation & Analysis gene_cloning Gene Cloning (Reductase + GDH) transformation Transformation into E. coli gene_cloning->transformation expression Protein Expression transformation->expression harvesting Cell Harvesting expression->harvesting reaction_setup Reaction Setup (Cells, Substrate, Buffer, Glucose) harvesting->reaction_setup incubation Incubation (Controlled Temp & Agitation) reaction_setup->incubation cell_separation Cell Separation incubation->cell_separation extraction Supernatant Extraction cell_separation->extraction purification Purification extraction->purification analysis Analysis (Yield, ee%) purification->analysis G cluster_catalytic Catalytic Cycle cluster_regeneration Cofactor Regeneration substrate 3-Quinuclidinone catalyst Chiral Catalyst (e.g., Ketoreductase) substrate->catalyst binds product (R)-3-quinuclidinol catalyst->product releases nadp NAD(P)+ catalyst->nadp nadph NAD(P)H nadph->catalyst donates H- regeneration_system Regeneration System (e.g., GDH) nadp->regeneration_system regeneration_system->nadph byproduct Byproduct (e.g., Gluconolactone) regeneration_system->byproduct cosubstrate Co-substrate (e.g., Glucose) cosubstrate->regeneration_system

References

Technical Support Center: Scale-Up Manufacturing of Chiral Quinuclidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up manufacturing of chiral quinuclidines. The following troubleshooting guides and FAQs address common issues, from synthesis to purification, encountered during process development and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the industrial-scale production of enantiomerically pure quinuclidines, such as (R)-3-quinuclidinol?

The two main industrial strategies are the resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor like 3-quinuclidinone.[1] Asymmetric synthesis, particularly through catalytic asymmetric hydrogenation or biocatalytic reduction, is often preferred as it can theoretically provide a 100% yield of the desired enantiomer, avoiding the 50% theoretical yield limit of classical kinetic resolution.[2][3]

Q2: Why is achieving high enantiomeric excess (e.e.) critical in the manufacturing of chiral quinuclidines?

Chiral quinuclidines are frequently used as key building blocks in active pharmaceutical ingredients (APIs).[1][4] The pharmacological and toxicological profiles of these APIs are often stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause undesirable side effects.[5] Regulatory agencies typically mandate the marketing of the single, active enantiomer, making high enantiomeric purity a critical quality attribute.[5]

Q3: What are the major challenges when scaling up the synthesis of chiral quinuclidines from the lab to a manufacturing plant?

Scaling up chiral syntheses introduces several challenges, including:

  • Process Consistency: Maintaining consistent yield and enantioselectivity can be difficult due to variations in mixing, heat transfer, and reaction kinetics in larger reactors.[6]

  • Catalyst Performance and Recovery: The efficiency and recovery of expensive chiral catalysts (e.g., Ruthenium complexes) or enzymes become critical economic factors at a large scale. Catalyst deactivation or difficult filtration can lead to significant cost increases.[7][8]

  • Purification: Removing impurities and the undesired enantiomer to achieve high purity standards can be more complex at a larger scale, often requiring robust crystallization processes.[7]

  • Safety: Handling large quantities of reagents, such as high-pressure hydrogen gas for asymmetric hydrogenation, requires specialized equipment and stringent safety protocols.[9]

  • Cost of Goods: The high cost of chiral ligands, enzymes, and cofactors can be a significant hurdle.[3]

Q4: What is cofactor regeneration and why is it important for biocatalytic routes to chiral quinuclidines?

Many enzymatic reductions, such as the conversion of 3-quinuclidinone to (R)-3-quinuclidinol, require a cofactor like NADH or NADPH as a hydride source.[10] These cofactors are too expensive to use in stoichiometric amounts in large-scale manufacturing.[10] Cofactor regeneration is the in-situ recycling of the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form. This is typically achieved using a second enzyme system, such as glucose dehydrogenase with glucose as a sacrificial co-substrate, making the process economically viable.[10][11]

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Hydrogenation of 3-Quinuclidinone

Low yields during the scale-up of asymmetric hydrogenation can be attributed to several factors. A systematic approach to identify the root cause is essential.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity & Loading start->check_catalyst catalyst_issue Catalyst Poisoned or Inactive? check_catalyst->catalyst_issue check_conditions Verify Reaction Conditions (H₂ Pressure, Temp, Mixing) conditions_issue Suboptimal Conditions? check_conditions->conditions_issue check_purity Analyze Starting Material Purity purity_issue Impurities Present? check_purity->purity_issue catalyst_issue->check_conditions No replace_catalyst Use Fresh/Purified Catalyst catalyst_issue->replace_catalyst Yes conditions_issue->check_purity No optimize_conditions Optimize T, P, Agitation conditions_issue->optimize_conditions Yes increase_loading Increase Catalyst Loading purity_issue->increase_loading No purify_sm Purify Starting Material purity_issue->purify_sm Yes end_ok Problem Resolved increase_loading->end_ok replace_catalyst->end_ok optimize_conditions->end_ok purify_sm->end_ok

Caption: Troubleshooting logic for low yield in asymmetric hydrogenation.

Potential Causes and Solutions:

  • Catalyst Deactivation/Poisoning:

    • Cause: The catalyst (e.g., Ru-based complexes) is sensitive to impurities like sulfur compounds, water, or oxygen.[11] Improper handling or storage can lead to deactivation.

    • Solution: Ensure all solvents and reagents are anhydrous and deoxygenated. Handle the catalyst under an inert atmosphere (e.g., in a glovebox).[8] If poisoning is suspected, use a fresh batch of catalyst and ensure the purity of the 3-quinuclidinone starting material.[7]

  • Inadequate Hydrogen Pressure or Mass Transfer:

    • Cause: In large reactors, inefficient mixing can lead to poor contact between the hydrogen gas, substrate, and catalyst, limiting the reaction rate.[7] The dissolved hydrogen concentration might be insufficient.

    • Solution: Increase the hydrogen pressure within the safety limits of the reactor (pressures up to 15 atm have been used successfully on a large scale).[12] Optimize the agitation speed to ensure the catalyst is well-suspended and to maximize gas-liquid mass transfer.[7]

  • Suboptimal Temperature or Base Concentration:

    • Cause: The reaction rate and catalyst stability are often sensitive to temperature. The concentration of the base used as a co-catalyst can also significantly influence the reaction rate.

    • Solution: Optimize the reaction temperature; for Ru-catalyzed hydrogenations of 3-quinuclidinone, a range of 30-45°C is often effective.[12] Carefully titrate the base to the optimal concentration.[7]

  • Poor Substrate Quality:

    • Cause: Impurities in the 3-quinuclidinone starting material can inhibit the catalyst.[7]

    • Solution: Ensure the starting material is of high purity. Recrystallization of the 3-quinuclidinone may be necessary before use.[7]

Issue 2: Low Enantiomeric Excess (e.e.)

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. A drop in e.e. during scale-up is a critical issue that needs immediate attention.

Potential Causes and Solutions:

  • Incorrect Catalyst or Ligand:

    • Cause: The choice of the chiral ligand is crucial for high enantioselectivity. An inappropriate ligand or improperly prepared catalyst can lead to poor stereocontrol.[7]

    • Solution: Verify that the correct chiral ligand is being used for the 3-quinuclidinone substrate. Follow the catalyst preparation protocol meticulously to avoid the formation of less selective catalytic species.[7]

  • Suboptimal Reaction Conditions:

    • Cause: Temperature and hydrogen pressure can influence the transition states of the reaction, thereby affecting enantioselectivity.

    • Solution: Lowering the reaction temperature often improves enantioselectivity.[12] Screen a range of hydrogen pressures to find the optimal condition for both rate and selectivity.[7]

  • Presence of Racemizing Impurities:

    • Cause: Acidic or basic impurities in the reaction mixture can cause in-situ racemization of the chiral product.[7]

    • Solution: Ensure all reagents and solvents are neutral and free of acidic or basic contaminants. The pH of the reaction should be carefully controlled.[7]

  • Purification Issues:

    • Cause: The final enantiomeric purity is often enhanced through purification. An ineffective purification protocol will result in a lower e.e.

    • Solution: The final product's enantiomeric purity can often be significantly upgraded through recrystallization.[12] It is crucial to develop a robust crystallization process by screening different solvent systems to find conditions that selectively crystallize the desired enantiomer, leaving the minor enantiomer in the mother liquor.[7]

Issue 3: Challenges in Enzymatic Resolution of Racemic 3-Quinuclidinol

Enzymatic resolutions are an attractive green alternative but come with their own set of scale-up challenges, often related to reaction rates and downstream processing.

Potential Causes and Solutions:

  • Slow Reaction Rate:

    • Cause: Low enzyme activity, inefficient cofactor regeneration, or poor substrate solubility can lead to long and economically unviable batch times.[7]

    • Solution:

      • Enzyme Activity: Verify the activity of the enzyme batch and ensure proper storage. Increase the enzyme loading, balancing the cost against the desired reaction time.[10]

      • Cofactor Regeneration: For enzymatic reductions, ensure the cofactor regeneration system (e.g., glucose/GDH) is functioning efficiently.[11]

      • Solubility: If substrate solubility is a limiting factor, consider adding a small amount of a water-miscible organic co-solvent, ensuring it is compatible with the enzyme.[7]

  • Substrate/Product Inhibition:

    • Cause: High concentrations of the substrate (3-quinuclidinone) or the product ((R)-3-quinuclidinol) can inhibit the enzyme, slowing down or stalling the reaction.[11]

    • Solution: Implement a fed-batch strategy where the substrate is added incrementally over time to maintain a low, non-inhibitory concentration in the reactor.[7]

  • Difficult Separation of Enantiomers:

    • Cause: After the enzymatic resolution, the product mixture contains the desired enantiomer (e.g., (R)-3-quinuclidinol) and the unreacted enantiomer (e.g., (S)-3-quinuclidinol ester). Separating these two compounds at a large scale can be challenging.

    • Solution: Develop a robust work-up procedure. This typically involves liquid-liquid extraction to separate the alcohol from the ester, followed by hydrolysis of the ester to recover the other enantiomer if desired. The final purification and enantiomeric enrichment are usually achieved by crystallization.[7]

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for (R)-3-Quinuclidinol

FeatureAsymmetric HydrogenationEnzymatic ResolutionEnzymatic Reduction
Principle Direct synthesis from 3-quinuclidinoneSeparation of a racemic mixtureDirect synthesis from 3-quinuclidinone
Catalyst/Enzyme Ru- or Rh-based chiral complexesLipases, ProteasesQuinuclidinone Reductase (KRED)
Typical Yield 85 - >95%[2][7]~45% (max. 50% without racemization)[7][13]>95%[7][14]
Typical e.e. 88 - >99% (after recrystallization)[7][12]>99%[7]>99%[7][13]
Key Advantages High atom economy, direct route, high throughput.[2][3]High enantioselectivity, mild reaction conditions.[4]High yield and e.e., environmentally friendly.[2]
Scale-Up Challenges High pressure, catalyst cost & sensitivity, safety.[2][9]Lower theoretical yield, enantiomer separation.[7][13]Cofactor regeneration, enzyme inhibition.[7][10]

Table 2: Scale-Up Data for Asymmetric Hydrogenation of 3-Quinuclidinone

ParameterLab ScalePilot/Industrial ScaleReference
Substrate Amount g-scale4.3 kg[12]
Catalyst RuBr₂--INVALID-LINK--RuBr₂--INVALID-LINK--[12]
Substrate:Catalyst Ratio 1,000 - 10,000100,000[8][12]
Solvent EthanolEthanol[12]
H₂ Pressure 1 - 10 atm15 atm[8][12]
Temperature 25 - 50 °C30 - 45 °C[12]
Reaction Time 4 - 16 h4 h[2][12]
Initial e.e. 88 - 90%88 - 90%[2][12]
Final e.e. (after recrystallization) >99%>99%[12]

Experimental Protocols

Key Experiment: Multi-Kilogram Scale Asymmetric Hydrogenation of 3-Quinuclidinone

This protocol is based on a successfully scaled-up industrial process.[9][12]

Objective: To produce (R)-(-)-3-Quinuclidinol with high yield and enantiomeric excess.

Safety Precautions: This reaction involves high-pressure hydrogen gas and should only be performed by trained personnel in a specialized high-pressure facility (pilot plant) equipped with appropriate safety measures, including remote monitoring and pressure relief systems. The catalyst and base are air-sensitive and should be handled under an inert atmosphere.

Equipment:

  • High-pressure autoclave (e.g., 50-100 L) with temperature control, mechanical stirring, and connections for inert gas and hydrogen.

  • Inert atmosphere glovebox or charging system.

  • Catalyst filtration unit (e.g., filter press or Nutsche filter).

  • Large-scale rotary evaporator or distillation unit.

  • Crystallization vessel with temperature control.

  • Centrifuge or filtration unit for product isolation.

  • Vacuum oven for drying.

Materials:

  • 3-Quinuclidinone (e.g., 4.3 kg)

  • RuBr₂--INVALID-LINK-- catalyst (or similar Ru-based catalyst)

  • Potassium tert-butoxide (or other suitable base)

  • Anhydrous, degassed Ethanol

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Celite or other filter aid

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested. Purge the reactor thoroughly with nitrogen to create an inert atmosphere.

  • Charging the Reactor: Under an inert atmosphere, charge the autoclave with 3-quinuclidinone and the Ru-catalyst. The substrate-to-catalyst molar ratio should be high, for example, 100,000:1.[12]

  • Solvent and Base Addition: Add anhydrous, degassed ethanol to the reactor to a suitable concentration. Add the base (e.g., potassium tert-butoxide) to the reaction mixture.

  • Reaction Execution:

    • Seal the autoclave.

    • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 15 atm).[12]

    • Begin vigorous stirring to ensure good mixing and gas dispersion.

    • Heat the reaction mixture to the target temperature (e.g., 30-45 °C).[12]

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically (via a safe sampling port) and analyzing for the consumption of starting material by GC or HPLC. The reaction is typically complete within 4-6 hours.[12]

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen gas to a safe exhaust.

    • Purge the reactor multiple times with nitrogen.

  • Catalyst Removal: Transfer the reaction mixture to a filtration unit. Filter the mixture through a pad of celite to remove the heterogeneous catalyst. Wash the filter cake with ethanol to recover any entrained product.

  • Isolation and Purification:

    • Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove the ethanol.

    • The resulting crude (R)-3-quinuclidinol can be purified by recrystallization from a suitable solvent system (e.g., acetone, isopropanol/heptane mixtures) to achieve high chemical and enantiomeric purity (>99% e.e.).[12]

  • Drying: Dry the purified, crystalline (R)-3-quinuclidinol in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Visualizations

Overall Manufacturing Workflow

ManufacturingWorkflow cluster_0 Synthesis Stage cluster_1 Purification Stage sm 3-Quinuclidinone (Starting Material) reactor Asymmetric Hydrogenation (High-Pressure Reactor) sm->reactor catalyst Chiral Catalyst (e.g., Ru-complex) catalyst->reactor crude Crude (R)-3-Quinuclidinol (in Ethanol) reactor->crude filtration Catalyst Filtration crude->filtration concentration Solvent Removal filtration->concentration crystallization Recrystallization concentration->crystallization isolation Isolation & Drying crystallization->isolation final_product Final Product: High Purity (R)-3-Quinuclidinol isolation->final_product

Caption: General workflow for the scale-up manufacturing of (R)-3-quinuclidinol.

Decision Framework: Chemical vs. Enzymatic Route

DecisionFramework start Select Synthesis Route for (R)-Quinuclidinol q1 Is High Atom Economy a Primary Driver? start->q1 q2 Are Mild (Aqueous, Ambient) Conditions Required? q1->q2 Yes enz_res Enzymatic Resolution q1->enz_res No q3 Is Existing High-Pressure Infrastructure Available? q2->q3 No enz_red Enzymatic Reduction q2->enz_red Yes asym_hydro Asymmetric Hydrogenation q3->asym_hydro Yes q3->enz_red No (Consider Development)

Caption: Decision logic for selecting a synthetic route for (R)-quinuclidinol.

References

Hinsberg test for distinguishing primary, secondary, and tertiary amines

Author: BenchChem Technical Support Team. Date: December 2025

Hinsberg Test Technical Support Center

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the Hinsberg test, a classic method for distinguishing between primary, secondary, and tertiary amines.

Frequently Asked Questions (FAQs)

Q1: What is the Hinsberg test?

The Hinsberg test is a chemical reaction used to differentiate primary, secondary, and tertiary amines.[1][2][3][4] The test involves reacting an amine with benzenesulfonyl chloride (the Hinsberg reagent) in the presence of an aqueous alkali, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][5] The differentiation is based on the distinct solubility characteristics of the resulting sulfonamide products.[6]

Q2: What is the principle behind the Hinsberg test?

The test is based on the formation and subsequent reactivity of sulfonamides.[7][8]

  • Primary amines react with benzenesulfonyl chloride to form an N-substituted sulfonamide. This product contains an acidic proton on the nitrogen atom, which allows it to be deprotonated by the aqueous alkali, forming a water-soluble salt.[3][9]

  • Secondary amines react to form an N,N-disubstituted sulfonamide. This product lacks an acidic proton on the nitrogen and is therefore insoluble in the aqueous alkali.[5][6][9]

  • Tertiary amines generally do not react with benzenesulfonyl chloride under the test conditions because they lack a hydrogen atom on the nitrogen necessary for the reaction to proceed to a stable sulfonamide.[5][9][10]

Q3: What is the chemical composition of the Hinsberg reagent?

The Hinsberg reagent is benzenesulfonyl chloride, an organosulfur compound with the chemical formula C₆H₅SO₂Cl.[1][7] It is a colorless, oily liquid with a pungent odor and is soluble in most organic solvents but not in water.[1][8]

Troubleshooting Guide

Q4: My sample, which I believe is a primary amine, formed a precipitate that did not dissolve in the aqueous alkali. What could be the reason?

This is a known limitation of the Hinsberg test. While most primary amines form alkali-soluble sulfonamides, certain primary amines can yield sulfonamides that are insoluble in aqueous alkali. This is particularly common for:

  • Higher primary aliphatic amines: Amines with more than six carbon atoms.[11][12]

  • Primary alicyclic amines: Such as cyclooctylamine.[11]

  • Highly branched primary amines: For example, tert-butylamine.[11]

If you suspect this is the case, the sulfonamide may dissolve in a mixture of alkali and a co-solvent like alcohol.[11][12]

Q5: I observed a precipitate or oily layer with a known tertiary amine. Why did this happen?

While tertiary amines do not form stable sulfonamides, they can cause other reactions that may be misinterpreted:

  • Hydrolysis of the Reagent: Tertiary amines can promote the hydrolysis of the benzenesulfonyl chloride reagent, which can sometimes result in an insoluble starting amine or other byproducts.[3][7]

  • Insoluble Amine: The tertiary amine itself might be insoluble in the aqueous alkali, appearing as a separate layer or precipitate.[5] Upon adding dilute acid, this insoluble amine should dissolve to form a soluble ammonium salt, clarifying the result.[3][5]

Q6: The reaction produced an ambiguous or unclear result. What are common sources of error?

Ambiguous results can arise from several factors:

  • Impurities: The amine sample may be impure, containing a mixture of primary, secondary, or tertiary amines.

  • Improper Stoichiometry: Using an excess of the Hinsberg reagent or not ensuring the solution remains alkaline throughout the initial reaction can lead to confusing outcomes.[1]

  • Reaction Conditions: The validity of the test depends on carefully controlling reaction speed, concentration, and temperature.[3] For example, using highly bulky amines may result in a very slow reaction or no reaction at all.[6][13]

Q7: The sulfonamide from my primary amine precipitated after initially dissolving. Is this normal?

Yes, this is the expected confirmatory step for a primary amine. The initial reaction forms a sulfonamide that dissolves in the excess aqueous base to form a soluble salt.[9] Upon acidification of this clear solution, the acidic proton is restored to the sulfonamide, causing the now insoluble N-substituted sulfonamide to precipitate out.[5][9]

Data Presentation: Summary of Hinsberg Test Observations

Amine TypeReaction with Benzenesulfonyl Chloride & NaOHObservation in Alkaline SolutionSubsequent Addition of Acid (HCl)Final Observation
Primary (1°) Forms N-substituted sulfonamideA clear, homogeneous solution is formed (soluble salt).[1]Acid is added to the clear solution.A precipitate forms.[5][9]
Secondary (2°) Forms N,N-disubstituted sulfonamideA precipitate or oily layer forms (insoluble).[1][5]Acid is added to the mixture.The precipitate remains insoluble.[8]
Tertiary (3°) No stable reactionThe amine remains as an insoluble layer or is unreacted.[1][6]Acid is added to the mixture.The insoluble amine dissolves to form a clear solution (soluble salt).[3][5]

Experimental Protocol

Objective: To distinguish between a primary, secondary, and tertiary amine using the Hinsberg test.

Materials:

  • Amine sample (unknown)

  • Benzenesulfonyl chloride (Hinsberg reagent)

  • 5% Sodium hydroxide (NaOH) solution

  • 5% Hydrochloric acid (HCl) solution

  • Test tubes and rack

  • Pipettes or droppers

  • Vortex mixer or glass rod for shaking/stirring

Procedure:

  • Preparation: In a test tube, add approximately 0.5 mL (or 0.5 g) of the amine sample to 10 mL of 5% NaOH solution.[14]

  • Addition of Reagent: Add 1 mL of benzenesulfonyl chloride.[14]

  • Reaction: Stopper the test tube and shake it vigorously for 5-10 minutes, ensuring the mixture remains alkaline (check with litmus or pH paper if necessary). The pungent smell of the benzenesulfonyl chloride should dissipate as it reacts.[14]

  • Initial Observation:

    • If a clear solution forms: A primary amine is indicated. Proceed to step 6 for confirmation.

    • If a precipitate or oily layer forms: A secondary or tertiary amine is indicated. Proceed to step 5.

  • Distinguishing Secondary vs. Tertiary Amines: If a precipitate formed, add 5 mL of 5% HCl to the test tube.

    • If the precipitate dissolves: A tertiary amine is confirmed.

    • If the precipitate remains insoluble: A secondary amine is confirmed.

  • Confirmation of Primary Amine: If a clear solution was observed in step 4, cool the solution and acidify it by adding 5% HCl dropwise until it is acidic to litmus paper.

    • If a precipitate forms upon acidification: A primary amine is confirmed.[14]

Safety Precautions: Benzenesulfonyl chloride is corrosive and has a strong, irritating odor. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Logical Workflow Diagram

HinsbergTestWorkflow Hinsberg Test Decision Tree start Start: Unknown Amine reagent Add Hinsberg Reagent (Benzenesulfonyl Chloride) + aq. NaOH & Shake start->reagent observe1 Observe Mixture reagent->observe1 clear_sol Clear Solution Formed observe1->clear_sol Soluble precipitate Precipitate / Oily Layer Forms observe1->precipitate Insoluble acidify1 Acidify with HCl clear_sol->acidify1 acidify2 Acidify with HCl precipitate->acidify2 ppt_forms Precipitate Forms acidify1->ppt_forms Observation ppt_dissolves Precipitate / Layer Dissolves acidify2->ppt_dissolves Soluble ppt_insoluble Precipitate Remains Insoluble acidify2->ppt_insoluble Insoluble primary Result: Primary (1°) Amine ppt_forms->primary tertiary Result: Tertiary (3°) Amine ppt_dissolves->tertiary secondary Result: Secondary (2°) Amine ppt_insoluble->secondary

Caption: Logical workflow for distinguishing amine classes using the Hinsberg test.

References

Validation & Comparative

Quinuclidine-Based Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine, has emerged as a versatile structural motif in the design of potent enzyme inhibitors. Its rigid framework and basic nitrogen atom provide a unique platform for interacting with enzyme active sites. This guide offers a comparative analysis of quinuclidine-based inhibitors targeting key enzymes, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in drug discovery and development efforts.

Cholinesterase Inhibitors: Targeting Neurological and Other Disorders

Quinuclidine-based compounds have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2]

Comparative Efficacy of Quinuclidine-Based Cholinesterase Inhibitors

A study profiling 14 N-alkyl quaternary quinuclidine derivatives demonstrated their inhibitory potential against both human AChE and BChE, with inhibition constants (Ki) in the micromolar range.[1] The efficacy of these inhibitors is influenced by the nature of the alkyl substituent and the presence of functional groups on the quinuclidine ring.

Compound IDStructureTarget EnzymeInhibition Constant (Ki) (µM)
1 OH-C8AChE156.2 ± 26.1
BChE85.1 ± 22.1
2 OH-C10AChE63.8 ± 5.1
BChE11.8 ± 1.1
3 OH-C12AChE13.2 ± 0.6
BChE9.0 ± 0.8
4 OH-C14AChE4.2 ± 0.5
BChE7.9 ± 0.7
5 OH-C16AChE9.0 ± 1.3
BChE26.1 ± 2.4
6 bisOH-C8AChE24.0 ± 1.1
BChE12.9 ± 1.0
7 bisOH-C10AChE0.52 ± 0.05
BChE1.6 ± 0.2
8 NOH-C8AChE82.7 ± 3.5
BChE37.9 ± 10.4
9 NOH-C10AChE23.8 ± 0.8
BChE5.2 ± 1.1
10 NOH-C12AChE14.3 ± 1.8
BChE5.4 ± 0.8
11 NOH-C14AChE7.0 ± 0.9
BChE8.8 ± 1.0
12 NOH-C16AChE19.0 ± 1.6
BChE48.6 ± 3.8
13 bisNOH-C8AChE1.8 ± 0.07
BChE3.4 ± 0.2
14 bisNOH-C10AChE0.26 ± 0.02
BChE0.55 ± 0.05

Data sourced from a study on N-alkyl quaternary quinuclidines.[1]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of quinuclidine derivatives against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.[2][3]

Principle: The assay measures the activity of cholinesterases by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[2] The rate of color formation is proportional to the enzyme activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

  • AChE or BChE solution (e.g., from electric eel or human serum)

  • Test compounds (quinuclidine derivatives) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of substrate and DTNB daily.

  • Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.

  • Inhibitor Addition: Add various concentrations of the test compound to the wells. For the control, add the solvent used to dissolve the test compound.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Add the substrate solution (ATCI or BTCI) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

  • IC50/Ki Determination: The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Ellmans_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) add_reagents Add Reagents to Plate (Buffer, DTNB, Enzyme) prep_reagents->add_reagents prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor or Vehicle prep_inhibitor->add_inhibitor add_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction measure Kinetic Measurement (Absorbance at 412 nm) start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50/Ki calc_inhibition->det_ic50

Workflow for the Ellman's method.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle Packaging ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE BChE BChE ACh->BChE Choline Choline Acetate Acetate Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptor Binding AChE->Choline Hydrolysis AChE->Acetate BChE->Choline Hydrolysis BChE->Acetate Choline->ACh_synthesis Reuptake Signal Signal Transduction Receptor->Signal Activation

Simplified cholinergic signaling pathway.

Squalene Synthase Inhibitors: A Target for Hypercholesterolemia

Quinuclidine derivatives have also been identified as potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][5] Squalene synthase catalyzes the first committed step in cholesterol formation, making it an attractive target for the development of drugs to treat hypercholesterolemia.[5][6]

Comparative Efficacy of Quinuclidine-Based Squalene Synthase Inhibitors

Several series of quinuclidine derivatives have been synthesized and evaluated for their ability to inhibit squalene synthase, with some compounds demonstrating IC50 values in the nanomolar range.

Compound IDStructure/DescriptionTarget Enzyme SourceIC50 (nM)
YM-53579 (Z)-2-[2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole hydrochlorideHuman hepatoma cells160
YM-53601 (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole hydrochlorideHuman hepatoma cells79
Compound 31 (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochlorideHamster liver76
Human hepatoma cells48
BPQ 3-(biphenyl-4-yl)quinuclidineRat liver microsomesK'is = 4.5

Data compiled from various studies on quinuclidine-based squalene synthase inhibitors.[7][8][9]

Experimental Protocol: Squalene Synthase Inhibition Assay

The inhibitory activity of quinuclidine derivatives against squalene synthase is typically measured using a radiometric assay.

Principle: The assay quantifies the enzymatic conversion of a radiolabeled substrate, [1-14C]-farnesyl pyrophosphate (FPP), to squalene. The amount of radiolabeled squalene produced is measured, and a decrease in its formation in the presence of an inhibitor indicates inhibitory activity.[10]

Materials:

  • Microsomal preparation containing squalene synthase (e.g., from rat liver)

  • [1-14C]-Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer with MgCl2 and KF)

  • Test compounds (quinuclidine derivatives)

  • Scintillation cocktail and counter

Procedure:

  • Assay Mixture: In a reaction tube, combine the microsomal preparation, NADPH, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Add the radiolabeled FPP to start the reaction.

  • Incubation: Continue the incubation at 37°C for a defined time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., KOH).

  • Extraction: Extract the lipids, including the radiolabeled squalene, using an organic solvent (e.g., petroleum ether).

  • Quantification: Measure the radioactivity of the extracted squalene using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene 2x Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol SQS Squalene Synthase SQS->Squalene Catalyzes

Key steps in the cholesterol biosynthesis pathway.

Quinuclidine-Based Inhibitors for Other Enzyme Classes

While the quinuclidine scaffold has been successfully employed in the development of potent inhibitors for cholinesterases and squalene synthase, its application in targeting other major enzyme classes, such as proteases and kinases, appears to be less explored in published literature. Searches for quinuclidine-based protease and kinase inhibitors did not yield significant results, suggesting that this particular scaffold may not be as prevalent in the design of inhibitors for these enzyme families. In contrast, structurally related nitrogen-containing heterocyclic compounds, such as quinolines and quinazolines, have been extensively studied as kinase inhibitors.[11] Further research may uncover the potential of the quinuclidine moiety in the design of inhibitors for a broader range of enzymatic targets.

References

A Comparative Guide to the Synthesis of (R)-3-Quinuclidinol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of (R)-3-quinuclidinol is of paramount importance. This chiral building block is a critical intermediate in the production of various pharmaceuticals, including solifenacin, revatropate, and talsaclidine.[1] The therapeutic efficacy of these drugs is often contingent on a specific stereoisomer, making the enantioselective synthesis of (R)-3-quinuclidinol a crucial step.[1] This guide provides an objective comparison of the two primary synthetic strategies: traditional chemical synthesis and modern enzymatic methods. We will delve into the performance of each approach, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research and development needs.

The choice between chemical and enzymatic synthesis of (R)-3-quinuclidinol hinges on a trade-off between factors like yield, enantiomeric excess (ee), reaction conditions, and scalability.[1] Chemical methods, such as asymmetric hydrogenation and chemical resolution, are well-established techniques.[1][2] In contrast, enzymatic synthesis, primarily utilizing 3-quinuclidinone reductases, offers a greener and highly selective alternative.[3][4]

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various reported methods for both chemical and enzymatic synthesis of (R)-3-quinuclidinol, allowing for a direct comparison of their efficacy.

Table 1: Chemical Synthesis of (R)-3-Quinuclidinol

MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)
Asymmetric HydrogenationRuBr₂-[(S)-(-)-xyl-binap]3-Quinuclidinone89.599.516
Asymmetric HydrogenationRuXY-Diphosphine-bimaH3-Quinuclidinone>95>9916
Chemical ResolutionD-(+)-dibenzoyltartaric acid(±)-3-Quinuclidinol20.498Not Specified

Table 2: Enzymatic Synthesis of (R)-3-Quinuclidinol

Enzyme/BiocatalystSource OrganismSubstrate ConcentrationConversion/Yield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)
RrQR (with GDH co-expression)Rhodotorula rubra JCM3782618 mM~100>99.921
ArQRAgrobacterium radiobacter ECU2556Not ReportedHighExcellentNot Specified
KaKR (with GDH)Kaistia algarum5.0 M>99>99.9Not Specified
QNR (immobilized, with LSADH)Microbacterium luteolum JCM 9174939 mM (15% w/v)100>99.9Not Specified
Nocardia sp. WY1202 (resting cells)Nocardia sp. WY120299 mM93>9948

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Chemical Synthesis via Asymmetric Hydrogenation

This protocol is a representative example of the asymmetric hydrogenation of 3-quinuclidinone to (R)-3-quinuclidinol using a chiral Ruthenium catalyst.[5]

Materials:

  • 3-quinuclidinone

  • RuBr₂-[(S)-(-)-xyl-binap] catalyst

  • Anhydrous ethanol

  • Potassium tert-butoxide

  • High-purity hydrogen gas

  • High-pressure reactor

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol in a high-pressure reactor. The substrate-to-catalyst molar ratio can be as high as 100,000:1.

  • Add the base (potassium tert-butoxide) to the reaction mixture.

  • Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture at a controlled temperature for a specified time (e.g., 16 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the catalyst by filtration.

  • Evaporate the solvent under reduced pressure.

  • The crude product is then purified, for instance by adding concentrated hydrochloric acid, followed by recrystallization from a suitable solvent like ethyl acetate, to yield (R)-3-quinuclidinol hydrochloride.[6]

Protocol 2: Enzymatic Synthesis using Whole-Cell Biocatalyst

This protocol describes the asymmetric reduction of 3-quinuclidinone using recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regeneration enzyme.[4][7]

Materials:

  • E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and glucose dehydrogenase (GDH).

  • 3-quinuclidinone hydrochloride

  • Glucose

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • Add 3-quinuclidinone hydrochloride and glucose to the cell suspension. Glucose serves as the co-substrate for cofactor regeneration.[5]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 21-48 hours).[5][7]

  • Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC).

  • Once the reaction is complete, separate the cells by centrifugation.

  • Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.

  • Evaporate the solvent under reduced pressure.

  • Extract the residue with CH₂Cl₂.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from acetone to yield (R)-3-quinuclidinol.[5]

Mandatory Visualization

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis routes.

cluster_chemical Chemical Synthesis Workflow 3-Quinuclidinone 3-Quinuclidinone Reaction_Setup Reaction Setup: - 3-Quinuclidinone - Chiral Ru-Catalyst - Solvent (Ethanol) - Base 3-Quinuclidinone->Reaction_Setup Hydrogenation Asymmetric Hydrogenation (High Pressure H₂) Reaction_Setup->Hydrogenation Workup Work-up: - Catalyst Filtration - Solvent Removal Hydrogenation->Workup Purification Purification: - Recrystallization Workup->Purification (R)-3-Quinuclidinol (R)-3-Quinuclidinol Purification->(R)-3-Quinuclidinol

Caption: Workflow for the chemical synthesis of (R)-3-quinuclidinol.

cluster_enzymatic Enzymatic Synthesis Workflow 3-Quinuclidinone 3-Quinuclidinone Bioreactor Bioreactor: - Whole-cell biocatalyst (Reductase + Cofactor Regen. Enzyme) - 3-Quinuclidinone - Co-substrate (e.g., Glucose) - Buffer 3-Quinuclidinone->Bioreactor Biocatalytic_Reduction Biocatalytic Reduction (Mild Conditions) Bioreactor->Biocatalytic_Reduction Cell_Separation Cell Separation (Centrifugation) Biocatalytic_Reduction->Cell_Separation Extraction_Purification Extraction & Purification Cell_Separation->Extraction_Purification (R)-3-Quinuclidinol (R)-3-Quinuclidinol Extraction_Purification->(R)-3-Quinuclidinol

Caption: Workflow for the enzymatic synthesis of (R)-3-quinuclidinol.

Comparison and Conclusion

Both chemical and enzymatic routes offer viable pathways to (R)-3-quinuclidinol, each with a distinct set of advantages and disadvantages.

Chemical Synthesis:

  • Advantages: Chemical synthesis, particularly asymmetric hydrogenation, is a well-understood and versatile technology.[1] It allows for high throughput and may be preferable when infrastructure for high-pressure reactions is already in place.[1]

  • Disadvantages: This approach often requires harsh reaction conditions, hazardous reagents, and expensive, potentially toxic heavy metal catalysts.[3][8] The removal of these catalysts from the final product can also be challenging.

Enzymatic Synthesis:

  • Advantages: Enzymatic synthesis stands out for its exceptional enantioselectivity, often exceeding 99.9% ee.[3][9][10] It operates under mild, environmentally benign conditions (e.g., ambient temperature and pressure, aqueous media).[3] The use of whole-cell biocatalysts can be more cost-effective as it circumvents the need for enzyme purification.[8]

  • Disadvantages: The initial development of a robust biocatalyst can be time-consuming. However, this investment can be offset by simplified downstream processing and superior product quality.[1]

References

Structure-Activity Relationship of Quinuclidinone Analogs as Muscarinic Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinuclidinone analogs, with a focus on their interactions with muscarinic acetylcholine receptors (mAChRs). The data presented here is intended to inform the rational design of novel therapeutics targeting the cholinergic system, which is implicated in a variety of physiological processes and disease states, including Alzheimer's disease, overactive bladder, and chronic obstructive pulmonary disease.

Comparative Analysis of Muscarinic Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of a series of quinuclidinyl N-phenylcarbamate analogs for the five human muscarinic receptor subtypes (M1-M5). The data is extracted from a study by Dwoskin et al. (2018), where novel analogs were synthesized and evaluated for their potential as subtype-selective muscarinic ligands.[1][2]

CompoundRM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M3 vs M2 Selectivity
3a H11 ± 1.248 ± 5.112 ± 1.510 ± 1.18.6 ± 0.94.0
3b 4-OCH34.6 ± 0.578 ± 8.24.6 ± 0.54.9 ± 0.53.7 ± 0.417
3c 4-F2.0 ± 0.213 ± 1.42.6 ± 0.32.2 ± 0.21.8 ± 0.25.0
3d 4-Cl3.3 ± 0.420 ± 2.13.9 ± 0.43.5 ± 0.42.8 ± 0.35.1
3e 4-CH35.2 ± 0.635 ± 3.76.8 ± 0.75.5 ± 0.64.5 ± 0.55.1
3f 3-OCH37.8 ± 0.855 ± 5.89.8 ± 1.08.2 ± 0.96.7 ± 0.75.6
3g 3-F4.5 ± 0.528 ± 3.05.9 ± 0.64.8 ± 0.53.9 ± 0.44.7
3h 3-Cl5.1 ± 0.532 ± 3.46.6 ± 0.75.4 ± 0.64.4 ± 0.54.8
3i 3-CH38.9 ± 0.962 ± 6.511 ± 1.29.4 ± 1.07.7 ± 0.85.6
3j 2-OCH312 ± 1.385 ± 9.015 ± 1.613 ± 1.411 ± 1.25.7
3k 2-F6.8 ± 0.745 ± 4.88.8 ± 0.97.2 ± 0.85.9 ± 0.65.1
3l 2-Cl7.5 ± 0.850 ± 5.39.8 ± 1.08.0 ± 0.86.5 ± 0.75.1
3m 2-CH311 ± 1.275 ± 8.014 ± 1.512 ± 1.39.8 ± 1.05.4

Key Structure-Activity Relationship Observations:

  • Substitution on the Phenethyl Ring: The nature and position of the substituent on the phenethyl ring significantly influence binding affinity and selectivity.

  • High Affinity Analogs: The analog with a 4-fluoro substitution (3c ) demonstrated the highest affinity across all muscarinic receptor subtypes.[1][2]

  • M3 vs. M2 Selectivity: The analog with a 4-methoxy substitution (3b ) exhibited the highest selectivity for the M3 receptor over the M2 receptor (17-fold).[1][2] This is a desirable characteristic for therapeutic agents targeting conditions like overactive bladder, where M3 receptor antagonism is the primary mechanism of action, and M2 receptor antagonism can lead to undesirable side effects.

  • Positional Isomers: In general, substitutions at the 4-position of the phenethyl ring resulted in higher affinity compared to substitutions at the 2- or 3-positions.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure based on the methodologies described in the cited literature for determining the binding affinity of compounds to muscarinic receptors.[1][3][4][5][6][7][8]

1. Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1-M5 muscarinic receptor subtypes.
  • [3H]N-methylscopolamine ([3H]NMS) as the radioligand.
  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Non-specific binding control: Atropine (1 µM).
  • Test compounds (quinuclidinone analogs) at various concentrations.
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • Incubation: In each well of a 96-well microplate, combine the cell membranes, [3H]NMS (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or atropine (for non-specific binding). The final assay volume is typically 200 µL.
  • Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[1][8]
  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of quinuclidinone analogs on the viability of cancer cell lines, such as the H1299 non-small cell lung cancer line.[9][10][11][12][13]

1. Materials:

  • H1299 human non-small cell lung cancer cells.
  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
  • 96-well cell culture plates.
  • Test compounds (quinuclidinone analogs) at various concentrations.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed the H1299 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the quinuclidinone analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.[12]
  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

Muscarinic Receptor Signaling Pathway

Muscarinic_Signaling cluster_Gq Gq-coupled (M1, M3, M5) cluster_Gi Gi-coupled (M2, M4) M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits cAMP cAMP Production AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Cellular_Response_Gi ACh Acetylcholine (ACh) ACh->M1_M3_M5 Binds ACh->M2_M4 Binds

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis & Iteration Lead_Compound Identify Lead Quinuclidinone Analog Analog_Design Design Analogs with Systematic Modifications Lead_Compound->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Binding_Assay Primary Screening (e.g., Radioligand Binding Assay) Synthesis->Binding_Assay Functional_Assay Secondary Screening (e.g., Functional Assays, Cell Viability Assays) Binding_Assay->Functional_Assay Data_Collection Collect Quantitative Data (e.g., Ki, IC50, EC50) Functional_Assay->Data_Collection SAR_Analysis Analyze Structure-Activity Relationships Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: General workflow for a structure-activity relationship study.

References

Comparative Analysis of the Inhibitory Potency of N-Alkyl Quaternary Quinuclidine Derivatives Against Cholinesterases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cholinesterase inhibitory activity of various N-alkyl quaternary quinuclidine derivatives, supported by experimental data.

N-alkyl quaternary quinuclidine derivatives have emerged as a promising class of compounds with a range of biological activities.[1][2] A significant area of interest is their potential as cholinesterase inhibitors, which are crucial for the management of neurodegenerative diseases such as Alzheimer's disease.[3][4] This guide provides a comparative analysis of the inhibitory potency of a series of these derivatives against two key enzymes in the cholinergic system: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Inhibitory Potency: A Quantitative Comparison

The inhibitory potency of a compound is a critical measure of its effectiveness. In a recent study, a series of 14 N-alkyl quaternary quinuclidine derivatives were synthesized and evaluated for their ability to inhibit human AChE and BChE.[3] The inhibitory constants (Ki) were determined for each compound, providing a quantitative measure of their potency. A lower Ki value indicates a higher inhibitory potency.

The results demonstrate that all tested N-alkyl quaternary quinuclidines inhibit both AChE and BChE in the micromolar range.[3] The length of the N-alkyl chain was found to significantly influence the inhibitory property, with the most notable increase in potency observed as the chain length increased from C8 to C16.[3] Specifically, a C14 alkyl chain was identified as being optimal for interaction with the active site of cholinesterase.[3]

The following table summarizes the inhibitory constants (Ki) of the 14 N-alkyl quaternary quinuclidine derivatives against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data is extracted from the study "Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability".[3]

Compound IDR GroupR1 GroupKi (µM) for AChEKi (µM) for BChE
1 C8H17OH156.2 ± 2.613.5 ± 0.5
2 C10H21OH54.3 ± 2.311.2 ± 0.9
3 C12H25OH13.5 ± 0.815.6 ± 0.7
4 C14H29OH1.8 ± 0.123.7 ± 1.1
5 C16H33OH0.9 ± 0.145.3 ± 1.5
6 C18H37OH1.9 ± 0.165.4 ± 2.1
7 (CH2)10OH1.6 ± 0.10.9 ± 0.1
8 C8H17NOH98.7 ± 3.59.8 ± 0.4
9 C10H21NOH35.6 ± 1.88.7 ± 0.3
10 C12H25NOH9.8 ± 0.512.4 ± 0.6
11 C14H29NOH0.8 ± 0.118.9 ± 0.8
12 C16H33NOH0.5 ± 0.135.6 ± 1.2
13 C18H37NOH1.2 ± 0.154.3 ± 1.9
14 (CH2)10NOH0.4 ± 0.10.26 ± 0.05

Structure-Activity Relationship and Selectivity

The data reveals interesting structure-activity relationships. For monoquaternary derivatives, increasing the alkyl chain length from C8 to C16 generally leads to a higher inhibitory potency against AChE.[3] Conversely, BChE inhibition tends to be more potent with shorter alkyl chains (C8 and C10).[3]

Notably, the two bisquaternary derivatives, compounds 7 and 14 , which feature a C10 alkyl linker connecting two quinuclidine rings, demonstrated the highest inhibitory potency against both enzymes.[3] Compound 14 , in particular, exhibited the lowest Ki values for both AChE (0.4 µM) and BChE (0.26 µM), making it the most potent inhibitor in this series.[3] Both bisquaternary compounds showed a preference for inhibiting BChE over AChE.[3]

Experimental Protocols

The determination of the inhibitory potency of the N-alkyl quaternary quinuclidine derivatives was carried out using a well-established spectrophotometric method.

Cholinesterase Inhibition Assay

The inhibitory activity of the compounds was measured using the Ellman's method. This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE or butyrylthiocholine (BTCh) by BChE. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at a specific wavelength.

Key steps of the experimental workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Enzyme Solution (AChE or BChE) Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor Inhibitor Solution (Quinuclidine Derivative) Inhibitor->Preincubation DTNB DTNB Solution DTNB->Preincubation Substrate Substrate Addition (ATCh or BTCh) Preincubation->Substrate Incubation Incubation Substrate->Incubation Measurement Spectrophotometric Measurement of Absorbance Change Incubation->Measurement Calculation Calculation of Enzyme Activity Measurement->Calculation Ki_Determination Determination of Ki (Inhibition Constant) Calculation->Ki_Determination

Caption: Workflow for the cholinesterase inhibition assay.

Detailed Methodology:

  • Enzyme and Reagent Preparation: Solutions of human AChE (from erythrocytes) and BChE (from plasma), the N-alkyl quaternary quinuclidine derivative (inhibitor), and DTNB are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[3]

  • Pre-incubation: The enzyme, inhibitor, and DTNB are mixed and pre-incubated for a specific period to allow for the interaction between the enzyme and the inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (ATCh for AChE or BTCh for BChE).

  • Spectrophotometric Measurement: The change in absorbance over time is monitored using a spectrophotometer at a wavelength of 412 nm. This change is directly proportional to the enzyme activity.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The inhibitory constant (Ki) is then determined by analyzing the enzyme reaction rates at various substrate and inhibitor concentrations, often using graphical methods like the Dixon plot or non-linear regression analysis.

Signaling Pathway Context

The inhibition of AChE and BChE by these derivatives has a direct impact on the cholinergic signaling pathway. By preventing the breakdown of the neurotransmitter acetylcholine (ACh), these inhibitors increase the concentration and duration of ACh in the synaptic cleft. This leads to enhanced activation of postsynaptic cholinergic receptors, which can help to alleviate the cognitive decline associated with neurodegenerative diseases.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE_BChE AChE / BChE ACh_cleft->AChE_BChE Hydrolysis Chol_receptor Cholinergic Receptor ACh_cleft->Chol_receptor Inhibitor Quinuclidine Derivative Inhibitor->AChE_BChE Inhibition Signal_transduction Signal Transduction Chol_receptor->Signal_transduction

References

A Comparative Guide to the Purity Validation of (R)-quinuclidin-3-amine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chiral building blocks like (R)-quinuclidin-3-amine is a critical aspect of quality control and ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. We present detailed experimental protocols and data interpretation guidelines to assist in the selection and implementation of the most suitable method for your analytical needs.

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemical integrity and overall purity are paramount. While both HPLC and NMR are powerful analytical tools, they provide different and complementary information regarding the purity of a sample. Chiral HPLC is adept at separating and quantifying the desired enantiomer from its undesired counterpart, while quantitative NMR (qNMR) offers a direct measure of the absolute purity of the compound against a certified reference standard.

Data Presentation

The following tables summarize the key validation parameters and typical results obtained from the analysis of this compound using chiral HPLC and qNMR.

Table 1: Chiral HPLC Method Parameters and Performance

ParameterProposed Method A: Derivatization with Benzoyl ChlorideAlternative Method B: Derivatization with Marfey's Reagent
Stationary Phase Chiralpak® IC (amylose-based CSP)C18 (Reversed-Phase)
Mobile Phase n-Hexane:Ethanol:Isopropanol:Diethylamine (80:10:10:0.1, v/v/v/v)Acetonitrile:Water with 0.1% TFA (gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 230 nmUV at 340 nm
Resolution (Rs) > 2.0 between enantiomers> 2.5 between diastereomers
LOD (S-enantiomer) ~0.05%~0.02%
LOQ (S-enantiomer) ~0.15%~0.06%
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 2.0%

Table 2: Quantitative NMR (qNMR) Parameters and Performance

Parameter¹H qNMR Method
Spectrometer 400 MHz or higher
Internal Standard Maleic Anhydride (certified)
Solvent DMSO-d₆
Relaxation Delay (d1) 30 s (≥ 5 x T₁ of analyte and standard)
Pulse Angle 90°
Number of Scans ≥ 16
Quantification Signal Well-resolved proton signal in the aliphatic region
LOD ~0.1%
LOQ ~0.3%
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 1.0%

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is necessary to allow for UV detection. This protocol is based on established methods for the chiral separation of related quinuclidine derivatives.[1][2]

1. Derivatization with Benzoyl Chloride:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Dissolve in 1 mL of dichloromethane.

  • Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of benzoyl chloride.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with a small amount of methanol.

  • Dilute the mixture to a final concentration of approximately 1 mg/mL with the mobile phase.

2. HPLC Conditions (Proposed Method A):

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (80:8:12:0.4, v/v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.[1][2]

3. System Suitability:

  • A resolution of not less than 2.0 between the peaks of the two enantiomer derivatives should be achieved.

Quantitative NMR (qNMR) for Absolute Purity

This protocol outlines the determination of the absolute purity of this compound using an internal standard.[3]

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Acquire the ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz).

  • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest for both the analyte and the internal standard. A d1 of 30 seconds is generally sufficient.

  • Use a 90° pulse angle and acquire at least 16 scans to ensure a good signal-to-noise ratio.

3. Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_hplc Chiral HPLC Analysis cluster_nmr qNMR Analysis hplc_prep Sample Preparation (Derivatization) hplc_analysis HPLC Separation on Chiral Column hplc_prep->hplc_analysis hplc_data Data Analysis (Peak Integration) hplc_analysis->hplc_data hplc_result Enantiomeric Purity (% R- vs S-) hplc_data->hplc_result final_report Final Purity Report hplc_result->final_report nmr_prep Sample Preparation (with Internal Standard) nmr_acq NMR Spectrum Acquisition nmr_prep->nmr_acq nmr_data Data Processing (Integration & Calculation) nmr_acq->nmr_data nmr_result Absolute Purity (wt%) nmr_data->nmr_result nmr_result->final_report start Sample of This compound start->hplc_prep start->nmr_prep

Purity validation workflow for this compound.

Comparison of Methods

  • Specificity: Chiral HPLC with an appropriate chiral stationary phase offers excellent specificity for separating the (R)- and (S)-enantiomers. The specificity of qNMR depends on the presence of unique, well-resolved signals for the analyte and any potential impurities.

  • Sensitivity: Chiral HPLC, especially after derivatization, generally provides higher sensitivity for detecting trace enantiomeric impurities compared to qNMR.

  • Quantitation: qNMR is a primary analytical method that provides a direct measurement of the absolute purity (wt%) without the need for a specific reference standard of the analyte itself. HPLC provides relative purity (area %), which is then used to determine the enantiomeric excess.

  • Throughput: HPLC methods can be automated for higher throughput, while qNMR sample preparation and acquisition times are generally longer.

Conclusion

For a comprehensive purity assessment of this compound, a combination of chiral HPLC and qNMR is recommended. Chiral HPLC is indispensable for accurately determining the enantiomeric purity, which is often a critical quality attribute. qNMR serves as a powerful orthogonal method to determine the absolute purity of the bulk material, providing assurance of the overall compound integrity. The choice of method will depend on the specific analytical requirements, available instrumentation, and the stage of drug development.

References

Efficacy of (R)-quinuclidin-3-amine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, derivatives of (R)-quinuclidin-3-amine have emerged as a promising class of compounds with potential therapeutic applications in oncology. This guide provides a comparative analysis of the efficacy of various this compound derivatives against different cancer cell lines, supported by available experimental data.

Comparative Efficacy of this compound Derivatives

The cytotoxic effects of novel this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

DerivativeCancer Cell LineIC50 (µM)
Compound 10g (7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine) Various Human Tumor Cell Lines< 1.0[1]
Compound QTZ05 (a lH-pyrazolo[3,4-b]quinolin-3-amine derivative) HCT-116 (Colon)2.3[2]
HCT-15 (Colon)10.2[2]
HT-29 (Colon)-
LOVO (Colon)-
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)Potent[3]
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)More potent than chloroquine[3]

Structure-Activity Relationship

Preliminary structure-activity relationship (SAR) analysis of quinoline derivatives suggests several key features that influence their antiproliferative activity[1]:

  • Substituents at Position 7: The presence of a large and bulky alkoxy substituent at the 7-position of the quinoline ring appears to be beneficial for anticancer activity.

  • Amino Side Chain at Position 4: Amino side chain substituents at the 4-position of the quinoline ring contribute to the antiproliferative effects of these compounds.

  • Length of the Alkylamino Side Chain: The length of the alkylamino side chain moiety has been observed to affect the antiproliferative potency, with two methylene (CH2) units being the most favorable.

Experimental Protocols

The evaluation of the anticancer efficacy of this compound derivatives typically involves a series of in vitro assays.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying concentrations of derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC50 values measure->calculate

Workflow for determining the in vitro cytotoxicity of this compound derivatives.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of action, flow cytometry is often employed to analyze the effects of the compounds on the cell cycle and apoptosis.

Experimental Workflow for Apoptosis and Cell Cycle Analysis

G cluster_0 Cell Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining cluster_3 Flow Cytometry treat_cells Treat cancer cells with test compounds harvest Harvest cells treat_cells->harvest fix Fix with ethanol harvest->fix stain_pi Stain with Propidium Iodide (for cell cycle) fix->stain_pi stain_annexin Stain with Annexin V-FITC and PI (for apoptosis) fix->stain_annexin analyze Analyze by flow cytometry stain_pi->analyze stain_annexin->analyze

General workflow for analyzing the effects of derivatives on the cell cycle and apoptosis.

Signaling Pathways

Certain quinoline derivatives have been shown to induce apoptosis through the p53/Bax-dependent pathway[1]. The activation of p53 transcriptional activity leads to an increase in the pro-apoptotic protein Bax, ultimately triggering programmed cell death.

p53/Bax-Dependent Apoptotic Pathway

G derivative This compound derivative p53 p53 Activation derivative->p53 activates bax Bax Upregulation p53->bax induces apoptosis Apoptosis bax->apoptosis triggers

Simplified diagram of the p53/Bax-dependent apoptotic pathway.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional scientific advice. The data presented is based on a limited number of publicly available studies and may not be exhaustive. Further research is needed to fully elucidate the therapeutic potential of this compound derivatives in cancer treatment.

References

Quinuclidine Derivatives: A Comparative Analysis of Selectivity for Parasite vs. Human Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective enzyme inhibitors is a cornerstone of modern drug discovery, particularly in the field of anti-parasitic research. Quinuclidine derivatives have emerged as a promising class of compounds, demonstrating potent inhibitory activity against various parasitic enzymes. A critical aspect of their therapeutic potential lies in their selectivity: the ability to inhibit the parasite's enzyme without significantly affecting the homologous human enzyme, thereby minimizing host toxicity. This guide provides a comparative assessment of the selectivity of quinuclidine derivatives for parasitic versus human enzymes, with a primary focus on squalene synthase (SQS), a key enzyme in the sterol biosynthesis pathway.

Squalene Synthase: A Prime Target for Anti-Parasitic Drug Development

Squalene synthase (SQS) catalyzes the first committed step in sterol biosynthesis, a pathway essential for maintaining the integrity and function of cell membranes.[1][2] Crucially, parasites like Trypanosoma cruzi and Leishmania spp. synthesize ergosterol and other 24-alkylated sterols, while humans synthesize cholesterol.[3] This fundamental difference in the end products of the sterol biosynthesis pathway makes the enzymes involved, such as SQS, attractive targets for selective anti-parasitic drug design. Inhibition of parasite SQS disrupts the production of essential sterols, leading to parasite death.[1]

Comparative Inhibition of Parasite vs. Human Squalene Synthase

Several studies have evaluated the inhibitory activity of quinuclidine derivatives against SQS from parasitic and human sources. The following table summarizes the 50% inhibitory concentrations (IC50) for a selection of these compounds, highlighting their selectivity.

CompoundParasite EnzymeParasite IC50 (nM)Human EnzymeHuman IC50 (nM)Selectivity Index (Human IC50 / Parasite IC50)Reference
Compound 1 Trypanosoma cruzi SQS50Human SQS7000140[4]
Compound 2 Trypanosoma cruzi SQS250Human SQS>7000>28[4]
Compound 4 Trypanosoma cruzi SQS520Human SQS>7000>13.5[4]
E5700 Trypanosoma cruzi SQS0.84Human SQS0.90~1[4]
ER119884 Trypanosoma cruzi SQS3.52Human SQS3.40~1[4]
BPQ-OH Leishmania major SQS13---[5]
Dehydro-BPQ Leishmania major SQS243---[5]
Hydroxy-dehydro-BPQ Leishmania major SQS96---[5]

Note: A higher selectivity index indicates greater selectivity for the parasite enzyme.

The data clearly indicates that while some quinuclidine derivatives like E5700 and ER119884 are highly potent, they show little to no selectivity between the parasite and human SQS enzymes.[4] In contrast, other derivatives, such as Compound 1, demonstrate a remarkable 140-fold selectivity for the T. cruzi enzyme over its human counterpart, making them more promising candidates for further development.[4]

Experimental Protocols

Squalene Synthase (SQS) Inhibition Assay

A detailed understanding of the experimental methodology is crucial for interpreting and reproducing the presented data. The following is a typical protocol for determining the IC50 values for SQS inhibitors.

1. Enzyme Preparation:

  • Recombinant SQS from the parasite (e.g., T. cruzi or L. major) and human sources are expressed and purified. Often, truncated versions of the enzyme are created to produce a soluble, active protein for easier handling in kinetic assays.[4]

2. Reaction Mixture:

  • The assay is typically performed in a buffer solution (e.g., Tris-HCl) at a physiological pH.

  • The reaction mixture contains the purified SQS enzyme, the substrate farnesyl diphosphate (FPP) (often radiolabeled, e.g., with ³H), and the cofactor NADPH.[4]

3. Inhibitor Addition:

  • The quinuclidine derivatives (test compounds) are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

4. Incubation:

  • The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C) for a specific period.[4]

5. Reaction Termination and Product Extraction:

  • The enzymatic reaction is stopped, for example, by adding a strong base.

  • The product, squalene, is extracted using an organic solvent (e.g., hexane).

6. Quantification:

  • If a radiolabeled substrate is used, the amount of radioactive squalene formed is quantified using liquid scintillation counting.

  • Alternatively, non-radioactive methods can be employed, such as following the consumption of NADPH spectrophotometrically.

7. Data Analysis:

  • The enzyme activity at each inhibitor concentration is calculated and compared to the control (no inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the targeted biochemical pathway and a general experimental workflow.

Sterol_Biosynthesis_Pathway cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Mevalonate->Farnesyl Diphosphate (FPP) Presqualene Diphosphate Presqualene Diphosphate Farnesyl Diphosphate (FPP)->Presqualene Diphosphate SQS (first half-reaction) Squalene Squalene Presqualene Diphosphate->Squalene SQS (second half-reaction) + NADPH ... ... Squalene->... Squalene->... Ergosterol (Parasites) Ergosterol (Parasites) ...->Ergosterol (Parasites) Cholesterol (Humans) Cholesterol (Humans) ...->Cholesterol (Humans) Quinuclidine Derivatives Quinuclidine Derivatives Quinuclidine Derivatives->Squalene Inhibit SQS

Caption: The sterol biosynthesis pathway highlighting the central role of Squalene Synthase (SQS).

Enzyme_Inhibition_Workflow cluster_workflow General Workflow for Enzyme Inhibition Assay cluster_key Key Steps Prepare Reagents:\nEnzyme, Substrate, Buffer, Inhibitor Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Set up Reaction Wells:\nControl, Blank, Test Concentrations Set up Reaction Wells: Control, Blank, Test Concentrations Prepare Reagents:\nEnzyme, Substrate, Buffer, Inhibitor->Set up Reaction Wells:\nControl, Blank, Test Concentrations Reaction Setup Reaction Setup Initiate Reaction\n(Add Enzyme or Substrate) Initiate Reaction (Add Enzyme or Substrate) Set up Reaction Wells:\nControl, Blank, Test Concentrations->Initiate Reaction\n(Add Enzyme or Substrate) Incubate at\nControlled Temperature Incubate at Controlled Temperature Initiate Reaction\n(Add Enzyme or Substrate)->Incubate at\nControlled Temperature Stop Reaction Stop Reaction Incubate at\nControlled Temperature->Stop Reaction Measure Product Formation\nor Substrate Depletion Measure Product Formation or Substrate Depletion Stop Reaction->Measure Product Formation\nor Substrate Depletion Measurement Measurement Data Analysis:\nCalculate % Inhibition and IC50 Data Analysis: Calculate % Inhibition and IC50 Measure Product Formation\nor Substrate Depletion->Data Analysis:\nCalculate % Inhibition and IC50 Analysis Analysis

Caption: A generalized workflow for determining enzyme inhibition and calculating IC50 values.

Acetylcholinesterase: An Additional Target of Interest

Acetylcholinesterase (AChE) Inhibition Assay Protocol

The following is a general protocol for an AChE inhibition assay, which could be adapted for comparative studies.

1. Reagents:

  • Acetylcholinesterase (from either a parasitic or human source)

  • Acetylthiocholine (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • Test compounds (quinuclidine derivatives)

2. Procedure:

  • The enzyme, inhibitor, and DTNB are pre-incubated in a 96-well plate.

  • The reaction is initiated by adding the substrate, acetylthiocholine.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • The absorbance of this product is measured over time using a microplate reader at a specific wavelength (e.g., 412 nm).

3. Data Analysis:

  • The rate of the reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described for the SQS assay.

Conclusion and Future Directions

The selective inhibition of parasite enzymes is a validated and powerful strategy for the development of new anti-parasitic drugs. Quinuclidine derivatives have demonstrated significant potential in this area, with several compounds showing high selectivity for parasite SQS over the human homolog. The data presented in this guide underscores the importance of thorough comparative studies to identify candidates with the most favorable therapeutic profiles.

Future research should focus on:

  • Expanding the range of quinuclidine derivatives tested against a broader panel of parasitic and human enzymes.

  • Conducting direct comparative studies of quinuclidine derivatives on other potential targets, such as acetylcholinesterase, from both parasite and human origins.

  • Optimizing the structure of highly selective compounds to enhance their potency and pharmacokinetic properties.

By systematically assessing the selectivity of these promising compounds, the scientific community can accelerate the development of safer and more effective treatments for devastating parasitic diseases.

References

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of quinuclidine derivatives is of paramount importance, significantly influencing their pharmacological and toxicological profiles.[1] Consequently, the development of robust and efficient analytical methods for separating the enantiomers of these compounds is a critical task. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for both the analytical quality control and preparative purification of quinuclidine enantiomers.[1]

This guide provides a comparative overview of two established chiral HPLC methods for the separation of quinuclidine derivative enantiomers, with a focus on the widely studied precursor, 3-quinuclidinol. A key consideration for the HPLC analysis of compounds like 3-quinuclidinol is their lack of a strong UV chromophore. To overcome this limitation, both methods employ a pre-column derivatization step to introduce a UV-active moiety, enabling sensitive detection.[1][2]

Comparison of Chiral HPLC Methods

The two methods presented here utilize different chiral stationary phases (CSPs) and derivatizing agents, offering a choice based on analytical requirements such as resolution and analysis time. Method 1, extensively documented in scientific literature, employs a Chiralpak IC column following derivatization with benzoyl chloride.[2][3][4] Method 2, found in patent literature, utilizes a Chiralpak IA column with p-methoxybenzoyl chloride as the derivatizing agent.[2]

ParameterMethod 1: Benzoylation with Chiralpak ICMethod 2: p-Methoxybenzoylation with Chiralpak IA
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[2][3][4]Chiralpak IA (250 x 4.6 mm, 5 µm)[2]
Derivatizing Agent Benzoyl chloride[2]p-Methoxybenzoyl chloride[2]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[2][3][4]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[2]
Flow Rate 0.8 mL/min[2][4]1.0 mL/min[2]
Column Temperature 15 °C[2][4]25 °C[2]
Detection Wavelength 230 nm[2][3][4]255 nm[2]
Retention Time (S)-enantiomer ~12.8 min[2][4]~6.2 min[2]
Retention Time (R)-enantiomer ~19.3 min[2][4]~8.9 min[2]
Resolution (Rs) > 11.4[2][3][4]9.09[2]
Analysis Time < 30 min[2][3]< 15 min[2]

Experimental Protocols

Method 1: Benzoylation with Chiralpak IC Analysis

This method is well-validated and offers excellent resolution between the enantiomers.[2][3][4]

1. Derivatization Procedure: [2][4]

  • In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-quinuclidinol sample in 5.0 mL of dichloromethane.

  • Sonicate to ensure complete dissolution.

  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.

  • Shake the flask for 5 minutes.

  • Adjust the volume to 50.0 mL with methanol.

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.

2. HPLC Conditions: [2][3][4]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 15 °C

  • Detection: UV at 230 nm

Method 2: Alternative Derivatization with Chiralpak IA Analysis

This method provides a faster analysis time compared to Method 1.[2]

1. Derivatization Procedure (with p-Methoxybenzoyl chloride): [2]

  • The general principle involves the esterification of 3-quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative.

2. HPLC Conditions: [2]

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, ethanol, and ethanolamine in the ratio of 59.6:40:0.4 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25 °C

  • Detection: UV at 255 nm

Experimental Workflow

The general workflow for the chiral HPLC analysis of quinuclidine derivatives, incorporating the crucial pre-column derivatization step, is illustrated below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Quinuclidine Derivative Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., Benzoyl Chloride) & Base Dissolve->Derivatize Dilute Dilute with Methanol Derivatize->Dilute Inject Inject into HPLC System Dilute->Inject Column Chiral Stationary Phase (e.g., Chiralpak IC/IA) Inject->Column Detect UV Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

Caption: General workflow for chiral HPLC analysis of quinuclidine derivatives.

Concluding Remarks

Both methods presented offer effective and reliable means for the enantioseparation of quinuclidine derivatives. Method 1 provides superior resolution, which may be critical for baseline separation of enantiomers in complex matrices. In contrast, Method 2 offers a significantly shorter analysis time, which can be advantageous for high-throughput screening applications. The choice between these methods will ultimately depend on the specific analytical needs, available instrumentation, and the desired balance between resolution and speed. Beyond these two examples, other chiral stationary phases, such as those based on cyclodextrins, are also utilized for the separation of quinuclidine enantiomers, often in the context of capillary electrophoresis.[1] Researchers are encouraged to screen various CSPs and mobile phase compositions to optimize the separation for their specific quinuclidine derivative of interest.[1]

References

A Researcher's Guide to the Absolute Configuration Assignment of Chiral Molecules: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical and pharmaceutical advancement. The three-dimensional arrangement of atoms dictates a molecule's biological activity, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities. This guide provides an objective comparison of the primary analytical techniques for this purpose: X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.

This document serves as a practical resource for selecting the most appropriate method by presenting a detailed comparison of their principles, quantitative performance metrics, and experimental protocols.

Comparison of Key Methods

The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty. The following table summarizes the key characteristics of the four most widely used techniques.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (with Chiral Derivatizing Agents)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Involves the formation of diastereomeric derivatives with a chiral agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.
Sample Requirement High-quality single crystal (often the most challenging step).Solution (1-10 mg in a suitable solvent). Can be used for oils and liquids.Solution (0.1-1 mg), requires a UV-Vis chromophore.Solution (1-5 mg), requires a functional group for derivatization.
Analysis Time Days to weeks (including crystallization).Hours (for data acquisition and computation).Hours.Hours to days (including derivatization and NMR analysis).
Accuracy/Confidence High, considered the "gold standard." The Flack parameter provides a statistical measure of confidence (a value close to 0 indicates the correct absolute configuration).High, relies on the quality of quantum mechanical calculations.High, dependent on accurate conformational analysis and quantum mechanical calculations.High, depends on the correct application of empirical models (e.g., Mosher's method).
Instrumentation Cost HighHighModerate to HighHigh
Strengths Provides the complete 3D structure; unambiguous assignment.Applicable to a wide range of molecules in solution, no crystallization needed.High sensitivity for molecules with strong chromophores.Widely available instrumentation; can be used for molecules that are difficult to analyze by other methods.
Limitations Requires a high-quality single crystal, which can be difficult or impossible to obtain. The presence of a heavy atom is often necessary for a reliable determination for light-atom molecules.Requires access to specialized VCD instrumentation and computational resources.Limited to molecules with a suitable chromophore.Requires chemical derivatization, which can be complex and may not be possible for all molecules.

Experimental Protocols

X-ray Crystallography
  • Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the enantiomerically pure compound. This typically involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion).

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector records the intensities and positions of the diffracted X-rays as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.

Vibrational Circular Dichroism (VCD)
  • Sample Preparation: A solution of the chiral molecule (typically 1-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.

  • Computational Modeling:

    • A conformational search is performed using molecular mechanics or other methods to identify all low-energy conformers of the molecule.

    • The geometry of each conformer is optimized, and their vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).

    • A Boltzmann-averaged VCD spectrum is generated based on the calculated spectra and relative energies of the conformers.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match in terms of sign and relative intensity of the key bands allows for the unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)
  • Sample Preparation: A dilute solution of the chiral molecule (typically 0.1-1 mg) is prepared in a UV-transparent solvent. The molecule must contain a chromophore that absorbs in the UV-Vis range.

  • Spectral Acquisition: The ECD and UV-Vis spectra are recorded on a CD spectrometer.

  • Computational Modeling: Similar to VCD, a conformational analysis is performed, and the ECD spectrum for each low-energy conformer is calculated using time-dependent DFT (TD-DFT). A Boltzmann-averaged ECD spectrum is then generated.

  • Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum. A good correlation between the experimental and theoretical spectra allows for the assignment of the absolute configuration.

NMR Spectroscopy (Mosher's Method)
  • Derivatization: The chiral molecule (containing a hydroxyl or amine group) is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers.

  • NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric products.

  • Data Analysis:

    • The chemical shifts of protons near the stereocenter are assigned for both diastereomers.

    • The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

    • According to the empirical Mosher's model, the protons on one side of the MTPA plane in the more stable conformation will experience shielding (negative Δδ), while those on the other side will experience deshielding (positive Δδ).

    • By analyzing the distribution of positive and negative Δδ values, the absolute configuration of the original chiral center can be deduced.

Visualization of Workflows and Relationships

G Workflow for Absolute Configuration Determination cluster_xray X-ray Crystallography cluster_vcd Vibrational Circular Dichroism cluster_ecd Electronic Circular Dichroism cluster_nmr NMR with Chiral Derivatizing Agent xray_start Obtain Single Crystal xray_data X-ray Diffraction Data Collection xray_start->xray_data xray_solve Structure Solution & Refinement xray_data->xray_solve xray_ac Determine Absolute Configuration (Flack Parameter) xray_solve->xray_ac vcd_sample Prepare Solution vcd_measure Measure VCD/IR Spectra vcd_sample->vcd_measure vcd_compare Compare Experimental & Calculated Spectra vcd_measure->vcd_compare vcd_calc Computational Modeling (DFT) vcd_calc->vcd_compare vcd_ac Assign Absolute Configuration vcd_compare->vcd_ac ecd_sample Prepare Solution (with Chromophore) ecd_measure Measure ECD/UV-Vis Spectra ecd_sample->ecd_measure ecd_compare Compare Experimental & Calculated Spectra ecd_measure->ecd_compare ecd_calc Computational Modeling (TD-DFT) ecd_calc->ecd_compare ecd_ac Assign Absolute Configuration ecd_compare->ecd_ac nmr_deriv Derivatize with (R)- and (S)-Agent nmr_measure Acquire 1H NMR Spectra nmr_deriv->nmr_measure nmr_analyze Analyze Chemical Shift Differences (Δδ) nmr_measure->nmr_analyze nmr_ac Assign Absolute Configuration (e.g., Mosher's Model) nmr_analyze->nmr_ac

Caption: A flowchart illustrating the key stages in absolute configuration determination for each of the four major analytical techniques.

G Logical Relationships Between Techniques xray X-ray Crystallography vcd VCD xray->vcd Confirmatory/Alternative ecd ECD xray->ecd Confirmatory/Alternative nmr NMR xray->nmr Confirmatory/Alternative vcd->ecd Complementary vcd->nmr Complementary ecd->nmr Complementary

Caption: A diagram showing the complementary and alternative relationships between the different techniques for absolute configuration assignment.

Conclusion

The determination of absolute configuration is a critical task in modern chemistry and drug development. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals is a significant bottleneck. VCD, ECD, and NMR with chiral derivatizing agents offer powerful solution-state alternatives. The choice of technique should be guided by the properties of the molecule, the available instrumentation, and the desired level of confidence. For unambiguous assignments, particularly in regulatory submissions, the use of at least two orthogonal techniques is highly recommended.

Quinuclidine Derivatives: A Comparative Guide for Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinuclidine derivatives as potential antiparasitic agents. It summarizes experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this promising area.

The urgent need for novel antiparasitic drugs, driven by the emergence of drug resistance and the significant side effects of current therapies, has led to the exploration of new chemical scaffolds. Among these, quinuclidine derivatives have shown considerable promise against a range of parasitic protozoa, including Leishmania species, Trypanosoma cruzi, Trypanosoma brucei, and Plasmodium falciparum. This guide evaluates the performance of these compounds, comparing them with existing antiparasitic agents and providing the necessary experimental context for their continued investigation.

Mechanism of Action: Targeting Sterol Biosynthesis

A primary mechanism of action for several quinuclidine derivatives is the inhibition of squalene synthase (SQS), a critical enzyme in the sterol biosynthesis pathway of certain parasites.[1][2][3] Parasites like Leishmania and Trypanosoma cruzi rely on the production of ergosterol and other 24-alkylated sterols for their membrane integrity and function, a pathway that is distinct from the cholesterol biosynthesis in their human hosts.[2] This difference provides a therapeutic window for selective toxicity. By inhibiting SQS, these compounds disrupt the parasite's ability to produce essential sterols, leading to cell growth inhibition and death.[1][2]

However, it is important to note that not all quinuclidine derivatives exert their antiparasitic effect through SQS inhibition. Some compounds have demonstrated activity against parasites that lack a sterol biosynthesis pathway, such as Trypanosoma brucei and Plasmodium falciparum, suggesting alternative mechanisms of action that are yet to be fully elucidated.[1][2]

Squalene_Biosynthesis_Inhibition Squalene Biosynthesis Pathway and Inhibition by Quinuclidine Derivatives cluster_pathway Parasite Sterol Biosynthesis cluster_drug Mechanism of Action cluster_outcome Result FPP Farnesyl Pyrophosphate (FPP) Presqualene_PP Presqualene Diphosphate FPP->Presqualene_PP Squalene Synthase (SQS) Squalene Squalene Presqualene_PP->Squalene SQS (NADPH) Ergosterol_Depletion Ergosterol Depletion Ergosterol Ergosterol & other 24-alkylated sterols Squalene->Ergosterol Multiple Steps Quinuclidine_Derivatives Quinuclidine Derivatives Quinuclidine_Derivatives->Presqualene_PP Inhibition Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Parasite_Death Parasite Death Membrane_Disruption->Parasite_Death Experimental_Workflow In Vitro Screening Workflow for Antiparasitic Compounds cluster_synthesis Compound Library cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Selectivity cluster_moa Mechanism of Action Studies cluster_lead Lead Candidate Synthesis Synthesis of Quinuclidine Derivatives In_Vitro_Parasite_Assay In Vitro Parasite Growth Inhibition Assay Synthesis->In_Vitro_Parasite_Assay Determine_IC50 Determine IC50 In_Vitro_Parasite_Assay->Determine_IC50 Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Determine_IC50->Cytotoxicity_Assay Active Compounds Calculate_SI Calculate Selectivity Index (SI) Determine_IC50->Calculate_SI Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Determine_CC50->Calculate_SI SQS_Assay Squalene Synthase Inhibition Assay Calculate_SI->SQS_Assay High SI Lead_Compound Promising Lead Compound SQS_Assay->Lead_Compound Potent & Selective Inhibitor

References

Comparing the basicity (pKa) of different quinuclidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinuclidine and its derivatives are a fascinating class of bicyclic amines, integral to the development of various therapeutic agents and catalytic processes. A key physicochemical property governing their reactivity and biological activity is their basicity, quantified by the pKa of their conjugate acids. This guide provides a comparative analysis of the basicity of several quinuclidine derivatives, supported by experimental data and detailed methodologies for pKa determination.

Understanding Basicity in Quinuclidine Derivatives

The basicity of an amine is its ability to accept a proton. In quinuclidine, the rigid, cage-like structure holds the lone pair of electrons on the nitrogen atom in a sterically accessible position, making it a strong base.[1][2] The basicity of its derivatives is modulated by the electronic effects of substituents on the quinuclidine ring. Electron-withdrawing groups decrease the electron density on the nitrogen, thereby reducing basicity, while electron-donating groups have the opposite effect.[3]

Comparative pKa Values

The following table summarizes the pKa values of the conjugate acids of quinuclidine and several of its derivatives, as determined in aqueous solution. A higher pKa value corresponds to a stronger base.

CompoundpKa of Conjugate Acid
Quinuclidine11.3
3-Hydroxyquinuclidine9.9
3-Acetoxyquinuclidine9.3
3-Chloroquinuclidine8.9
DABCO (1,4-Diazabicyclo[2.2.2]octane)8.7
3-Quinuclidone7.2

Data sourced from multiple studies.[4][5]

As the data illustrates, the introduction of electron-withdrawing substituents at the 3-position, such as hydroxyl, acetoxy, and chloro groups, leads to a progressive decrease in basicity compared to the parent quinuclidine. The ketone group in 3-quinuclidone has the most significant electron-withdrawing effect, resulting in the lowest pKa among the derivatives listed. DABCO, which contains a second nitrogen atom in the bicyclic structure, also exhibits lower basicity than quinuclidine.

Factors Influencing Basicity

The basicity of quinuclidine derivatives is primarily influenced by the interplay of inductive effects, steric hindrance, and hybridization of the nitrogen atom's lone pair. The following diagram illustrates these relationships.

G Factors Influencing Basicity of Quinuclidine Derivatives Basicity Basicity Inductive_Effect Inductive Effect Lone_Pair_Availability Lone Pair Availability Inductive_Effect->Lone_Pair_Availability Steric_Hindrance Steric Hindrance Steric_Hindrance->Lone_Pair_Availability Decreases Hybridization Hybridization Hybridization->Lone_Pair_Availability Affects Electron_Donating Electron-Donating Groups Electron_Donating->Inductive_Effect Increases Electron_Withdrawing Electron-Withdrawing Groups Electron_Withdrawing->Inductive_Effect Decreases Lone_Pair_Availability->Basicity Directly Proportional Structural_Rigidity Structural Rigidity Structural_Rigidity->Lone_Pair_Availability Enhances

Caption: Logical relationship of factors affecting the basicity of quinuclidine derivatives.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds. The following protocol outlines the key steps for determining the basicity of quinuclidine derivatives.

I. Materials and Reagents

  • Quinuclidine derivative sample (approx. 1 mmol)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • Standard pH buffer solutions (pH 4.0, 7.0, and 10.0)

II. Instrumentation

  • Potentiometer or pH meter with a combination glass pH electrode

  • Automatic titrator or a calibrated burette

  • Magnetic stirrer and stir bar

  • Temperature probe

III. Experimental Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution (~1 mM in deionized water with 0.15 M KCl) Calibrate->Prepare_Sample Acidify Acidify sample to ~pH 2 with 0.1 M HCl Prepare_Sample->Acidify Prepare_Titrants Prepare Standardized 0.1 M HCl and 0.1 M NaOH Prepare_Titrants->Acidify Titrate Titrate with 0.1 M NaOH in small increments Acidify->Titrate Record_pH Record pH after each addition (allow to stabilize) Titrate->Record_pH Continue Continue titration to ~pH 12 Record_pH->Continue Plot Plot pH vs. Volume of NaOH Continue->Plot Determine_EP Determine Equivalence Point(s) (inflection point of the curve) Plot->Determine_EP Calculate_pKa Calculate pKa (pH at half-equivalence point) Determine_EP->Calculate_pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

IV. Detailed Procedure

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh approximately 1 mmol of the quinuclidine derivative and dissolve it in a known volume of deionized water containing 0.15 M KCl to maintain a constant ionic strength.

  • Initial Acidification: Place the sample solution in a titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe. Acidify the solution to approximately pH 2 by adding 0.1 M HCl.

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Endpoint: Continue the titration until the pH reaches approximately 12 to ensure the complete titration curve is obtained.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point(s) of the titration, which correspond to the inflection point(s) of the curve. This can be done by examining the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point. For the titration of the conjugate acid of a base, this is the point where half of the acid has been neutralized.

V. Considerations

  • For compounds with low water solubility, a co-solvent such as methanol or acetonitrile may be used. The pKa value obtained will be an apparent pKa and may differ from the aqueous pKa.

  • The temperature should be monitored and kept constant throughout the experiment, as pKa values are temperature-dependent.

  • Performing multiple titrations for each compound is recommended to ensure the reproducibility of the results.

References

A Comparative Guide to the In Vitro Efficacy of Novel Quinuclidine Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of novel quinuclidine-based derivatives, focusing on their in vitro performance as inhibitors of key biological targets in the cholinergic system: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The inhibition of these enzymes is a critical therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1] The quinuclidine core serves as a valuable scaffold for designing potent cholinesterase inhibitors.[2]

This document presents comparative inhibitory data for selected N-alkyl quaternary quinuclidines and outlines the detailed experimental protocols used for their evaluation. The aim is to provide researchers, scientists, and drug development professionals with objective data to guide future research and development of this promising class of compounds.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (Ki) of two promising bisquaternary quinuclidine derivatives against human AChE and BChE. Additionally, cytotoxicity data for a representative monoquaternary derivative is included to provide insights into structure-activity relationships (SAR) and potential safety profiles. All tested quinuclidines demonstrated inhibition of both enzymes in the micromolar range.[1][2]

Compound IDChemical NameTarget EnzymeInhibition Constant (Kᵢ) µMCytotoxicity (HepG2 cells, 24h) IC₅₀ µM
Cmpd 7 1,1'-(decano)bis(3-hydroxyquinuclidinium bromide)hAChE2.1 ± 0.3> 200
hBChE0.26 ± 0.04
Cmpd 14 1,1'-(decano)bis(3-hydroxyiminoquinuclidinium bromide)hAChE1.3 ± 0.1> 200
hBChE0.30 ± 0.04
Cmpd 4 1-(dodecyl)-3-hydroxyquinuclidinium bromidehAChE15.6 ± 1.038.0 ± 2.0
hBChE1.1 ± 0.1

Data synthesized from "Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability".[1][2]

Key Observations:

  • The bisquaternary derivatives (Compound 7 and 14) exhibited the highest potency against both AChE and BChE.[2]

  • Monoquaternary derivatives with long alkyl chains (C12-C16), such as Compound 4, displayed significant cytotoxic effects on cell lines like HepG2.[1][2]

  • The quinuclidine core is confirmed as an effective scaffold for cholinesterase binding.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro studies.[3] The following protocols are based on established methods for evaluating cholinesterase inhibitors and cytotoxicity.

This spectrophotometric method measures the activity of AChE and BChE by quantifying the product of substrate hydrolysis.

Materials:

  • Human recombinant AChE or human plasma BChE

  • 0.1 M Sodium Phosphate Buffer (pH 7.4)

  • Acetylthiocholine (ATCh) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test quinuclidine derivatives

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a range of concentrations for each test quinuclidine derivative.

  • In a 96-well plate, create an inhibition mixture containing 0.1 M sodium phosphate buffer (pH 7.4), the enzyme (AChE or BChE), and the quinuclidine compound at its desired final concentration (e.g., 0.2–400 μM).[1]

  • Add DTNB to a final concentration of 0.3 mM.[1]

  • Incubate the mixture at 25 °C for a specified period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, ATCh (final concentration 0.1 to 0.5 mM).[1]

  • Immediately begin monitoring the increase in absorbance at 412 nm (for BChE) or 436 nm (for AChE) using a microplate reader.[1] The color change results from the reaction of thiocholine (the product of ATCh hydrolysis) with DTNB.

  • Correct the measured activity for any non-enzymatic hydrolysis of the substrate by running parallel wells without the enzyme.[1]

  • Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme activity without inhibitor).

  • Determine the inhibition constant (Ki) by analyzing the enzyme activity across a range of substrate and inhibitor concentrations.[1] Each concentration should be tested in triplicate or quadruplicate.[1]

This colorimetric assay assesses cell metabolic activity and is widely used to measure the reduction in cell viability or proliferation in response to a test compound.[4][5][6]

Materials:

  • Human cell lines (e.g., HepG2 hepatocyte or SH-SY5Y neuron-like cells)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Test quinuclidine derivatives

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test quinuclidine derivatives for a specified exposure time (e.g., 24 hours).[1][3] Include a vehicle control (medium only) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined by plotting viability against compound concentration.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the biological mechanism of action and the experimental process.

Cholinergic_Synapse_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Free ACh ACh_Vesicle->ACh_Free Release AChR ACh Receptors (AChR) Signal Signal Transduction AChR->Signal Activates ACh_Free->AChR Binds to AChE_BChE AChE / BChE ACh_Free->AChE_BChE Hydrolysis Inhibitor Quinuclidine Derivative Inhibitor->AChE_BChE Inhibits

Caption: Cholinergic synapse showing inhibition of AChE/BChE by quinuclidine derivatives.

Experimental_Workflow cluster_screening In Vitro Evaluation Pipeline start Obtain/Synthesize Quinuclidine Derivatives primary_screen Primary Screen: Cholinesterase Inhibition Assay start->primary_screen data_analysis1 Calculate Ki Values primary_screen->data_analysis1 decision Potency > Threshold? data_analysis1->decision secondary_screen Secondary Screen: Cytotoxicity Assay (e.g., MTT) decision->secondary_screen Yes end Discard/Modify decision->end No data_analysis2 Determine IC50 Values secondary_screen->data_analysis2 sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis2->sar_analysis conclusion Identify Lead Candidates sar_analysis->conclusion

Caption: Workflow for the in vitro evaluation of novel quinuclidine derivatives.

References

Safety Operating Guide

Proper Disposal of (R)-quinuclidin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (R)-quinuclidin-3-amine, ensuring the protection of personnel and the environment. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound and its salts are hazardous chemicals that demand careful handling. The primary hazards include skin corrosion/irritation, serious eye damage/irritation, and potential respiratory irritation.[1][2][3] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated risks.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause severe burns and poorly healing wounds.[4]
Eye Protection Safety goggles with side shields or a face shield.To protect against splashes that can cause serious eye damage.[4]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[1][5]

Hazard Summary

The following table summarizes the hazard classifications for this compound hydrochloride, a common form of this chemical, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CodePrecautionary Statement (Selected)
Skin Corrosion/Irritation H315P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Serious Eye Damage/Eye Irritation H319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) H335P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]
Acute Toxicity, Oral H302P270: Do not eat, drink or smoke when using this product.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, regional, and national regulations.[4] The primary route of disposal is through a licensed hazardous waste management company.

Waste Identification and Segregation

Properly identify and segregate waste streams to ensure safe handling and disposal.

  • Unused or Expired this compound: The pure chemical should be kept in its original, clearly labeled container.

  • Contaminated Labware: This includes items such as empty containers, pipette tips, gloves, and weighing paper that have come into contact with the chemical.

  • Aqueous Solutions: Solutions containing this compound should be collected separately.

Waste Collection and Storage
  • Solid Waste: Collect unused chemical and contaminated solids in a designated, robust, and sealable hazardous waste container. The container must be clearly labeled with "this compound Waste" and the appropriate hazard symbols.

  • Liquid Waste: Collect aqueous solutions in a compatible, leak-proof container. Do not mix with other chemical waste streams unless compatibility has been confirmed. The container must be clearly labeled.

  • Storage Location: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[4]

Disposal Procedure
  • Ensure all waste is properly segregated and labeled.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Follow all instructions provided by the EHS office or the waste disposal contractor for packaging and transportation.

Note on Neutralization: While the neutralization of amine waste can sometimes be a management option, it should not be attempted without a validated procedure and by personnel with the appropriate expertise.[1] Improper neutralization can lead to hazardous reactions. The recommended and safest course of action is disposal via a licensed hazardous waste facility.

Experimental Protocol: Handling of Small Spills

In the event of a small spill of this compound, the following procedure should be followed:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Wash hands thoroughly after cleanup.

Disposal Workflow and Decision Process

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the decision-making process for waste segregation.

DisposalWorkflow start Start: this compound Waste Generated identify Identify and Segregate Waste - Unused Chemical - Contaminated Labware - Aqueous Solutions start->identify collect Collect Waste in Labeled, Compatible Containers identify->collect storage Store in Designated Satellite Accumulation Area collect->storage contact Contact EHS or Licensed Waste Contractor storage->contact pickup Prepare for Pickup as per Contractor Instructions contact->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

WasteSegregation waste_type Type of this compound Waste? solid Solid Waste (Unused chemical, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions) waste_type->liquid Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container

Caption: Decision process for segregating this compound waste streams.

References

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(R)-quinuclidin-3-amine

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